molecular formula C13H11NO3 B041717 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 376592-93-7

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B041717
CAS No.: 376592-93-7
M. Wt: 229.23 g/mol
InChI Key: ZXLYSSHNDUXXIN-UHFFFAOYSA-N
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Description

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a sophisticated bifunctional building block of significant value in medicinal chemistry and drug discovery research. This compound features a carboxylic acid group on one phenyl ring and both an amino and an ortho-positioned hydroxy group on the adjacent ring, creating a unique molecular scaffold with multiple points for chemical modification and coordination. Its primary research application lies in its use as a key intermediate for the synthesis of complex molecules, particularly in constructing privileged structures for pharmaceutical candidates. The ortho-amino phenol moiety is a versatile pharmacophore that can act as a metal-chelating group, making it valuable in developing enzyme inhibitors, diagnostic agents, and catalysts. Furthermore, the proximal amino and hydroxy groups can be exploited to form heterocycles like benzoxazoles, or to create conformational constraints within a larger molecular architecture, thereby enabling structure-activity relationship (SAR) studies. Researchers utilize this compound to develop potential therapeutics targeting a range of diseases, with its rigid biphenyl core serving as a central scaffold to project functional groups into specific binding pockets of biological targets. Its unique structure offers a powerful tool for probing molecular interactions and advancing the development of novel bioactive compounds.

Properties

IUPAC Name

3-(3-amino-2-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-11-6-2-5-10(12(11)15)8-3-1-4-9(7-8)13(16)17/h1-7,15H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLYSSHNDUXXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467509
Record name 3'-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
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Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376592-93-7
Record name 3'-Amino-2'-hydroxy(1,1'-biphenyl)-3-carboxylic acid
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Record name 3'-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
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Record name 3-(3-amino-2-hydroxyphenyl)benzoic acid
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Record name 3′-Amino-2′-hydroxy[1,1′-biphenyl]-3-carboxylic acid
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Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in the synthesis of the thrombopoietin receptor agonist, Eltrombopag. This document details the compound's chemical properties, outlines synthetic methodologies, and presents a systematic approach to its structural confirmation through modern analytical techniques.

Chemical Identity and Properties

This compound is a biphenyl derivative characterized by the presence of amino, hydroxyl, and carboxylic acid functional groups. These features make it a versatile building block in medicinal chemistry. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₁NO₃[1][2]
Molecular Weight 229.23 g/mol [1][2]
CAS Number 376592-93-7
Appearance Pale yellow to light brown solid
Melting Point 222 °C (decomposition)[1]
Solubility Slightly soluble in DMSO and Methanol (with heating)[1]

Synthesis and Preparation

The synthesis of this compound is a critical step in the manufacturing process of Eltrombopag. Several synthetic routes have been reported in the literature, with a common strategy involving a Suzuki coupling reaction followed by the reduction of a nitro group to an amine.

Representative Synthetic Protocol

A widely cited method for the preparation of this compound involves the hydrogenation of a nitro-substituted biphenyl precursor. The following protocol is a representative example:

Step 1: Dissolution and Catalyst Addition A solution of 2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is prepared in a suitable solvent system, typically a mixture of ethanol and water. To this solution, a catalyst such as ferric hydroxide and silica gel are added.[3]

Step 2: Reduction of the Nitro Group Hydrazine hydrate is added to the mixture at a controlled temperature (20-50 °C). The reaction is stirred for a period of approximately 3.5 hours to facilitate the reduction of the nitro group to an amino group.[3]

Step 3: Work-up and Isolation Upon completion of the reaction, the mixture is filtered to remove the catalyst. The pH of the filtrate is then adjusted to approximately 4.5 with formic acid to precipitate the product. The resulting solid is collected by filtration, washed with a small amount of ethanol, and dried to yield this compound.[3] A purity of 99.8% and a yield of 96.9% have been reported for this method.[3]

Structure Elucidation Workflow

The definitive identification of a synthesized chemical entity relies on a systematic application of various analytical techniques. The logical workflow for the structure elucidation of a novel compound, such as this compound, is depicted below.

structure_elucidation_workflow synthesis Synthesis of Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms nmr Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, 2D NMR purification->nmr ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir elemental Elemental Analysis Confirm Elemental Composition purification->elemental structure_proposal Propose Structure ms->structure_proposal nmr->structure_proposal ir->structure_proposal elemental->structure_proposal confirmation Confirm Structure structure_proposal->confirmation

A logical workflow for the structure elucidation of a chemical compound.

Spectroscopic and Spectrometric Characterization

While publicly available raw spectral data for this compound is limited, a detailed structural analysis can be projected based on its known chemical structure. The following sections describe the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the spectra would be acquired in a suitable deuterated solvent, such as DMSO-d₆.

Expected ¹H NMR Spectrum: The proton NMR spectrum is expected to exhibit a series of signals in the aromatic region (typically between 6.0 and 8.5 ppm). The protons on the two phenyl rings will show distinct chemical shifts and coupling patterns due to the different electronic environments created by the amino, hydroxyl, and carboxylic acid substituents. The protons of the amino and hydroxyl groups will likely appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (above 10 ppm).

Expected ¹³C NMR Spectrum: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. For this compound, 13 distinct signals are expected. The carbon atom of the carboxylic acid group will appear at the most downfield chemical shift (typically in the range of 165-185 ppm). The carbon atoms of the two aromatic rings will resonate in the region of 110-160 ppm. The specific chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) would be a suitable ionization technique.

Expected Mass Spectrum: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of 230.08. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 228.07. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental formula (C₁₃H₁₁NO₃).

Expected Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da). Fragmentation may also involve the cleavage of the bond between the two phenyl rings.

Chemical Structure

The elucidated chemical structure of this compound is presented below.

Chemical structure of the target compound.

Conclusion

The structural elucidation of this compound is a critical component in the quality control and manufacturing of the active pharmaceutical ingredient Eltrombopag. This guide has provided a comprehensive overview of the key chemical properties, synthetic methodologies, and a systematic workflow for its structural confirmation. While specific, publicly available raw analytical data is scarce, the predicted spectroscopic and spectrometric characteristics outlined herein provide a robust framework for researchers and scientists involved in the synthesis and analysis of this important pharmaceutical intermediate.

References

physicochemical properties of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Introduction

This compound is a complex organic molecule of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of Eltrombopag, a thrombopoietin (TPO) receptor agonist used in the treatment of thrombocytopenia[1][2]. A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure consistency, purity, and optimal reaction conditions during the synthesis of the final active pharmaceutical ingredient (API). This guide provides a consolidated overview of its known properties, detailed experimental protocols for their determination, and logical workflows relevant to its characterization and use.

Physicochemical Data

The properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases, with predicted values noted where experimental data is unavailable.

Table 1: Quantitative Physicochemical Properties
PropertyValueSource
CAS Number 376592-93-7[][4]
Molecular Formula C₁₃H₁₁NO₃[][4]
Molecular Weight 229.23 g/mol [][4][5]
Melting Point 222 °C (with decomposition)[1][6]
Boiling Point 474.8 ± 45.0 °C(Predicted)[1]
Density 1.364 g/cm³(Predicted)[1][]
pKa 3.99 ± 0.10(Predicted)[1]
Polar Surface Area 83.6 Ų(Computed)[5]
Table 2: Qualitative Physicochemical Properties
PropertyDescriptionSource
Physical Form Solid. Appears as a Light Yellow to Light Beige powder.[7][8]
Solubility Slightly soluble in DMSO. Slightly soluble in Methanol with heating.[1]
Storage Conditions Store at room temperature in a dark place under an inert atmosphere. The compound is noted to be hygroscopic.[1][7][8]
Synonyms 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid; 3-(3-Amino-2-hydroxyphenyl)benzoic acid.[]

Experimental Protocols

The following sections detail generalized but standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus.[9]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), glass capillary tubes (one end sealed), thermometer.

  • Procedure:

    • Ensure the sample is completely dry and finely powdered.

    • Load the sample by tapping the open end of a capillary tube into the powder until a small amount of solid enters the tube.

    • Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[10]

    • Place the capillary tube into the heating block of the apparatus.

    • For an unknown compound, perform a rapid initial heating to determine an approximate melting range.

    • Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[11]

    • Perform a second, careful determination by heating slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point.[11]

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last crystal of solid melts completely (T2).

    • The melting point is reported as the range T1 - T2.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a classic technique for determining the thermodynamic equilibrium solubility of a compound.[12][13]

  • Apparatus: Stoppered flasks or vials, constant temperature shaker/incubator, centrifuge or filtration system (e.g., syringe filters), analytical balance, and a quantitative analysis instrument (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • Add an excess amount of the solid compound to a flask containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS). The excess solid should be clearly visible.[14]

    • Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the flasks for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[15]

    • After incubation, allow the flasks to stand to let undissolved solid settle. Verify the pH of the suspension.[14]

    • Carefully remove an aliquot of the supernatant. Separate the undissolved solid from the saturated solution by centrifugation or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).[16]

    • Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.[17][18]

  • Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette, and a reaction vessel.

  • Procedure:

    • Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[19]

    • Accurately weigh and dissolve a known quantity of the compound in a suitable solvent mixture (e.g., water or a co-solvent system if solubility is low) to create a solution of known concentration (e.g., 1 mM).[20]

    • Place the solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode.

    • If determining the pKa of the carboxylic acid group, titrate the solution with a standardized basic titrant (e.g., 0.1 M NaOH). If determining the pKa of the amino group, first acidify the solution (e.g., to pH 2 with 0.1 M HCl) and then titrate with the base.[19][20]

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid/base has been neutralized), which corresponds to the inflection point of the curve.

LogP Determination (RP-HPLC Method)

The partition coefficient (LogP) can be estimated rapidly using reverse-phase high-performance liquid chromatography (RP-HPLC) by correlating retention time with hydrophobicity.[21][22]

  • Apparatus: An HPLC system with a reverse-phase column (e.g., C18), a pump, an injector, and a UV detector.

  • Procedure:

    • Select a set of 5-7 reference compounds with known LogP values that span the expected LogP of the test compound.

    • Prepare stock solutions of the test compound and all reference compounds in a suitable solvent (e.g., methanol or acetonitrile).

    • Develop an isocratic HPLC method, typically using a mixture of an aqueous buffer and an organic modifier (e.g., methanol/water). The pH of the mobile phase should be chosen to ensure the analyte is in its neutral, non-ionized form.[22]

    • Inject each reference compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound.

    • Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.

    • Create a calibration curve by plotting the known LogP values (y-axis) against the corresponding log(k) values (x-axis). Perform a linear regression to obtain the equation of the line.

    • Inject the test compound under the exact same HPLC conditions to obtain its retention time and calculate its log(k) value.

    • Use the regression equation from the calibration curve to calculate the estimated LogP of the test compound.[21]

Visualizations: Workflows and Relationships

The following diagrams illustrate key logical processes associated with the characterization and application of this compound.

G Physicochemical Characterization Workflow cluster_input Input cluster_exp Experimental Determination cluster_output Output Data Compound Test Compound (3'-Amino-2'-hydroxy-...) MP Melting Point (Capillary Method) Compound->MP Sol Solubility (Shake-Flask) Compound->Sol pKa pKa (Potentiometric Titration) Compound->pKa LogP LogP (RP-HPLC) Compound->LogP Data Physicochemical Profile Report MP->Data Sol->Data pKa->Data LogP->Data

Caption: General workflow for the physicochemical characterization of a novel compound.

G Role as a Pharmaceutical Intermediate cluster_synthesis Synthesis Pathway Precursor Precursor Molecules (e.g., 5'-chloro-2'-hydroxy-3'-nitro- [1,1'-biphenyl]-3-carboxylic acid) Intermediate Key Intermediate (3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid) Precursor->Intermediate Hydrogenation (Pd/C catalyst) API Final API (Eltrombopag) Intermediate->API Further Synthetic Steps (e.g., diazo coupling)

Caption: Role of the compound as a key intermediate in the synthesis of Eltrombopag.

References

An In-depth Technical Guide to 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 376592-93-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, with CAS number 376592-93-7, is a sophisticated bifunctional aromatic compound of significant interest in pharmaceutical development. Its primary and most critical role is as a key starting material and advanced intermediate in the synthesis of Eltrombopag, a potent, orally bioavailable small-molecule thrombopoietin (TPO) receptor agonist.[1][2] Eltrombopag is a crucial therapeutic agent for the treatment of thrombocytopenia.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, detailed synthesis methodologies, and analytical protocols for this compound, positioning it as an indispensable resource for researchers and professionals in drug discovery and development. While its intrinsic biological activity is not extensively documented, its function as a critical building block and potential process-related impurity in a commercial drug substance underscores the importance of its thorough characterization and control.[4]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application in synthesis, and analytical characterization. The compound is typically a solid, with its color ranging from light yellow to light beige or brown.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 376592-93-7[]
Molecular Formula C13H11NO3[]
Molecular Weight 229.23 g/mol []
IUPAC Name 3-(3-amino-2-hydroxyphenyl)benzoic acid[6]
Synonyms 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid, Eltrombopag Intermediate 2, Eltrombopag Amino Impurity[]
Appearance Light yellow to light beige/brown solid/powder[1][4]
Melting Point >175°C, with some sources indicating decomposition at 222°C
Solubility Slightly soluble in DMSO and Methanol (with heating)
pKa (Predicted) 3.99 ± 0.10
Storage Conditions Store in a cool, dry, dark, and well-closed container under an inert atmosphere at room temperature.[7]

Safety Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed[8]

  • H315: Causes skin irritation[8]

  • H319: Causes serious eye irritation[8]

  • H335: May cause respiratory irritation[8]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[9]

Role in Pharmaceutical Synthesis: The Eltrombopag Connection

The paramount importance of this compound lies in its role as a pivotal intermediate in the manufacturing of Eltrombopag.[1][10] Eltrombopag's mechanism of action involves stimulating the proliferation and differentiation of megakaryocytes, the precursors to platelets, thereby increasing platelet counts.

The synthesis of Eltrombopag involves the coupling of this compound with another key intermediate. The structural integrity and purity of this biphenyl derivative are therefore critical to the quality and yield of the final active pharmaceutical ingredient (API).

G cluster_synthesis Eltrombopag Synthesis A 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid (CAS 376592-93-7) C Coupling Reaction A->C B Other Key Intermediate B->C D Eltrombopag (API) C->D

Logical workflow for the role of the title compound in Eltrombopag synthesis.

Experimental Protocols: Synthesis and Analysis

Synthesis Methodologies

Several synthetic routes for this compound have been reported, offering different strategies for its preparation.

This common method involves the reduction of a nitro group to an amine.

Experimental Protocol:

  • Dissolution: 5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid is dissolved in a mixture of methanol and triethylamine.

  • Catalyst Addition: A palladium on carbon (Pd/C) catalyst (e.g., 10% Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to hydrogenation at room temperature under a hydrogen pressure of 10 bar for approximately 21 hours.

  • Work-up:

    • The catalyst is removed by filtration.

    • The filtrate is concentrated to dryness.

    • The residue is dissolved in water, and the pH is adjusted to 5.5 with 0.5 M hydrochloric acid to precipitate the product.

    • The resulting suspension is stirred at room temperature.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and dried to yield this compound.

G cluster_synthesis_flow Palladium-Catalyzed Hydrogenation Workflow Start 5'-chloro-2'-hydroxy-3'-nitro- biphenyl-3-carboxylic acid Step1 Dissolve in Methanol/Triethylamine Start->Step1 Step2 Add Pd/C Catalyst Step1->Step2 Step3 Hydrogenate (10 bar H2) Step2->Step3 Step4 Filter to remove Catalyst Step3->Step4 Step5 Concentrate Filtrate Step4->Step5 Step6 Dissolve in Water & Adjust pH to 5.5 Step5->Step6 Step7 Filter and Wash Solid Step6->Step7 End 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid Step7->End

Workflow for the Palladium-Catalyzed Hydrogenation Synthesis.

An alternative route employs a Suzuki coupling reaction.

Experimental Protocol:

  • Starting Material Preparation: 2-benzyloxy-1-bromo-3-nitrobenzene is used as a starting material.

  • Suzuki Coupling: This compound undergoes a Suzuki coupling reaction with 3-carboxyphenylboronic acid in the presence of a palladium catalyst (e.g., palladium acetate) and a phosphine ligand. The reaction is typically carried out in a mixed solvent system like tetrahydrofuran (THF) and aqueous sodium carbonate at elevated temperatures (80–90°C).[9]

  • Reduction and Deprotection: The resulting 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid is then subjected to a one-step reduction of the nitro group and deprotection of the phenol group using hydrogen gas and a palladium catalyst.[9]

Analytical Methodology: Impurity Profiling by RP-HPLC

As this compound is a precursor to Eltrombopag, its purity is paramount. It can also be a process-related impurity in the final drug product. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for its quality control.

A reported method for the determination of potential impurities in this compound involves the following:

  • Column: Waters XBridge C18 column (150 x 4.6 mm, 3.5 µm).

  • Column Temperature: 40°C.

  • Sample Temperature: 15°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

  • Diluent: A mixture of mobile phase A and acetonitrile (75/25).

This method was developed to separate the main compound from eleven potential process-related impurities, demonstrating its specificity and utility in a quality control setting.

G cluster_hplc_workflow RP-HPLC Analysis Workflow Sample Sample of 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid Preparation Prepare solution in Mobile Phase A/Acetonitrile Sample->Preparation Injection Inject 10 µL into HPLC system Preparation->Injection Separation Separation on C18 Column (40°C) Injection->Separation Detection UV Detection at 220 nm Separation->Detection Analysis Data Analysis for Purity and Impurity Profile Detection->Analysis

General workflow for the RP-HPLC analysis of the title compound.

Biological Context and Future Perspectives

Currently, the scientific literature predominantly focuses on the synthetic utility and analytical control of this compound. There is a lack of published data on its intrinsic biological activities, such as its own potential to interact with biological targets or modulate signaling pathways. One source suggests potential for derivatives in inhibiting enzymatic activity or modulating receptors, but this is not substantiated with specific data for the title compound.

The primary biological relevance of this molecule is indirect, through its role in the synthesis of Eltrombopag. The thrombopoietic activity of Eltrombopag is well-characterized, involving the activation of the TPO receptor and downstream signaling pathways like JAK/STAT and MAPK.

Future research could explore any latent biological effects of this intermediate and its process-related impurities. Such studies would be valuable for a more comprehensive understanding of the safety profile of Eltrombopag and could potentially uncover novel pharmacological properties of this class of biphenyl compounds.

Conclusion

This compound (CAS 376592-93-7) is a cornerstone intermediate in the production of the vital therapeutic agent, Eltrombopag. This guide has provided a detailed overview of its chemical properties, established synthesis protocols, and analytical methods for quality control. For drug development professionals, a deep understanding of this molecule is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. While its own pharmacological profile remains largely unexplored, its significance in the pharmaceutical manufacturing landscape is firmly established.

References

spectral data (NMR, IR, MS) of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, consisting of a biphenyl backbone with amino, hydroxyl, and carboxylic acid functional groups, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and a discussion on its spectral data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

PropertyValueReference
CAS Number 376592-93-7[2][3][4][5]
Molecular Formula C₁₃H₁₁NO₃[2][3]
Molecular Weight 229.23 g/mol [2][3][4]
Appearance Pale yellow to light brown solid[6]
Melting Point 222 °C (decomposes)[2][6]
Solubility Slightly soluble in DMSO and Methanol (with heating)[6]
Storage Room temperature, in a dark, inert atmosphere[2][5]

Synthesis Protocols

Several synthetic routes for this compound have been reported. The following protocols are based on documented laboratory procedures.

Method 1: Catalytic Hydrogenation

This common method involves the reduction of a nitro-substituted biphenyl precursor.

Experimental Protocol:

  • Dissolution: 5'-chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (5.0 g) is dissolved in a mixture of methanol (300 mL) and triethylamine (4.75 mL).[2][6][7]

  • Catalyst Addition: Palladium on carbon (Pd/C, 0.5 g) is added to the solution.[2][6][7]

  • Hydrogenation: The mixture is subjected to hydrogenation at room temperature under a hydrogen pressure of 10 bar for 21 hours.[2][6][7]

  • Work-up:

    • The catalyst is removed by filtration.[2][6][7]

    • The filtrate is concentrated to dryness.[2][6][7]

    • The residue is dissolved in water (40 mL), and the pH is adjusted to 5.5 with 0.5 M hydrochloric acid.[2][6][7]

    • The resulting suspension is stirred at room temperature for 30 minutes.[2][6][7]

  • Isolation: The solid product is collected by filtration, washed with water, and dried to yield this compound.[2][6][7]

Method 2: Suzuki Coupling and Reduction

A patented method describes the synthesis starting from 2-benzyloxy-1-bromo-3-nitrobenzene.

Experimental Protocol:

  • Suzuki Coupling: A Suzuki coupling reaction is performed between 2-benzyloxy-1-bromo-3-nitrobenzene and 3-carboxyphenylboronic acid to yield 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid.[8]

  • Hydrogenation and Debenzylation: The product from the previous step undergoes hydrogenation and debenzylation under Pd/C catalysis to give the final product.[8]

The synthesis workflow for the catalytic hydrogenation method is illustrated in the following diagram:

G Synthesis Workflow of this compound via Catalytic Hydrogenation cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation A Dissolve 5'-chloro-2'-hydroxy-3'-nitro- [1,1'-biphenyl]-3-carboxylic acid in Methanol and Triethylamine B Add Pd/C Catalyst A->B C Hydrogenate at Room Temperature (10 bar H2, 21 hours) B->C Reaction D Filter to Remove Catalyst C->D Post-Reaction E Concentrate Filtrate D->E F Dissolve in Water and Adjust pH to 5.5 E->F G Stir at Room Temperature F->G H Filter, Wash, and Dry Solid Product G->H I 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid H->I Final Product

Caption: Synthesis of this compound.

Spectral Data (NMR, IR, MS)

As of the last update, detailed spectral data (Nuclear Magnetic Resonance - NMR, Infrared Spectroscopy - IR, and Mass Spectrometry - MS) for this compound is not publicly available in open-access databases.

Data Availability:

  • Commercial suppliers of this compound, such as TCI Chemicals, often possess analytical data like NMR, HPLC, and LC-MS for their products.[5][9] Researchers requiring this data for characterization or quality control are advised to request it directly from the supplier at the time of purchase.

Expected Spectral Features:

Based on the chemical structure, the following spectral features would be anticipated:

  • ¹H NMR: Signals corresponding to aromatic protons on the two phenyl rings, as well as exchangeable protons from the -NH₂, -OH, and -COOH groups. The splitting patterns would be complex due to the substitution on the rings.

  • ¹³C NMR: Resonances for the 13 carbon atoms in the molecule, including those of the carboxylic acid and the hydroxyl- and amino-substituted carbons.

  • IR Spectroscopy: Characteristic absorption bands for O-H stretching (from the hydroxyl and carboxylic acid groups), N-H stretching (from the amino group), C=O stretching (from the carboxylic acid), and C=C stretching (from the aromatic rings).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (229.23 g/mol ) and fragmentation patterns characteristic of the biphenyl structure and its functional groups.

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis. While its physical and chemical properties and synthetic routes are well-documented, detailed public spectral data remains scarce. Researchers are encouraged to obtain this data from commercial suppliers to ensure the identity and purity of the material for their applications. The provided synthesis protocols offer a solid foundation for the laboratory-scale preparation of this compound.

References

Solubility Profile of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in the synthesis of the thrombopoietin receptor agonist Eltrombopag, is a molecule of significant interest in pharmaceutical development.[1][2] Understanding its solubility characteristics is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the known solubility properties of this compound, outlines detailed experimental protocols for its determination, and illustrates its role in synthetic pathways.

Due to the limited availability of precise quantitative solubility data in public literature, this guide also provides general principles and methodologies that can be applied to determine the solubility of this compound in various solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties intrinsically influence its solubility behavior.

PropertyValueReference
Molecular Formula C13H11NO3[]
Molecular Weight 229.23 g/mol [][4]
Melting Point 222 °C (decomposes)[5][6]
pKa (Predicted) 3.99 ± 0.10[5]
Appearance Pale Yellow to Light Brown Solid[5]

Solubility Data

Quantitative solubility data for this compound is not widely available in published literature. However, qualitative descriptions indicate its solubility behavior in common laboratory solvents.

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble (with heating)

Table 1: Qualitative Solubility of this compound.[5]

The structure of the molecule, featuring both a polar carboxylic acid group and a largely non-polar biphenyl backbone, suggests that its solubility will be highly dependent on the solvent's polarity, hydrogen bonding capacity, and pH. For instance, the presence of the carboxylic acid and amino groups suggests that solubility would be significantly influenced by the pH of aqueous solutions.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter (for aqueous solvents)

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

    • Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L, taking into account any dilution factors.

Visualization of Experimental Workflow and Synthetic Pathway

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the role of this compound in the synthesis of Eltrombopag.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess compound to solvent start->add_excess seal_vials Seal vials add_excess->seal_vials shake Shake at constant temperature (24-48h) seal_vials->shake settle Allow excess solid to settle shake->settle sample Withdraw supernatant settle->sample filter_sample Filter sample sample->filter_sample dilute Dilute sample filter_sample->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask solubility determination method.

logical_relationship cluster_synthesis Synthesis of Eltrombopag starting_materials Starting Materials (e.g., o-bromophenol) intermediate 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid starting_materials->intermediate Multi-step synthesis coupling_reaction Coupling Reaction intermediate->coupling_reaction eltrombopag Eltrombopag coupling_reaction->eltrombopag

Caption: Role of the target compound as a key intermediate in Eltrombopag synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the melting and boiling points of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its key physical properties, the experimental methodologies for their determination, and a logical workflow for these analytical procedures.

Core Physicochemical Data

The physical properties of this compound are crucial for its handling, formulation, and application in research and development. The experimentally determined melting point and the predicted boiling point are summarized below.

PropertyValueNotes
Melting Point 222 °CDecomposes[1][2]
Boiling Point 474.8 ± 45.0 °CPredicted[1][2]

Experimental Protocols

The following sections detail the standard methodologies employed for the determination of the melting and boiling points of solid chemical compounds like this compound.

2.1. Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For crystalline solids, this transition occurs at a sharp, well-defined temperature. The "capillary method" is a widely used and official technique for determining the melting point of a powdered solid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of the dry this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. A calibrated thermometer is inserted into the designated port to monitor the temperature of the block.

  • Heating and Observation: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point. Within 20°C of the expected melting point, the heating rate is reduced to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-2°C). The observation that the compound decomposes at its melting point is a critical piece of data to record.

2.2. Boiling Point Determination (Predicted)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. The reported boiling point for this compound is a predicted value, likely obtained through computational modeling. These models use the chemical structure of the molecule to estimate its physicochemical properties based on quantitative structure-property relationship (QSPR) models.

Experimental determination for a high-boiling-point solid would typically involve techniques like distillation under reduced pressure to avoid decomposition.

Standard Distillation Method (for liquids or low-melting solids):

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Thermometer (calibrated)

  • Boiling chips

Procedure:

  • Apparatus Setup: The substance is placed in the distillation flask with a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

  • Heating: The flask is heated gently. As the substance boils, the vapor rises, and its temperature is measured by the thermometer.

  • Equilibrium and Data Recording: The temperature will stabilize at the boiling point of the substance as the vapor condenses in the condenser and is collected in the receiving flask. This stable temperature is recorded as the boiling point at the given atmospheric pressure. For high-boiling-point compounds, this is often performed under vacuum, and the results are extrapolated to atmospheric pressure.

Logical Workflow Visualization

The following diagram illustrates the general workflow for determining the physical properties of a chemical compound, from initial sample preparation to final data analysis and reporting.

G cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination (Predicted) cluster_analysis Data Analysis and Reporting A Obtain Pure Sample of 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid B Dry the Sample A->B G Define Molecular Structure A->G C Grind to a Fine Powder B->C D Load Capillary Tube C->D E Heat in Apparatus D->E F Observe and Record Melting Range & Decomposition E->F J Compile Data F->J H Select QSPR Model G->H I Compute Boiling Point H->I I->J K Compare with Literature Values J->K L Generate Technical Report K->L

Caption: Workflow for Physical Property Determination.

References

The Dawn of a New Era in Thrombopoiesis: A Technical Guide to the Biological Activity of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid derivatives, a class of compounds that has heralded a new era in the management of thrombocytopenia. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of hematology, oncology, and medicinal chemistry.

At the forefront of this class of molecules is Eltrombopag, a potent, orally bioavailable non-peptide thrombopoietin (TPO) receptor agonist.[1] Eltrombopag, and its derivatives, are built upon the this compound scaffold and have demonstrated significant efficacy in stimulating megakaryopoiesis and elevating platelet counts.[1][2] This guide will delve into the quantitative biological data, experimental methodologies, and the intricate signaling pathways modulated by these groundbreaking compounds.

Quantitative Biological Activity

The primary biological activity of this compound derivatives is the agonism of the thrombopoietin receptor (TPO-R), also known as c-Mpl.[1][2] This interaction initiates a signaling cascade that mimics the effects of endogenous thrombopoietin, the primary regulator of platelet production.

Preclinical studies on Eltrombopag have demonstrated its high potency in in vitro assays. It has been shown to activate the STAT and MAPK signaling pathways and stimulate the proliferation of TPO-dependent cell lines. Furthermore, Eltrombopag induced the differentiation of bone marrow precursor cells with EC50 values in the range of 30–300 nM.[2]

Table 1: Preclinical Biological Activity of Eltrombopag

AssayCell TypeEndpointResultCitation
TPO-R SignalingTPO-dependent cell linesSTAT and MAPK activationPotent Agonist[2]
Cell ProliferationTPO-dependent cell linesProliferationPotent Agonist[2]
Megakaryocyte DifferentiationBone marrow precursor cellsDifferentiationEC50: 30–300 nM[2]

Signaling Pathways

The activation of the TPO receptor by this compound derivatives triggers a cascade of intracellular signaling events that are crucial for the proliferation and differentiation of megakaryocytes, the precursors to platelets. The primary signaling pathways involved are:

  • JAK-STAT Pathway: Upon ligand binding, the TPO receptor dimerizes, leading to the activation of Janus Kinase 2 (JAK2). Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell survival, proliferation, and differentiation.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK (Extracellular signal-Regulated Kinase) cascade, is also activated downstream of the TPO receptor. This pathway plays a significant role in cell proliferation and differentiation.

  • PI3K-Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)-Akt signaling pathway is another critical downstream effector of TPO receptor activation. This pathway is primarily involved in promoting cell survival and inhibiting apoptosis.

TPO_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPO-R TPO Receptor (c-Mpl) JAK2 JAK2 TPO-R->JAK2 Activates PI3K PI3K TPO-R->PI3K Activates STAT STAT3/5 JAK2->STAT Phosphorylates Ras Ras JAK2->Ras Transcription Gene Transcription (Proliferation, Differentiation, Survival) STAT->Transcription Akt Akt PI3K->Akt Akt->Transcription Promotes Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Derivative 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid Derivative Derivative->TPO-R Binds and Activates

TPO Receptor Signaling Pathway.

Experimental Protocols

The evaluation of the biological activity of this compound derivatives as TPO receptor agonists involves a series of specialized in vitro assays. Below are detailed methodologies for key experiments.

TPO Receptor Agonist Cell Proliferation Assay

This assay measures the ability of a compound to stimulate the proliferation of a TPO-dependent cell line.

1. Cell Line:

  • A murine myeloid progenitor cell line, such as MO7e or 32D, engineered to stably express the human TPO receptor (hTPO-R).

2. Materials:

  • Complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and a maintenance concentration of recombinant human TPO (rhTPO)).

  • Assay medium (complete growth medium without rhTPO).

  • Test compounds and a positive control (e.g., rhTPO or Eltrombopag).

  • Cell viability reagent (e.g., MTT or a luminescent cell viability assay kit).

  • 96-well microplates.

3. Procedure:

  • Culture the hTPO-R expressing cells in complete growth medium.

  • Prior to the assay, wash the cells to remove maintenance rhTPO and resuspend in assay medium.

  • Seed the cells into a 96-well plate at a predetermined optimal density.

  • Prepare serial dilutions of the test compounds and the positive control in assay medium.

  • Add the diluted compounds to the respective wells. Include wells with assay medium only as a negative control.

  • Incubate the plate for a period that allows for significant cell proliferation (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the half-maximal effective concentration (EC50) by plotting the signal versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell_Proliferation_Workflow Start Start Culture Culture TPO-dependent cells (e.g., MO7e-hTPO-R) Start->Culture Wash Wash cells to remove maintenance TPO Culture->Wash Seed Seed cells into 96-well plate Wash->Seed Add Add compounds to wells Seed->Add Prepare Prepare serial dilutions of test compounds Prepare->Add Incubate Incubate for 48-72 hours Add->Incubate Add_Reagent Add cell viability reagent (e.g., MTT) Incubate->Add_Reagent Measure Measure signal (absorbance/luminescence) Add_Reagent->Measure Analyze Calculate EC50 values Measure->Analyze End End Analyze->End

TPO Receptor Agonist Cell Proliferation Assay Workflow.
Luciferase Reporter Assay for TPO Receptor Activation

This assay provides a quantitative measure of TPO receptor activation by monitoring the expression of a reporter gene under the control of a STAT-responsive promoter.

1. Cell Line:

  • A suitable host cell line (e.g., HEK293) co-transfected with expression vectors for the human TPO receptor and a luciferase reporter construct containing STAT binding elements in its promoter.

2. Materials:

  • Complete growth medium for the host cell line.

  • Assay medium (serum-free or low-serum medium).

  • Test compounds and a positive control.

  • Luciferase assay reagent.

  • 96-well white, opaque microplates.

3. Procedure:

  • Seed the reporter cells into a 96-well white plate and allow them to adhere overnight.

  • Replace the growth medium with assay medium and starve the cells for a few hours to reduce basal signaling.

  • Prepare serial dilutions of the test compounds and positive control in assay medium.

  • Add the diluted compounds to the wells.

  • Incubate the plate for a duration sufficient to induce reporter gene expression (e.g., 6-24 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Calculate the EC50 values from the dose-response curves.

Conclusion

The this compound scaffold has proven to be a highly successful platform for the development of potent and selective small-molecule TPO receptor agonists. The detailed understanding of their biological activity, the signaling pathways they modulate, and the robust experimental protocols for their evaluation are critical for the continued advancement of this important class of therapeutic agents. This guide provides a foundational resource for researchers dedicated to the discovery and development of novel treatments for thrombocytopenia and other hematological disorders. Further research into the structure-activity relationships of a broader range of derivatives will undoubtedly lead to the development of next-generation TPO receptor agonists with improved efficacy and safety profiles.

References

A Comprehensive Technical Guide to 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative with the CAS Number 376592-93-7, serves as a critical intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, possessing amino, hydroxyl, and carboxylic acid functional groups, makes it a versatile building block for the construction of more complex molecules. This technical guide provides an in-depth overview of its chemical and physical properties, detailed synthesis protocols, and its primary application as a key intermediate, most notably in the production of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

PropertyValue
Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol [1][2]
Melting Point 222 °C (decomposes)[1][3]
Boiling Point (Predicted) 474.8 ± 45.0 °C[1][3]
Density (Predicted) 1.364 g/cm³[1][3]
pKa (Predicted) 3.99 ± 0.10[1][3]
Appearance Pale Yellow to Light Brown Solid[1][3]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[1][3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1][3]
InChI InChI=1S/C13H11NO3/c14-11-6-2-5-10(12(11)15)8-3-1-4-9(7-8)13(16)17/h1-7,15H,14H2,(H,16,17)[1][3]
SMILES C1(=CC=CC(=C1)C2=C(C=CC=C2N)O)C(=O)O

Synthesis Protocols

The synthesis of this compound is a crucial step in the manufacturing of its downstream products. Two common laboratory-scale synthetic methods are detailed below.

Protocol 1: Catalytic Hydrogenation

This method involves the reduction of a nitro-substituted biphenyl precursor using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[1][4]

Starting Material: 5'-chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

Reagents and Solvents:

  • Methanol (MeOH)

  • Triethylamine (Et3N)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • 0.5 M Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve 5.0 g of 5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid in 300 mL of methanol and 4.75 mL of triethylamine in a suitable reaction vessel.[1][4]

  • Carefully add 0.5 g of 10% Pd/C catalyst to the solution.[1][4]

  • Pressurize the vessel with hydrogen gas to 10 bar and stir the reaction mixture at room temperature for 21 hours.[1][4]

  • Upon completion of the reaction, filter the mixture to remove the Pd/C catalyst.[1][4]

  • Concentrate the filtrate to dryness under reduced pressure.[1][4]

  • Dissolve the residue in 40 mL of water and adjust the pH to 5.5 by the dropwise addition of 0.5 M HCl.[1][4]

  • Stir the resulting suspension at room temperature for 30 minutes.[1][4]

  • Collect the solid product by filtration and wash it with two 10 mL portions of water.[1][4]

  • Dry the product at 50 °C under a vacuum of 50 mbar to yield this compound.[1][4]

Expected Yield: 86.7% with an HPLC purity of 97.9%.[1][4]

Protocol 2: Reduction with Hydrazine Hydrate

This alternative method utilizes hydrazine hydrate in the presence of ferric hydroxide as a reducing agent.[4]

Starting Material: 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid

Reagents and Solvents:

  • Ethanol

  • Water

  • Ferric hydroxide

  • Silica gel

  • Hydrazine hydrate

  • Formic acid

Procedure:

  • Dissolve 77.76 g of 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid in a mixture of 130 mL of water and 648 mL of ethanol.[4]

  • Add 2.33 g of ferric hydroxide and 7.78 g of silica gel to the solution and mix well.[4]

  • While maintaining the temperature between 20-30 °C, add 233 mL of hydrazine hydrate and stir for 30 minutes.[4]

  • Increase the temperature to 50 °C and continue the reaction for 3 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature and filter.[4]

  • Adjust the pH of the filtrate to 4.5 by adding formic acid.[4]

  • Stir the mixture for 2 hours, then filter the precipitate.[4]

  • Wash the collected solid with a small amount of ethanol and dry to obtain the final product.[4]

Expected Yield: 96.9% with a purity of 99.8%.[4]

Role as a Chemical Intermediate: Synthesis of Eltrombopag

The primary and most significant application of this compound is as a key intermediate in the synthesis of Eltrombopag.[5][6] Eltrombopag is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[3]

The synthesis of Eltrombopag involves the coupling of this compound with another chemical entity. The logical workflow for this synthesis is depicted in the following diagram.

G A 2-Bromo-6-nitrophenol B Protection of hydroxyl group A->B e.g., Benzyl bromide C Suzuki Coupling with 3-carboxyphenylboronic acid B->C D Protected Biphenyl Intermediate C->D E Deprotection and Nitro Group Reduction D->E e.g., Pd/C, H2 F 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid E->F G Coupling Reaction F->G I Final Synthesis Steps G->I H Eltrombopag Precursor H->G J Eltrombopag I->J

Caption: Synthetic pathway to Eltrombopag highlighting the role of the title intermediate.

The experimental workflow for the synthesis of this compound via catalytic hydrogenation is outlined below.

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup and Isolation A Dissolve Starting Material in MeOH and Et3N B Add Pd/C Catalyst A->B C Pressurize with H2 (10 bar) Stir at RT for 21h B->C D Filter to remove Catalyst C->D E Concentrate Filtrate D->E F Dissolve in Water Adjust pH to 5.5 with HCl E->F G Stir and Filter Solid F->G H Wash with Water G->H I Dry under Vacuum H->I J Final Product I->J

Caption: Experimental workflow for the synthesis via catalytic hydrogenation.

Conclusion

This compound is a fundamentally important chemical intermediate with well-established synthetic routes and a critical role in the pharmaceutical industry. Its efficient synthesis is paramount for the production of life-saving drugs like Eltrombopag. The information provided in this guide serves as a valuable resource for chemists and researchers involved in the synthesis and application of this versatile molecule. Further research into optimizing its synthesis and exploring its potential as an intermediate for other novel compounds is an area of ongoing interest.

References

An In-depth Technical Guide to 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a critical intermediate in the production of the thrombopoietin receptor agonist, Eltrombopag. This document details the initial synthesis as described in the seminal patent literature and subsequent advancements in its manufacturing processes. While the compound's history is intrinsically linked to the development of Eltrombopag, this guide also elucidates the chemical properties and experimental protocols relevant to its synthesis. The mechanism of action of Eltrombopag is also discussed to provide context for the significance of this intermediate.

Introduction

This compound (CAS No. 376592-93-7) is a biphenyl derivative that has garnered significant attention in the pharmaceutical industry. Its primary importance lies in its role as a key building block in the synthesis of Eltrombopag, a small molecule, non-peptide thrombopoietin (TPO) receptor agonist. Eltrombopag is utilized in the treatment of thrombocytopenia (low platelet counts) associated with various medical conditions. The discovery and development of this intermediate are therefore inseparable from the history of Eltrombopag.

Discovery and History

The discovery of this compound is directly tied to the research and development of Eltrombopag. Eltrombopag was the result of a collaborative effort between GlaxoSmithKline and Ligand Pharmaceuticals. The foundational patent that appears to first describe the synthesis of Eltrombopag, and consequently its key intermediates including this compound, is WO2001089457A2 . This patent laid the groundwork for the chemical scaffolds that would lead to the final drug candidate.

Eltrombopag was approved by the U.S. Food and Drug Administration (FDA) in November 2008.[1] The development of a robust and efficient synthesis for its intermediates was a critical step in the successful commercialization of the drug. Over the years, various patents have been filed, detailing improved and alternative synthetic routes for this compound, aiming to increase yield, reduce costs, and improve safety and environmental friendliness.

There is no readily available scientific literature that discusses the discovery or biological activity of this compound as an independent entity. Its history and scientific importance are exclusively framed within its role as a precursor to Eltrombopag.

Chemical Properties

PropertyValue
CAS Number 376592-93-7
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
IUPAC Name 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid
Appearance Pale yellow to light brown solid
Melting Point 222 °C (decomposes)
Solubility Slightly soluble in DMSO and Methanol (with heating)

Synthesis of this compound

Several synthetic routes for this compound have been reported in the patent literature. Below are detailed protocols for some of the key methods.

Original Synthesis Route (from WO2001089457A2)

This route involves a Suzuki coupling reaction followed by deprotection and reduction.

Experimental Protocol:

  • Step 1: Suzuki Coupling: A mixture of 2-bromo-6-nitrophenol, 3-carboxyphenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere. The reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC) until completion. After cooling, the reaction mixture is worked up by extraction and purification to yield 2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid.

  • Step 2: Reduction: The resulting nitro compound is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored until the nitro group is completely reduced to an amino group.

  • Step 3: Isolation: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is evaporated, and the crude product is purified by recrystallization or chromatography to afford this compound.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reduction A 2-Bromo-6-nitrophenol D 2'-Hydroxy-3'-nitro- [1,1'-biphenyl]-3-carboxylic acid A->D B 3-Carboxyphenylboronic Acid B->D C Palladium Catalyst & Base C->D E Catalytic Hydrogenation (Pd/C, H2) D->E F 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid E->F

Caption: Alternative synthesis workflow via hydrogenation.

Role in the Mechanism of Action of Eltrombopag

While this compound is a synthetic precursor and not biologically active in the same manner as the final drug, understanding the mechanism of Eltrombopag highlights the importance of its precise chemical structure.

Eltrombopag functions as a thrombopoietin receptor (TPO-R) agonist. The TPO receptor is a member of the cytokine receptor superfamily and its activation is crucial for the proliferation and differentiation of megakaryocytes, the precursors to platelets. Eltrombopag binds to the transmembrane domain of the TPO receptor, leading to a conformational change that initiates downstream signaling cascades.

Signaling Pathway of Eltrombopag:

G cluster_cell Megakaryocyte Precursor Cell cluster_nucleus Nucleus Eltrombopag Eltrombopag TPO_R TPO Receptor (c-Mpl) Eltrombopag->TPO_R Binds to transmembrane domain JAK2 JAK2 TPO_R->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates MAPK MAPK JAK2->MAPK Activates Gene_Expression Gene Expression STAT->Gene_Expression Translocates & regulates Proliferation Proliferation Gene_Expression->Proliferation Leads to Differentiation Differentiation Gene_Expression->Differentiation Leads to Platelet_Production Increased Platelet Production Proliferation->Platelet_Production Differentiation->Platelet_Production

Caption: Eltrombopag signaling pathway via the TPO receptor.

This activation primarily involves the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway. The phosphorylation of STAT proteins leads to their dimerization and translocation to the nucleus, where they regulate the transcription of genes involved in megakaryocyte proliferation and differentiation. This ultimately results in an increased production of platelets.

Conclusion

The discovery and history of this compound are fundamentally linked to the development of the clinically significant drug, Eltrombopag. While it does not possess the therapeutic activity of the final product, its synthesis represents a critical step in the manufacturing process. The evolution of its synthetic routes, from the initial disclosure to more refined and efficient methods, reflects the ongoing innovation in pharmaceutical process chemistry. This guide provides researchers and drug development professionals with a detailed understanding of the origins and synthesis of this important intermediate, providing a valuable resource for further research and development in this area.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in the preparation of pharmacologically active compounds such as the thrombopoietin receptor agonist, Eltrombopag.[1] The described synthetic route starts from the readily available 2-bromo-6-nitrophenol and proceeds through a three-step sequence involving protection of the phenolic hydroxyl group, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and a final deprotection/reduction step. This protocol offers a robust and high-yielding pathway suitable for laboratory-scale synthesis and potential scale-up.

Introduction

This compound is a crucial building block in medicinal chemistry. The efficient construction of its biphenyl scaffold is of significant interest. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of substituted biphenyls.[2] This application note details a synthetic strategy that leverages a protective group strategy to enable a high-yielding Suzuki coupling, followed by a one-pot deprotection and nitro group reduction.

Overall Synthetic Scheme

The synthesis of this compound from 2-bromo-6-nitrophenol is accomplished in three sequential steps as illustrated in the workflow diagram below.

Synthesis_Workflow start 2-bromo-6-nitrophenol step1 Protection (Benzyl Bromide, K2CO3, Acetonitrile) start->step1 intermediate1 2-(benzyloxy)-1-bromo-3-nitrobenzene step1->intermediate1 step2 Suzuki Coupling (3-carboxyphenylboronic acid, Pd(dppf)Cl2, Na2CO3, 1,4-dioxane/water) intermediate1->step2 intermediate2 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid step2->intermediate2 step3 Deprotection & Reduction (H2, 10% Pd/C, Ethyl Acetate) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagents & ConditionsYield (%)Purity (%)
1Protection2-bromo-6-nitrophenol2-(benzyloxy)-1-bromo-3-nitrobenzeneBenzyl bromide, K₂CO₃, Acetonitrile, Reflux>95>98 (by TLC)
2Suzuki Coupling2-(benzyloxy)-1-bromo-3-nitrobenzene2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid3-carboxyphenylboronic acid, Pd(dppf)Cl₂, Na₂CO₃, 1,4-dioxane/H₂O, 90°C95.6>99 (by HPLC)
3Deprotection & Reduction2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acidThis compoundH₂, 10% Pd/C, Ethyl Acetate, 50°C97.5>99 (by HPLC)

Experimental Protocols

Step 1: Synthesis of 2-(benzyloxy)-1-bromo-3-nitrobenzene (Protection)

  • To a solution of 2-bromo-6-nitrophenol (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford 2-(benzyloxy)-1-bromo-3-nitrobenzene as a solid.

Step 2: Synthesis of 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (Suzuki Coupling)

  • In a reaction vessel, combine 2-(benzyloxy)-1-bromo-3-nitrobenzene (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Purge the mixture with nitrogen or argon for 15-20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq) to the reaction mixture.

  • Heat the mixture to 90°C and stir for 6-8 hours, or until reaction completion is confirmed by TLC or LC-MS.[3]

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous solution with 1M HCl to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid.

Step 3: Synthesis of this compound (Deprotection & Reduction)

  • Dissolve 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) (10% w/w) to the solution.

  • Pressurize the reaction vessel with hydrogen gas (e.g., balloon or Parr hydrogenator) and heat to 50°C.

  • Stir the reaction mixture vigorously for 8-10 hours.[3] Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound, as a solid. The product can be further purified by recrystallization if necessary.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is dictated by the reactivity of the functional groups. The initial protection of the hydroxyl group is necessary to prevent its interference in the subsequent Suzuki coupling reaction. The final deprotection and reduction step is a highly efficient transformation that simultaneously unmasks the hydroxyl group and converts the nitro group to the desired amine.

logical_relationship cluster_start Starting Material cluster_strategy Synthetic Strategy cluster_product Final Product SM 2-bromo-6-nitrophenol (Reactive -OH and -NO2) Protect Protect -OH Group (Prevents side reactions) SM->Protect Step 1 Couple Form C-C Bond (Suzuki Coupling) Protect->Couple Step 2 Deprotect_Reduce Deprotect & Reduce (Final functionalization) Couple->Deprotect_Reduce Step 3 FP This compound (Desired Functionalities) Deprotect_Reduce->FP

Caption: Logical flow of the synthetic strategy.

Conclusion

The described three-step synthesis provides an efficient and high-yielding route to this compound from 2-bromo-6-nitrophenol. The use of a benzyl protecting group for the hydroxyl functionality allows for a clean and effective Suzuki-Miyaura coupling. The final one-pot deprotection and nitro reduction via catalytic hydrogenation is a key advantage of this protocol, simplifying the overall process. This methodology is well-suited for researchers in drug discovery and development requiring access to this important biphenyl intermediate.

References

Application Notes and Protocols for the Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to Eltrombopag, a thrombopoietin receptor agonist used in the treatment of thrombocytopenia. The biphenyl scaffold is a prevalent structural motif in medicinal chemistry, valued for its ability to orient functional groups in a defined three-dimensional space. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and generally high yields, making it an attractive choice for the synthesis of complex molecules like this compound.

These application notes provide detailed protocols and compiled data for the Suzuki coupling reaction as a key step in the synthesis of the target molecule and related biphenyl carboxylic acid derivatives.

Data Presentation: Suzuki Coupling Reaction Parameters and Yields

The following table summarizes the reaction conditions and yields for the Suzuki coupling reaction to form biphenyl carboxylic acid derivatives, including the key intermediate for the target molecule.

Aryl HalideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Benzyloxy-1-bromo-3-nitrobenzene3-Carboxyphenylboronic acidPd(OAc)₂ (1.5)Na₂CO₃ (1.5)1,4-Dioxane/H₂O601236.5[1]
2-Benzyloxy-1-bromo-3-nitrobenzene3-Carboxyphenylboronic acidPd(dppf)Cl₂ (7)K₂CO₃ (1.5)1,4-Dioxane/H₂O60482.4[1]
5-Bromo-2-furfural3-Carboxyphenylboronic acidPd(PPh₃)₄ (1)K₂CO₃ (2)Toluene/Ethanol/H₂O907High[2]
Bromobenzoic acidArylboronic acidFullerene-supported PdCl₂ (0.05)K₂CO₃ (2)H₂ORT4>90[3][4]
3-Chloroindazole3-Fluorophenylboronic acidPd precatalyst (2)K₃PO₄ (2)1,4-Dioxane/H₂O10015High[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid, the direct precursor to the target molecule via subsequent deprotection and reduction.

Protocol 1: Suzuki Coupling using Palladium Acetate

This protocol is adapted from a procedure for the coupling of 2-benzyloxy-1-bromo-3-nitrobenzene and 3-carboxyphenylboronic acid.[1]

Materials:

  • 2-Benzyloxy-1-bromo-3-nitrobenzene

  • 3-Carboxyphenylboronic acid

  • Palladium acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Isopropanol

Procedure:

  • To a reaction vessel, add 2-benzyloxy-1-bromo-3-nitrobenzene (12.32 g), 3-carboxyphenylboronic acid (7.97 g), sodium carbonate (6.36 g), and palladium acetate (0.63 g).

  • Add 1,4-dioxane (200 ml) and water (40 ml) to the vessel.

  • Protect the reaction mixture with a nitrogen atmosphere.

  • Heat the mixture to 60°C and stir for 12 hours.

  • After cooling to room temperature, filter the reaction mixture.

  • Concentrate the filtrate to remove the 1,4-dioxane.

  • Add water (100 ml) to the residue and adjust the pH to acidic with 1 M dilute hydrochloric acid, which will cause a solid to precipitate.

  • Filter the mixture to collect the crude product (7.3 g).

  • Recrystallize the crude product from a mixture of isopropanol (60 ml) and water (20 ml) to yield 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid (5.1 g).[1]

Protocol 2: High-Yield Suzuki Coupling using Pd(dppf)Cl₂

This optimized protocol provides a higher yield for the synthesis of 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid.[1]

Materials:

  • 2-Benzyloxy-1-bromo-3-nitrobenzene

  • 3-Carboxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Isopropanol

Procedure:

  • Combine 2-benzyloxy-1-bromo-3-nitrobenzene (12.32 g, 40 mmol), 3-carboxyphenylboronic acid (7.97 g, 48 mmol), potassium carbonate (8.28 g, 60 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (2.04 g, 2.8 mmol) in a reaction vessel.

  • Add 1,4-dioxane (200 ml) and water (40 ml).

  • Maintain a nitrogen atmosphere and heat the mixture to 60°C for 4 hours.

  • Cool the reaction mixture and filter it.

  • Concentrate the filtrate to remove the 1,4-dioxane.

  • Add water (100 ml) and acidify with 1 M dilute hydrochloric acid until a solid precipitates.

  • Filter to obtain the crude product as a dark brown solid (14 g).

  • Recrystallize the crude product from isopropanol (60 ml) and water (20 ml) to obtain 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid as a light brown solid (11.5 g, 82.4% yield).[1]

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_reactants Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition ArPd(II)XL2 Ar-Pd(II)-X      L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'      L₂ Transmetalation->ArPd(II)Ar'L2 BX(OH)2 [B(OH)₂X]⁻ Transmetalation->BX(OH)2 ArPd(II)Ar'L2->Pd(0)L2 Reductive_Elimination Reductive Elimination Ar-Ar Ar-Ar' Reductive_Elimination->Ar-Ar Ar-X Ar-X Ar-X->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)₂ Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Aryl Halide, Boronic Acid, Base, and Catalyst B Add Solvent (e.g., Dioxane/Water) A->B C Inert Atmosphere (Nitrogen Purge) B->C D Heat to Desired Temperature (e.g., 60-100°C) C->D E Stir for Required Time (4-12 hours) D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Filter and Concentrate G->H I Acidify with HCl H->I J Filter Precipitate I->J K Recrystallization (e.g., Isopropanol/Water) J->K L Dry the Final Product K->L

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in the preparation of the thrombopoietin receptor agonist Eltrombopag[1]. The synthesis is strategically divided into two primary palladium-catalyzed stages: a Suzuki-Miyaura coupling to construct the core biphenyl structure, followed by a catalytic hydrogenation to reduce a nitro group to the final amine.

Overall Synthetic Strategy

The synthetic approach involves a two-step process starting from commercially available precursors. The initial step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between two phenyl rings. The subsequent step involves the palladium-catalyzed hydrogenation of the nitro-group on the resulting intermediate to yield the target product.

Synthetic_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Catalytic Hydrogenation Start1 2-Bromo-6-nitrophenol Intermediate 2'-Hydroxy-3'-nitro- [1,1'-biphenyl]-3-carboxylic acid Start1->Intermediate Pd Catalyst, Base Start2 3-Carboxyphenylboronic acid Start2->Intermediate Final_Product 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid Intermediate->Final_Product Pd/C, H₂

Caption: Overall two-step palladium-catalyzed synthesis pathway.

Application Note 1: Suzuki-Miyaura Cross-Coupling for Biphenyl Core Synthesis

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms[2][3]. This protocol details the coupling of a protected 2-bromo-6-nitrophenol with 3-carboxyphenylboronic acid to form the biphenyl intermediate, 2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid[4]. Protecting the phenolic hydroxyl group, for instance as a benzyl ether, is a common strategy to prevent side reactions and improve yield[1][4].

Catalytic Cycle: Suzuki-Miyaura Coupling

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII_Complex L₂Pd(II)(Ar¹)(X) Pd0->PdII_Complex Ar¹-X Transmetal Transmetalation PdII_Biphenyl L₂Pd(II)(Ar¹)(Ar²) PdII_Complex->PdII_Biphenyl Ar²-B(OR)₂ Base PdII_Biphenyl->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² PdII_Biphenyl->Product Ar1X Ar¹-X Ar2B Ar²-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on procedures for synthesizing substituted biphenyl carboxylic acids[4][5][6].

  • Reagent Preparation : In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine 1-bromo-2-(benzyloxy)-3-nitrobenzene (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and a palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), 0.02-0.05 eq)[4][7].

  • Solvent and Base Addition : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio)[4][8]. Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq)[4][8].

  • Reaction Execution : Heat the reaction mixture to 80-90 °C and stir vigorously for 4-16 hours[7][8]. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation : After completion, cool the mixture to room temperature and dilute with water. Acidify the aqueous phase with a suitable acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Purification : Collect the precipitate by vacuum filtration, wash with water, and then an organic solvent (e.g., hexane or ether) to remove non-polar impurities. The crude product, 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, can be further purified by recrystallization if necessary.

ParameterRecommended ConditionsCatalyst OptionsBase Options
Aryl Halide 1-Bromo-2-(benzyloxy)-3-nitrobenzene--
Boronic Acid 3-Carboxyphenylboronic acid--
Catalyst Loading 2-5 mol%Pd(PPh₃)₄, PdCl₂(dppf)[4], Pd/C[5]-
Base 2.0 - 3.0 equivalentsNa₂CO₃, K₂CO₃[4], Cs₂CO₃-
Solvent 1,4-Dioxane/Water, Toluene, DME[4][5]--
Temperature 80 - 90 °C--
Reaction Time 4 - 16 hours--

Application Note 2: Palladium-Catalyzed Hydrogenation for Nitro Group Reduction

Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups to amines[9][10]. This step is critical as it performs both the reduction of the nitro group and the deprotection (hydrogenolysis) of the benzyl ether protecting group in a single step to yield the final product.

Experimental Protocol: Hydrogenation and Deprotection

This protocol is adapted from a documented synthesis of this compound[9][10].

  • Vessel Charging : To a suitable hydrogenation vessel, add the intermediate from the previous step, 5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid (5.0 g). Note: This example from the literature starts with a chlorinated analogue, but the procedure is directly applicable to the non-chlorinated intermediate.

  • Solvent Addition : Add a solvent mixture of methanol (300 mL) and triethylamine (4.75 mL)[9][10]. The triethylamine acts as a base to aid in solubilizing the carboxylic acid.

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.5 g, ~10% w/w) to the solution[9][10].

  • Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 10 bar) and stir the reaction at room temperature for approximately 21 hours[9][10].

  • Work-up : Upon reaction completion (monitored by HPLC), carefully vent the hydrogen gas and purge the vessel with an inert gas. Remove the Pd/C catalyst by filtration through a pad of Celite.

  • Isolation and Purification : Concentrate the filtrate to dryness. Dissolve the resulting residue in water (40 mL) and adjust the pH to 5.5 by the dropwise addition of 0.5 M hydrochloric acid (HCl) to precipitate the product[9][10]. Stir the suspension at room temperature for 30 minutes.

  • Final Product Collection : Collect the solid product by filtration, wash with water (2 x 10 mL), and dry under vacuum at 50 °C to yield the final product[9][10].

ParameterValueReference
Starting Material 5.0 g[9][10]
Catalyst 10% Pd/C (0.5 g)[9][10]
Solvent Methanol (300 mL) / Triethylamine (4.75 mL)[9][10]
Hydrogen Pressure 10 bar[9][10]
Temperature Room Temperature[9][10]
Reaction Time 21 hours[9][10]
Product Yield 3.4 g (86.7%)[9][10]
Product Purity (HPLC) 97.9%[9][10]
Workflow: Hydrogenation and Purification

The following diagram illustrates the key steps in the hydrogenation and final product isolation process.

Hydrogenation_Workflow Start Dissolve Intermediate in MeOH/Et₃N Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Hydrogenate Hydrogenate under H₂ pressure (10 bar, 21h, RT) Add_Catalyst->Hydrogenate Filter Filter through Celite to remove Pd/C Hydrogenate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Dissolve_H2O Dissolve Residue in Water Concentrate->Dissolve_H2O Adjust_pH Adjust pH to 5.5 with HCl Dissolve_H2O->Adjust_pH Precipitate Stir to Precipitate Product Adjust_pH->Precipitate Filter_Wash Filter and Wash Solid Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry Final_Product Final Product Dry->Final_Product

Caption: Workflow for the hydrogenation and purification steps.

References

Application Notes: Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a key intermediate in the synthesis of pharmaceuticals, most notably Eltrombopag, a thrombopoietin receptor agonist. The efficient synthesis of this molecule is of significant interest to the drug development and manufacturing sectors. A crucial step in its preparation involves the reduction of a nitro group to an amine. Catalytic hydrogenation is a widely employed, efficient, and scalable method for this transformation. This document provides detailed application notes and protocols for the synthesis of this compound from its nitro precursor, focusing on common catalytic systems.

Reaction Pathway

The synthesis involves the reduction of the nitro group on the 2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid precursor to an amino group, yielding the desired product. This transformation is a six-electron reduction, typically proceeding through nitroso and hydroxylamine intermediates.

reaction_pathway Start 2'-Hydroxy-3'-nitro- [1,1'-biphenyl]-3-carboxylic acid Product 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid Start->Product [H] Catalyst

Caption: General reaction scheme for the hydrogenation of the nitro precursor.

Catalytic Systems and Performance

The choice of catalyst and hydrogen source is critical for achieving high yield and purity. Two common methods for the hydrogenation of the nitro precursor are catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas and transfer hydrogenation using a metal salt like ferric hydroxide with a hydrogen donor such as hydrazine hydrate.

  • Palladium on Carbon (Pd/C): This is a conventional and highly effective heterogeneous catalyst for nitro group reduction.[1] It typically requires a pressurized hydrogen atmosphere. The reaction is clean, and the catalyst can be easily removed by filtration.[2] A base, such as triethylamine, is often added to facilitate the reaction.[3][4]

  • Ferric Hydroxide with Hydrazine Hydrate: This method represents a transfer hydrogenation approach, avoiding the need for high-pressure hydrogen gas, which can be a safety advantage.[3] Hydrazine hydrate serves as the hydrogen source in situ. This system has been reported to provide excellent yields and purity.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from two distinct protocols for the synthesis of this compound.

ParameterProtocol 1: Pd/C Catalytic Hydrogenation[3][4]Protocol 2: Ferric Hydroxide Transfer Hydrogenation[3]
Starting Material 5'-chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid
Catalyst/Reagent Palladium/Carbon (Pd/C)Ferric hydroxide / Hydrazine hydrate
Hydrogen Source Hydrogen Gas (H₂)Hydrazine Hydrate
Solvent Methanol (MeOH), Triethylamine (Et₃N)Ethanol, Water
Temperature Room Temperature20 - 50 °C
Pressure 10 barAtmospheric
Reaction Time 21 hours3.5 hours
Yield 86.7%96.9%
Purity (HPLC) 97.9%99.8%

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a procedure utilizing a pressurized hydrogen atmosphere.[3][4]

Materials:

  • 5'-chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen Gas (H₂)

  • 0.5 M Hydrochloric acid (HCl)

  • Water (deionized)

  • Hydrogenation reactor (autoclave)

Procedure:

  • Reactor Setup: In a suitable autoclave, dissolve 5.0 g of 5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid in 300 mL of methanol and 4.75 mL of triethylamine.[3][4]

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst to the solution under an inert atmosphere.[3][4]

  • Hydrogenation: Seal the reactor and purge the system with nitrogen gas, followed by hydrogen gas. Pressurize the reactor to 10 bar with hydrogen.[3][4]

  • Reaction: Stir the mixture at room temperature for 21 hours, monitoring hydrogen uptake.[3][4]

  • Catalyst Removal: Upon reaction completion, carefully vent the excess hydrogen gas and purge the reactor with nitrogen.[3][4] Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[3][4]

  • Solvent Removal: Concentrate the filtrate to dryness using a rotary evaporator.[3][4]

  • Product Precipitation: Dissolve the resulting residue in 40 mL of water. Adjust the pH to 5.5 by the dropwise addition of 0.5 M HCl to precipitate the product.[3][4]

  • Isolation and Drying: Stir the resulting suspension at room temperature for 30 minutes.[3][4] Collect the solid by filtration, wash the filter cake with water (2 x 10 mL), and dry the product at 50 °C under vacuum (50 mbar) to yield this compound.[3][4]

Protocol 2: Transfer Hydrogenation using Ferric Hydroxide and Hydrazine Hydrate

This protocol is based on a transfer hydrogenation method using hydrazine hydrate as the hydrogen source.[3]

Materials:

  • 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid

  • Ethanol

  • Water

  • Ferric hydroxide

  • Silica gel

  • Hydrazine hydrate

  • Formic acid

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 77.76 g of 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid in a mixture of 648 mL of ethanol and 130 mL of water.[3]

  • Catalyst Addition: Add 2.33 g of ferric hydroxide and 7.78 g of silica gel to the mixture and stir well.[3]

  • Reagent Addition: While maintaining the temperature between 20-30 °C, add 233 mL of hydrazine hydrate. Stir the mixture at this temperature for 30 minutes.[3]

  • Reaction: Heat the reaction mixture to 50 °C and maintain for 3 hours.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the solids.[3]

  • Product Precipitation: Adjust the pH of the filtrate to 4.5 by adding formic acid.[3]

  • Isolation and Drying: Stir the resulting suspension for 2 hours, then collect the precipitate by filtration.[3] Wash the solid with a small amount of ethanol and dry to obtain the final product.[3]

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis, isolation, and purification of the target compound.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase Setup 1. Dissolve Starting Material in Solvent Catalyst 2. Add Catalyst & Reagents Setup->Catalyst Reaction 3. Run Reaction (Heating/Pressure) Catalyst->Reaction Filtration 4. Filter to Remove Catalyst Reaction->Filtration Cool to RT Concentration 5. Concentrate Filtrate Filtration->Concentration Precipitation 6. Precipitate Product (pH Adjustment) Concentration->Precipitation Isolation 7. Isolate by Filtration, Wash, and Dry Precipitation->Isolation Final Final Product: 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid Isolation->Final

Caption: A typical experimental workflow for synthesis and isolation.

References

Application Notes and Protocols for the Purification of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the purification of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on purification via recrystallization, a robust and scalable technique for achieving high purity of active pharmaceutical ingredients (APIs) and their intermediates. An alternative purification method involving precipitation by pH adjustment is also discussed as a valid purification strategy. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a crucial building block in medicinal chemistry. The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final drug product. Recrystallization is a widely used technique in the pharmaceutical industry for the purification of solid compounds.[1][2][3] The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point.[4][5] This allows for the dissolution of the impure solid in a minimum amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the mother liquor.[6]

This application note details a general protocol for the recrystallization of this compound, suggests suitable solvent systems based on its chemical structure, and provides a comparative purification method via pH-controlled precipitation.

Materials and Reagents

  • Crude this compound

  • Methanol (ACS Grade or higher)

  • Ethanol (ACS Grade or higher)

  • Isopropanol (ACS Grade or higher)

  • Ethyl acetate (ACS Grade or higher)

  • Hexane (ACS Grade or higher)

  • Deionized Water

  • 0.5 M Hydrochloric acid (HCl)

  • Activated Charcoal (optional, for colored impurities)

  • Filter paper (Whatman No. 1 or equivalent)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Drying oven or desiccator

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Methanol)

Based on available solubility data, this compound is slightly soluble in heated methanol.[7][8] This makes methanol a suitable candidate for single-solvent recrystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to the boiling point while stirring. Continue to add small portions of hot methanol until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) or in a desiccator to a constant weight.

Protocol 2: Recrystallization from a Two-Solvent System (Ethanol/Water)

For compounds with moderate polarity, a two-solvent system can be effective. Ethanol is a "good" solvent, while water acts as an "anti-solvent."

  • Dissolution: Dissolve the crude material in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add deionized water dropwise until the solution becomes faintly cloudy, indicating the saturation point.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals as described in Protocol 3.1.

Protocol 3: Purification by pH-Controlled Precipitation

This method is effective for zwitterionic compounds or those with acidic and basic functional groups. A documented procedure has shown high purification efficacy for the target compound.[7][8]

  • Dissolution: Dissolve the crude this compound in deionized water (e.g., 40 mL for 5g of crude material). The compound may not fully dissolve initially.

  • Precipitation: While stirring the aqueous suspension at room temperature, adjust the pH to approximately 5.5 by the dropwise addition of 0.5 M hydrochloric acid.

  • Stirring: Continue stirring the resulting suspension at room temperature for at least 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with deionized water (e.g., 2 x 10 mL).

  • Drying: Dry the purified product under vacuum at 50 °C to a constant weight.[7][8]

Data Presentation

The following table summarizes the expected outcomes from the purification of this compound using the pH-controlled precipitation method, based on available data. Similar data should be generated to evaluate the effectiveness of the recrystallization protocols.

Purification MethodStarting PurityFinal Purity (HPLC)Yield (%)Reference(s)
pH-Controlled PrecipitationNot Specified97.9%86.7%[7][8]
Recrystallization (Methanol)To be determinedTo be determinedTo be determined-
Recrystallization (Ethanol/Water)To be determinedTo be determinedTo be determined-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filt Hot Filtration (optional) dissolve->hot_filt cool Slow Cooling (RT then ice bath) hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with cold solvent vac_filt->wash dry Dry under vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: General workflow for purification by recrystallization.

Logical Relationship Diagram for Solvent Selection

This diagram outlines the decision-making process for selecting an appropriate recrystallization solvent.

G cluster_criteria Solvent Criteria start Start: Crude Compound test_solubility Test solubility in potential solvents start->test_solubility high_sol_hot High solubility when hot? test_solubility->high_sol_hot low_sol_cold Low solubility when cold? high_sol_hot->low_sol_cold Yes decision Suitable Solvent? high_sol_hot->decision No low_sol_cold->decision Yes low_sol_cold->decision No single_solvent Use Single Solvent Recrystallization decision->single_solvent Yes two_solvent Consider Two-Solvent System or pH Precipitation decision->two_solvent No

Caption: Decision tree for selecting a recrystallization solvent.

Troubleshooting

  • Oiling Out: If an oil forms instead of crystals, it may be due to the solution being too concentrated or cooling too rapidly. Try using a larger volume of solvent or ensuring a slower cooling rate.

  • No Crystal Formation: If crystals do not form, the solution may be too dilute. Evaporate some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Low Recovery: This can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with warm solvent. Ensure the minimum amount of hot solvent is used for dissolution and that the washing solvent is ice-cold.

Conclusion

Recrystallization is a powerful and versatile technique for the purification of this compound. The selection of an appropriate solvent system is critical for the success of this method. The protocols provided herein offer a starting point for optimization. For this particular compound, pH-controlled precipitation from water also presents a highly effective and scalable purification strategy, yielding a product of high purity. Researchers should evaluate these methods to determine the most suitable approach based on their specific needs for purity, yield, and scalability.

References

Application Notes and Protocols: Synthesis of Eltrombopag Utilizing 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the synthesis of Eltrombopag, a thrombopoietin receptor agonist, with a specific focus on the pivotal role of the key intermediate, 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. This document outlines the synthetic pathway, presents detailed experimental protocols for the key reaction steps, and summarizes relevant quantitative data. Furthermore, visual diagrams of the synthetic workflow and the drug's signaling pathway are included to facilitate a comprehensive understanding of the process and its biological context.

Introduction

Eltrombopag is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist used in the treatment of thrombocytopenia.[1][2] Its synthesis is a multi-step process, with one of the crucial intermediates being this compound.[1][3] This intermediate undergoes a diazotization reaction followed by an azo coupling with a pyrazolone derivative to form the core structure of Eltrombopag.[4] Understanding the nuances of this synthetic route is critical for the efficient and scalable production of this important therapeutic agent.

Eltrombopag functions by binding to the transmembrane domain of the thrombopoietin receptor (c-Mpl), thereby activating intracellular signaling cascades, primarily the JAK/STAT pathway.[5][6][7] This activation stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production.[5][6]

Synthetic Pathway Overview

The synthesis of Eltrombopag from this compound involves two primary stages:

  • Diazotization: The primary aromatic amine of this compound is converted into a diazonium salt using sodium nitrite in an acidic medium.

  • Azo Coupling: The resulting diazonium salt is then coupled with 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one to yield Eltrombopag.

The overall reaction is depicted in the workflow diagram below.

Experimental Protocols

Synthesis of 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (Pyrazolone Intermediate)

This intermediate is a key coupling partner for the diazonium salt.

  • Materials: 3,4-Dimethylphenylhydrazine hydrochloride, ethyl acetoacetate, sodium acetate, glacial acetic acid.

  • Procedure:

    • Dissolve 3,4-dimethylphenylhydrazine hydrochloride (e.g., 8.7 g, 50 mmol) in glacial acetic acid (e.g., 100 mL).

    • To this solution, add ethyl acetoacetate (e.g., 6.5 g, 50 mmol) and sodium acetate (e.g., 4.1 g, 50 mmol).

    • Heat the reaction mixture to reflux (approximately 120°C) and maintain for about 7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, remove the solvent under reduced pressure.

    • To the residue, add water (e.g., 100 mL) and extract the product with ethyl acetate (e.g., 4 x 100 mL).

    • Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Diazotization of this compound

This step activates the key intermediate for the subsequent coupling reaction.

  • Materials: this compound, methanol, hydrochloric acid, sodium nitrite, water, sulfamic acid.

  • Procedure:

    • Suspend this compound (e.g., 100 g, 0.44 mole) in methanol (e.g., 2.5 L) and cool the mixture to 0-5°C in an ice bath.

    • Slowly add a solution of dilute hydrochloric acid (prepared by mixing e.g., 114 g of ~35% w/w HCl and 156 g of water) while maintaining the temperature at 0-5°C.

    • Prepare a solution of sodium nitrite (e.g., 33.15 g, 0.48 mole) in water (e.g., 100 mL) and add it dropwise to the reaction mixture, ensuring the temperature remains between 0-5°C.

    • Stir the reaction mixture at 0-5°C for 1 hour to complete the diazotization.

    • To quench any excess nitrous acid, add an aqueous solution of sulfamic acid (e.g., 8.5 g in 100 mL of water) at 0-5°C and stir for another hour.

Coupling Reaction to Synthesize Eltrombopag

This is the final step in forming the Eltrombopag free acid.

  • Materials: Diazonium salt solution from the previous step, 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one, monoethanolamine.

  • Procedure:

    • To the cold (0-5°C) diazonium salt solution, add 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (e.g., 88.2 g, 0.44 mole) in one portion.

    • Allow the temperature of the reaction mixture to rise to 20-30°C.

    • Add monoethanolamine (e.g., 133 g) to the reaction mass at 25-30°C, which will adjust the pH to approximately 8.5-9.5.

    • Stir the mixture for about 2 hours, during which the Eltrombopag olamine salt will precipitate.

    • Collect the solid product by filtration under suction.

    • Wash the solid with a mixture of methanol and water (e.g., 1:1 ratio).

    • Dry the product under vacuum at 65-70°C for 10 hours to obtain crude Eltrombopag olamine.

Data Presentation

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
11-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one3,4-Dimethylphenylhydrazine hydrochloride1:1 (with ethyl acetoacetate)Glacial Acetic Acid1207~82%>99% (after purification)
2Diazonium salt of this compoundThis compound1:1.09 (with sodium nitrite)Methanol/Water0-51--
3Eltrombopag OlamineDiazonium Salt1:1 (with pyrazolone)Methanol/Water20-302~92% (crude)>99% (crude)

Note: Yields and purity are approximate and can vary based on specific reaction conditions and purification methods.

Visualizations

Eltrombopag Synthesis Workflow

Eltrombopag_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product A 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid C Diazotization (NaNO₂, HCl, 0-5°C) A->C Step 1 B 1-(3,4-dimethylphenyl)-3-methyl- 1H-pyrazol-5(4H)-one D Azo Coupling (20-30°C) B->D Step 2 C->D Diazonium Salt Intermediate E Eltrombopag D->E

Caption: Synthetic workflow for Eltrombopag.

Eltrombopag Signaling Pathway

Eltrombopag_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPO_R TPO Receptor (c-Mpl) JAK2 JAK2 TPO_R->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Transcription Gene Transcription pSTAT->Transcription Translocates to nucleus Proliferation Megakaryocyte Proliferation & Differentiation Transcription->Proliferation Leads to Eltrombopag Eltrombopag Eltrombopag->TPO_R Binds to transmembrane domain Platelets Increased Platelet Production Proliferation->Platelets Results in

Caption: Eltrombopag's mechanism of action.

References

Application Note: Synthesis and Derivatization of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Biphenyl carboxylic acid derivatives are a significant class of compounds in medicinal chemistry, serving as the foundational structure for numerous pharmacologically active agents.[1][2] Their rigid biphenyl core, combined with the reactive carboxylic acid and other functional groups, permits the development of diverse molecular architectures for various therapeutic targets.[1] This application note details the synthesis of a key intermediate, 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, which is notably used in the preparation of the thrombopoietin receptor agonist, Eltrombopag.[3] We provide two established protocols for the synthesis of this core compound and general methodologies for its subsequent derivatization at the amino and carboxylic acid functional groups.

Protocol 1: Synthesis of this compound

The primary synthetic route to the title compound involves the reduction of a nitro-substituted biphenyl precursor. Two common and effective reduction methods are presented below.

Method A: Catalytic Hydrogenation

This method employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to reduce the nitro group.

Experimental Protocol:

  • Dissolve 5.0 g of 5'-chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid in a mixture of 300 mL of methanol (MeOH) and 4.75 mL of triethylamine (Et3N).[4]

  • Add 0.5 g of 10% Palladium on carbon (Pd/C) catalyst to the solution.[4]

  • Pressurize the reaction vessel to 10 bar with hydrogen gas and stir the mixture at room temperature for 21 hours.[4]

  • Upon reaction completion (monitored by TLC or HPLC), carefully filter the mixture to remove the Pd/C catalyst.[4][5]

  • Concentrate the filtrate to dryness under reduced pressure.[4][5]

  • Dissolve the resulting residue in 40 mL of water and adjust the pH to 5.5 by the dropwise addition of 0.5 M hydrochloric acid (HCl).[4][5]

  • Stir the resulting suspension at room temperature for 30 minutes to encourage precipitation.[4][5]

  • Collect the solid product by filtration, wash with two 10 mL portions of water, and dry at 50 °C under vacuum (50 mbar) to yield the final product.[4][5]

Method B: Reduction with Hydrazine Hydrate

This alternative method uses hydrazine hydrate in the presence of a catalyst like ferric hydroxide.

Experimental Protocol:

  • Dissolve 77.76 g of 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid in a mixed solvent of 130 mL of water and 648 mL of ethanol.[4]

  • Add 2.33 g of ferric hydroxide and 7.78 g of silica gel to the mixture.[4]

  • While maintaining the temperature between 20-30 °C, add 233 mL of hydrazine hydrate and stir for 30 minutes.[4]

  • Increase the temperature to 50 °C and maintain for 3 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature and filter.[4]

  • Adjust the pH of the filtrate to 4.5 with formic acid and stir for 2 hours to induce precipitation.[4]

  • Filter the suspension, wash the solid with a small amount of ethanol, and dry to obtain the product.[4]

Data Summary
MethodPrecursorReagentsYield (%)Purity (HPLC) (%)Reference
A 5'-chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acidH₂, Pd/C, MeOH, Et₃N86.797.9[4][5]
B 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acidN₂H₄·H₂O, Fe(OH)₃, EtOH/H₂O96.999.8[4]

Protocol 2: Synthesis of Amide Derivatives

The carboxylic acid moiety of the title compound can be readily converted to a wide range of amides using standard peptide coupling agents or by conversion to an acyl chloride. Direct amidation is a common strategy in medicinal chemistry.[6][7]

General Protocol for Direct Amidation:

  • To a solution of this compound (1.0 mmol, 1 equiv) and a desired primary or secondary amine (1.0 mmol, 1 equiv) in 2 mL of acetonitrile (MeCN), add a suitable coupling agent such as B(OCH₂CF₃)₃ (2.0 mmol, 2 equiv).[6][7]

  • Stir the reaction mixture at 80-100 °C for 5-24 hours until the reaction is complete.[6]

  • Upon completion, remove the solvent under reduced pressure.[6]

  • For purification, the residue can be redissolved in a suitable organic solvent (e.g., CH₂Cl₂) and washed sequentially with aqueous solutions of NaHCO₃ (1 M) and HCl (1 M).[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the amide product.[6]

Protocol 3: Synthesis of N-Acyl and N-Sulfonyl Derivatives

The 3'-amino group serves as a nucleophilic handle for acylation or sulfonylation, allowing for the introduction of various substituents to explore structure-activity relationships.

General Protocol for N-Acylation:

  • Dissolve this compound (1.0 mmol, 1 equiv) in a suitable solvent (e.g., THF or CH₂Cl₂) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acyl derivative.

Visualized Workflows

The following diagrams illustrate the synthetic and derivatization pathways described in the protocols.

G Start 2'-Hydroxy-3'-nitro- [1,1'-biphenyl]-3-carboxylic acid Process Nitro Group Reduction Start->Process Method A: H₂, Pd/C Method B: N₂H₄·H₂O, Catalyst End 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid Process->End

Caption: Workflow for the synthesis of the core biphenyl intermediate.

G cluster_0 Derivatization Pathways Parent 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid Path1 Amide Synthesis (at Carboxylic Acid) Parent->Path1 R¹-NH₂, Coupling Agent Path2 N-Acylation / N-Sulfonylation (at Amino Group) Parent->Path2 R²-COCl or R²-SO₂Cl, Base Product1 Amide Derivatives R¹-NH-CO-Biphenyl Path1->Product1 Product2 N-Acyl / N-Sulfonyl Derivatives Biphenyl-NH-CO-R² or Biphenyl-NH-SO₂-R² Path2->Product2

Caption: Key derivatization pathways from the core intermediate.

References

Application Notes and Protocols for the Laboratory Scale-Up of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a key chemical intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used in the treatment of thrombocytopenia.[1] The efficient and scalable production of this biphenyl derivative is crucial for pharmaceutical development. Biphenyl structures are prevalent in a wide range of drugs and are often synthesized via cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method.[2]

This document provides detailed protocols for the laboratory-scale synthesis and scale-up of this compound, focusing on methods that are high-yielding, utilize readily available materials, and are suitable for larger-scale production.[3] Key challenges in scaling up chemical syntheses, such as thermal gradients, mixing efficiency, and impurity amplification, must be carefully managed.[4] The protocols described herein are based on established and patented methods designed to be robust and reproducible.

Synthesis Strategies and Data Overview

Several synthetic routes for this compound have been reported. A highly effective and scalable method involves a two-step process: a Suzuki coupling reaction followed by a catalytic hydrogenation to simultaneously reduce a nitro group and deprotect a hydroxyl group.[3] An alternative final step involves the reduction of a nitro-biphenyl precursor using various reducing agents. These methods offer significant improvements over older routes that used highly toxic reagents like methyl iodide and had lower overall yields.[3]

Table 1: Comparison of Key Synthesis Parameters

ParameterMethod 1: Suzuki Coupling & Hydrogenation[3]Method 2: Nitro Reduction[5][6]
Starting Materials 2-Benzyloxy-1-bromo-3-nitrobenzene, 3-Carboxyphenylboronic acid5'-Chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid
Key Reactions 1. Suzuki Coupling2. Catalytic Hydrogenation (Debenzylation & Nitro Reduction)1. Catalytic Hydrogenation (Nitro Reduction)
Catalyst 1. Palladium catalyst (e.g., Pd(dppf)Cl₂) 2. Palladium on Carbon (Pd/C)Palladium on Carbon (Pd/C)
Reported Yield >95% for hydrogenation step~87% for hydrogenation step
Reported Purity High (details not specified)97.9% (by HPLC)
Advantages Short reaction steps, high yield, avoids highly toxic reagents.[3]Direct reduction to final product from advanced intermediate.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Suzuki Coupling and Catalytic Hydrogenation

This protocol is adapted from a patented method noted for its high efficiency and suitability for large-scale production.[3]

Step 1: Suzuki Coupling for 3'-Nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid

  • Reaction Setup: To a suitable reaction vessel, add 2-benzyloxy-1-bromo-3-nitrobenzene, 3-carboxyphenylboronic acid (1.1 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq).

  • Solvent and Base Addition: Add a mixed solvent system of 1,4-dioxane and water. Add a base such as sodium carbonate (Na₂CO₃, 3.0 eq) or potassium carbonate (K₂CO₃).[3]

  • Reaction Conditions: Purge the vessel with an inert gas (e.g., Nitrogen or Argon). Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After completion, cool the reaction to room temperature. Acidify the mixture with aqueous HCl to a pH of ~2-3 to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid.

Step 2: Catalytic Hydrogenation to this compound

  • Reaction Setup: In a pressure-rated hydrogenation vessel, dissolve the intermediate from Step 1 (e.g., 10.47 g, 30 mmol) in a suitable solvent such as ethyl acetate (350 mL).[3]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10-20% w/w, e.g., 1.05 g - 2.1 g).[3]

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen. Heat the mixture to 50 °C and stir vigorously for 8-10 hours.[3] The reaction involves both the reduction of the nitro group and the debenzylation of the protected hydroxyl group.

  • Isolation and Purification: Cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product as a solid. The product can be further purified by recrystallization if necessary.

Table 2: Example Data for Catalytic Hydrogenation (Step 2) [3]

Scale (Intermediate)SolventCatalyst (10% Pd/C)TemperatureTimeYield
10.47 g (30 mmol)Ethyl Acetate (350 mL)1.05 g (10% w/w)50 °C10 h96.0%
10.47 g (30 mmol)Ethyl Acetate (350 mL)2.1 g (20% w/w)50 °C8 h97.5%
Protocol 2: Direct Hydrogenation of a Nitro-Biphenyl Precursor

This protocol describes the reduction of a pre-formed nitro-biphenyl compound to the final product.[5][6]

  • Reaction Setup: Dissolve 5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid (e.g., 5.0 g) in a mixture of methanol (300 mL) and triethylamine (4.75 mL).[5][6]

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 0.5 g).[5][6]

  • Hydrogenation: Place the mixture in a hydrogenation apparatus and subject it to 10 bar of hydrogen pressure at room temperature for approximately 21 hours.[5][6]

  • Work-up and Isolation: Upon reaction completion, filter off the catalyst.[5][6] Concentrate the filtrate to dryness.

  • Purification: Dissolve the residue in water (40 mL). Adjust the pH to 5.5 by the dropwise addition of 0.5 M HCl, which will cause the product to precipitate.[5][6]

  • Final Steps: Stir the resulting suspension at room temperature for 30 minutes. Filter the solid, wash with water (2 x 10 mL), and dry at 50 °C under vacuum to yield the final product.[5][6] An 86.7% yield with 97.9% HPLC purity has been reported for this procedure.[5][6]

Visualized Workflows and Pathways

Diagram 1: Synthetic Pathway

G SM1 2-Benzyloxy-1-bromo -3-nitrobenzene SM2 3-Carboxyphenyl -boronic acid INT 3'-Nitro-2'-benzyloxy- [1,1'-biphenyl]-3-carboxylic acid SM1->INT Pd(dppf)Cl₂ Na₂CO₃, 1,4-Dioxane/H₂O SM2->INT Pd(dppf)Cl₂ Na₂CO₃, 1,4-Dioxane/H₂O PROD 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid INT->PROD Step 2: Catalytic Hydrogenation H₂, Pd/C, EtOAc, 50°C

Caption: Two-step synthesis of the target compound via Suzuki coupling and hydrogenation.

Diagram 2: General Laboratory Scale-Up Workflow

G A Reaction Setup (Vessel, Reagents, Solvent) B Inert Atmosphere (N₂ Purge) A->B 1 C Controlled Reaction (Heating, Stirring, Monitoring) B->C 2 D Catalyst Filtration (e.g., Celite) C->D 3 E Work-up & Isolation (Solvent Removal, Precipitation) D->E 4 F Drying & Analysis (Vacuum, HPLC, NMR) E->F 5

Caption: A typical workflow for the catalytic hydrogenation and product isolation steps.

References

analytical methods for quantification of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) with UV detection and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid in solution. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its accurate quantification is crucial for process monitoring and quality control. The described protocols provide a robust starting point for method development and validation in research and drug development settings.

Introduction

This compound is a complex aromatic molecule containing both an amino and a carboxylic acid functional group. Its accurate and precise quantification is essential for ensuring the quality and consistency of pharmaceutical manufacturing processes. This document provides two proposed analytical methods: an HPLC-UV method for routine analysis and a more sensitive and selective LC-MS/MS method for trace-level quantification or analysis in complex matrices. These methods are based on established analytical principles for structurally similar compounds such as aminobiphenyls and aromatic amino acids.

Experimental Protocols

Method 1: HPLC with UV Detection

This method is suitable for the quantification of this compound in bulk material or relatively clean sample matrices.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase (90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol and dilute with the initial mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 2: LC-MS/MS

This method offers higher sensitivity and selectivity, making it suitable for quantification in complex biological or environmental matrices.

1. Materials and Reagents

  • Same as HPLC-UV method.

2. Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined by direct infusion of the reference standard. A plausible transition would be based on the precursor ion [M+H]⁺.

5. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of the reference standard in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase (95% A, 5% B) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (e.g., Plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

Data Presentation

Table 1: HPLC-UV Method Performance (Hypothetical Data)

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: LC-MS/MS Method Performance (Hypothetical Data)

ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing start Reference Standard / Sample stock Prepare Stock Solution (Methanol) start->stock sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep working Prepare Working Standards (Dilution Series) stock->working hplc_uv HPLC-UV Analysis working->hplc_uv lcmsms LC-MS/MS Analysis working->lcmsms filtration Filter (0.45 µm) sample_prep->filtration filtration->hplc_uv filtration->lcmsms integration Peak Integration hplc_uv->integration lcmsms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The proposed HPLC-UV and LC-MS/MS methods provide a strong foundation for the quantitative analysis of this compound. The choice of method will depend on the required sensitivity and the complexity of the sample matrix. It is imperative that these methods undergo rigorous validation to ensure their accuracy, precision, and robustness for their intended application.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid synthesis. This compound is a critical intermediate in the manufacture of Eltrombopag, a thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main strategies. The most common and often higher-yielding approach involves the reduction of a nitro-biphenyl precursor. A second route involves forming the biphenyl backbone via a Suzuki coupling reaction, followed by functional group manipulations. A patented method describes a Suzuki coupling followed by a hydrogenation/debenzylation step to yield the final product.[4]

Q2: What is the typical yield I should expect for this synthesis?

A2: The expected yield heavily depends on the chosen synthetic route and optimization of reaction conditions. For the final reduction step of a nitro-precursor, yields can be quite high.

  • Catalytic Hydrogenation (Pd/C, H₂): Reported yields are around 86.7% with an HPLC purity of 97.9%.[1][5][6]

  • Hydrazine Hydrate Reduction: This method has been reported to achieve yields as high as 96.9% with a purity of 99.8%.[5]

  • Suzuki Coupling Routes: Yields can vary significantly. Older methods reported total yields as low as 28%, largely due to an inefficient Suzuki coupling step (47% yield).[4] Newer, optimized methods claim yields more than double that of previous techniques.[4]

Q3: Why is this compound an important compound?

A3: It is a crucial building block (a key intermediate) for the synthesis of Eltrombopag.[1][2] The quality, purity, and reliable supply of this intermediate directly affect the accessibility and efficacy of this important medication for treating low platelet counts.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Issue 1: Low Yield in Suzuki Coupling Step

Q: My Suzuki coupling reaction to form the biphenyl structure has a very low yield (<50%). What are the key parameters to investigate?

A: Low yields in Suzuki coupling, especially with functionalized or sterically hindered substrates, are a common challenge.[7] Hydrolytic deboronation of the boronic acid is a frequent side reaction that consumes starting material.[7]

Recommendations:

  • Ensure Anhydrous Conditions: The presence of water can lead to rapid hydrolytic deboronation.[7] All reagents, solvents, and glassware must be rigorously dried. Handle reagents under an inert atmosphere (e.g., Nitrogen or Argon).

  • Optimize the Catalyst System: The choice of palladium source, ligand, and base is critical.

    • Catalyst: Common choices include Pd(OAc)₂, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), and Tetrakis(triphenylphosphine)palladium(0).[4][8]

    • Ligand: Ligands such as Xantphos or BINAP can improve yields and reaction times compared to simpler phosphines like PPh₃.[9]

    • Base: The choice of base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome.[4][9] Cesium carbonate is often effective for difficult couplings.[7][9]

  • Solvent System: A mixture of an organic solvent and water is typical. 1,4-dioxane/water is a preferred system that can improve yields.[4][8] Other options include toluene/ethanol/water.[10]

Issue 2: Inefficient Reduction of the Nitro Group

Q: My final hydrogenation step is slow, incomplete, or results in a lower-than-expected yield.

A: While this step is typically high-yielding, several factors can compromise its efficiency.

Recommendations:

  • Catalyst Activity: Ensure the Palladium on carbon (Pd/C) catalyst is fresh and active. If using an older bottle, catalyst poisoning may have occurred. The amount of catalyst can also be increased to accelerate the reaction.[4]

  • Hydrogen Pressure: For catalytic hydrogenation, maintaining adequate hydrogen pressure (e.g., 10 bar) is essential for driving the reaction to completion.[1][6]

  • Hydrazine Hydrate Reaction: When using hydrazine hydrate, the reaction temperature is important. A typical procedure involves adding the hydrazine hydrate at 20-30°C and then increasing the temperature to 50°C to ensure the reaction completes.[5]

  • Purity of Starting Material: Impurities in the nitro-biphenyl precursor can interfere with the catalyst and inhibit the reaction. Ensure the precursor is sufficiently pure before the reduction step.

Issue 3: Difficulty with Product Purification and Isolation

Q: I am struggling to obtain a pure product after the reaction. What are the best purification strategies?

A: The amphoteric nature of the product (containing both a basic amino group and an acidic carboxylic acid group) is key to its purification.

Recommendations:

  • Precipitation by pH Adjustment: This is the most effective and common method. After the reaction and removal of the catalyst, the product is dissolved in water (often with the help of a base like triethylamine used in the reaction). The pH is then carefully adjusted to its isoelectric point (around 5.5) using an acid like HCl.[1][5][6] At this pH, the compound's solubility in water is minimal, causing it to precipitate out as a solid, which can then be collected by filtration.

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent system, such as aqueous ethanol, can be effective.[11]

  • Column Chromatography: For small-scale synthesis or removal of persistent impurities, column chromatography using a solvent system like ethyl acetate/petroleum ether can be employed.[8]

Experimental Protocols & Data

Protocol 1: Reduction via Catalytic Hydrogenation

This protocol is adapted from a general procedure for the synthesis of the target compound.[1][5][6]

  • Dissolve 5.0 g of 5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid in 300 mL of methanol and 4.75 mL of triethylamine.

  • Add 0.5 g of Palladium on carbon (Pd/C) catalyst to the solution.

  • Hydrogenate the mixture at room temperature under 10 bar of hydrogen pressure for approximately 21 hours.

  • Monitor the reaction for completion (e.g., by TLC or LC-MS).

  • Once complete, carefully filter to remove the Pd/C catalyst.

  • Concentrate the filtrate to dryness.

  • Dissolve the residue in 40 mL of water and adjust the pH to 5.5 by the dropwise addition of 0.5 M HCl, causing the product to precipitate.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Collect the solid product by filtration, wash with water, and dry.

Protocol 2: Reduction via Hydrazine Hydrate

This protocol is adapted from a high-yield reported synthesis.[5]

  • Dissolve 77.76 g of 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid in a mixture of 130 mL of water and 648 mL of ethanol.

  • Add 2.33 g of ferric hydroxide and 7.78 g of silica gel.

  • While maintaining the temperature between 20-30°C, add 233 mL of hydrazine hydrate.

  • Stir for 30 minutes, then increase the temperature to 50°C and hold for 3 hours.

  • Cool the reaction to room temperature and filter.

  • Adjust the pH of the filtrate to 4.5 with formic acid to precipitate the product.

  • Stir for 2 hours, filter the solid, wash with a small amount of ethanol, and dry.

Data Summary Tables

Table 1: Comparison of Reported Reduction Methodologies

ParameterMethod 1: Catalytic HydrogenationMethod 2: Hydrazine Hydrate
Precursor 5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid
Reagents Pd/C, H₂, TriethylamineFerric hydroxide, Hydrazine hydrate, Silica gel
Solvent MethanolEthanol/Water
Reported Yield 86.7%[1][5][6]96.9%[5]
Reported Purity 97.9% (HPLC)[1][5][6]99.8%[5]

Table 2: Key Parameters for Suzuki Coupling Optimization

ParameterRecommended OptionsRationale & Considerations
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, [Pd(dppf)Cl₂]Choice depends on substrate reactivity. [Pd(dppf)Cl₂] is often effective for challenging couplings.[4]
Ligand PPh₃, BINAP, XantphosBulky, electron-rich phosphine ligands can accelerate the reaction and improve yields.[9]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Stronger, non-nucleophilic bases are often preferred. Cs₂CO₃ and K₃PO₄ are very effective.[4][9]
Solvent 1,4-Dioxane/Water, Toluene/Water, DMESolvent choice affects solubility and reaction rate. Rigorously anhydrous organic solvents are crucial.[4][7]
Temperature 70 - 110 °CHigher temperatures may be required but can also increase side product formation.[9]

Visualizations

G cluster_0 Route A: Coupling First cluster_1 Route B: Reduction of Advanced Intermediate ArylHalide Aryl Halide (e.g., 2-Benzyloxy-1-bromo-3-nitrobenzene) NitroBiphenyl Nitro-Biphenyl Precursor ArylHalide->NitroBiphenyl Suzuki Coupling BoronicAcid 3-Carboxyphenyl- boronic acid BoronicAcid->NitroBiphenyl FinalProduct 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid NitroBiphenyl->FinalProduct Hydrogenation (Reduction & Deprotection) AdvancedNitro Nitro-Biphenyl Precursor (Purchased or Synthesized) AdvancedNitro->FinalProduct Reduction

Caption: High-level synthetic workflows to the target compound.

G Start Low Yield in Suzuki Coupling? Anhydrous Are conditions rigorously anhydrous? Start->Anhydrous Yes DryReagents Dry all solvents and reagents. Use inert atmosphere. Start->DryReagents No OptimizeBase Optimize Base (Try K₃PO₄ or Cs₂CO₃) Anhydrous->OptimizeBase Yes Anhydrous->DryReagents No OptimizeLigand Optimize Ligand (Try Xantphos or BINAP) OptimizeBase->OptimizeLigand OptimizeCatalyst Change Pd Source (e.g., try [Pd(dppf)Cl₂]) OptimizeLigand->OptimizeCatalyst End Yield Improved OptimizeCatalyst->End DryReagents->Anhydrous

Caption: Troubleshooting flowchart for low Suzuki coupling yield.

G Intermediate 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid Eltrombopag Eltrombopag (API) Intermediate->Eltrombopag Key Intermediate For Target Thrombopoietin (TPO) Receptor Eltrombopag->Target Agonist Of Effect ↑ Platelet Production Target->Effect Stimulates

Caption: Biological relevance of the synthesized intermediate.

References

Technical Support Center: Purification of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this molecule stem from its amphoteric nature, possessing both acidic (carboxylic acid, phenolic hydroxyl) and basic (amino) functional groups. This can lead to:

  • Complex Solubility Profile: The compound's solubility is highly dependent on pH, which can complicate precipitation and recrystallization efforts.[1][2][3][4]

  • Presence of Process-Related Impurities: Synthesis, often via Suzuki coupling, can introduce various impurities such as homo-coupled byproducts, unreacted starting materials, and catalyst residues.[5][6][7]

  • Potential for Side Reactions: The amino and hydroxyl groups can be susceptible to oxidation or other side reactions under certain conditions.

  • Crystallization Difficulties: Achieving a highly crystalline product can be challenging, and the compound may sometimes precipitate as an oil or an amorphous solid.

Q2: What are the most common impurities to look out for?

A2: Common impurities can originate from the starting materials and byproducts of the synthetic route, which is often a Suzuki-Miyaura coupling reaction.[8] Key impurities include:

  • Starting Materials: Unreacted aryl halides and boronic acids.

  • Homo-coupling Products: Dimers of the aryl halide or the boronic acid.[7]

  • Dehalogenation Products: Reduction of the aryl halide starting material.[5]

  • Protodeboronation Products: Cleavage of the C-B bond in the boronic acid.[5]

  • Catalyst Residues: Residual palladium from the coupling reaction.[5]

  • Isomeric Impurities: Positional isomers that may form during the synthesis.

Q3: How does pH affect the purification process?

A3: The pH of the solution is a critical parameter due to the compound's zwitterionic nature at its isoelectric point.

  • Low pH (Acidic): The amino group is protonated (-NH3+), and the carboxylic acid is in its neutral form (-COOH). This generally increases solubility in aqueous media.

  • Isoelectric Point (pI): The molecule has a net zero charge, leading to minimum solubility in aqueous solutions. This is the optimal pH for precipitation. A general procedure involves adjusting the pH to around 5.5 to precipitate the product.[9][10]

  • High pH (Basic): The carboxylic acid and phenolic hydroxyl groups are deprotonated (-COO- and -O-), increasing solubility in aqueous media.

Q4: What analytical techniques are recommended for purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound.[9][11] Other useful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any major impurities.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.

  • Non-aqueous Titration: Can be used to determine the purity of the final product.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Precipitation/Crystallization The pH was not optimal for precipitation, leaving a significant amount of product in the mother liquor.Carefully adjust the pH to the isoelectric point (around 5.5) to minimize solubility.[9][10] Test the mother liquor for remaining product.
The chosen solvent system for recrystallization was not ideal, leading to high solubility of the product even at low temperatures.Screen a variety of solvent systems. For biphenyl carboxylic acids, mixtures like ethanol/water or benzene/petroleum ether can be effective.[12]
Product Precipitates as an Oil or Amorphous Solid The solution is supersaturated and cooling too quickly.Slow down the cooling rate. Consider adding a co-solvent to increase solubility slightly and promote slower crystal growth.
High levels of impurities are present, which can inhibit crystallization.Perform a preliminary purification step, such as column chromatography, before attempting recrystallization.
Persistent Impurities in the Final Product Co-precipitation of impurities with similar solubility profiles.A second recrystallization from a different solvent system may be necessary.
Incomplete removal of catalyst residues.Treat the solution with a scavenger resin or perform an activated carbon treatment to remove residual palladium.
The impurity is a closely related isomer.Preparative HPLC or column chromatography with a high-resolution stationary phase may be required for separation.
Discoloration of the Product (e.g., Pink or Brown) Oxidation of the amino or hydroxyl groups.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a dark place.[13]
Presence of colored impurities from the reaction.An activated carbon treatment of the solution before the final crystallization step can help remove colored impurities.

Experimental Protocols

Protocol 1: Purification by pH-Controlled Precipitation

This protocol is a general method for the initial purification of crude this compound from the reaction mixture.

Methodology:

  • Following the synthesis, remove the catalyst (e.g., Pd/C) by filtration.[9][10]

  • Concentrate the filtrate to remove the organic solvent.[9][10]

  • Dissolve the residue in a suitable aqueous base (e.g., dilute NaOH or Na2CO3 solution) to deprotonate the carboxylic acid and phenolic hydroxyl groups, ensuring complete dissolution.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add a dilute acid (e.g., 0.5 M HCl) dropwise with vigorous stirring to adjust the pH to approximately 5.5.[9][10]

  • Continue stirring the resulting suspension at room temperature for at least 30 minutes to allow for complete precipitation.[9][10]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with deionized water to remove any residual salts.[9][10]

  • Dry the purified product under vacuum at an elevated temperature (e.g., 50 °C).[9][10]

Protocol 2: Recrystallization for High Purity

This protocol is intended for further purification of the precipitated solid to obtain a high-purity, crystalline product.

Methodology:

  • Select an appropriate solvent or solvent system. A good starting point for biphenyl carboxylic acids is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, methanol, or acetone) and a non-polar solvent in which it is less soluble (e.g., water, hexane, or petroleum ether).[12]

  • In a flask, dissolve the crude product in the minimum amount of the hot polar solvent.

  • If using a solvent pair, slowly add the hot non-polar solvent dropwise until the solution becomes slightly cloudy. Then, add a few drops of the hot polar solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask.

  • Once the solution has reached room temperature, you can further increase the yield by cooling the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility
DMSOSlightly Soluble
MethanolSlightly Soluble (more soluble when heated)[10]
WaterSparingly soluble at neutral pH, solubility increases at acidic and basic pH.[1][2][3][4]
EthanolSoluble when heated
AcetoneModerately Soluble
DichloromethaneSparingly Soluble
HexaneInsoluble

Table 2: Typical Purity Levels Achieved by Different Purification Methods

Purification MethodTypical HPLC Purity
pH-Controlled Precipitation95-98%[9]
Single Recrystallization>98%
Multiple Recrystallizations>99.5%
Column Chromatography>99%

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product pH Precipitation pH Precipitation Crude Product->pH Precipitation Initial Cleanup Column Chromatography Column Chromatography Crude Product->Column Chromatography Alternative Recrystallization Recrystallization pH Precipitation->Recrystallization Further Purification Purity Check (HPLC) Purity Check (HPLC) pH Precipitation->Purity Check (HPLC) Recrystallization->Purity Check (HPLC) Column Chromatography->Purity Check (HPLC) Purity Check (HPLC)->Recrystallization Pure Product Pure Product Purity Check (HPLC)->Pure Product >99% Purity

Caption: General workflow for the purification and analysis of the target compound.

Troubleshooting_Logic start Impure Product check_impurities Identify Impurities (HPLC, MS) start->check_impurities is_starting_material Unreacted Starting Material? check_impurities->is_starting_material is_homocoupled Homo-coupled Byproduct? is_starting_material->is_homocoupled No optimize_reaction Optimize Reaction Conditions is_starting_material->optimize_reaction Yes is_other Other Impurity? is_homocoupled->is_other No column_chromatography Column Chromatography is_homocoupled->column_chromatography Yes recrystallize Recrystallization (Different Solvent) is_other->recrystallize Yes end_node Pure Product optimize_reaction->end_node column_chromatography->end_node recrystallize->end_node

Caption: Decision tree for troubleshooting persistent impurities in the final product.

References

Technical Support Center: Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in the manufacturing of pharmaceuticals like Eltrombopag.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic strategies involve two main approaches:

  • Suzuki Coupling followed by Functional Group Transformation: This route typically starts with the Suzuki-Miyaura cross-coupling of a protected 2-bromo-6-nitrophenol with 3-carboxyphenylboronic acid.[1][2] The resulting nitro-biphenyl intermediate then undergoes hydrogenation to simultaneously reduce the nitro group to an amine and remove the phenol protecting group.[1]

  • Reduction of a Nitro-Biphenyl Precursor: This method begins with a pre-formed biphenyl structure, such as 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid, which is then reduced to the target amino compound.[3] Common reduction methods include catalytic hydrogenation using Palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction using reagents like ferric hydroxide and hydrazine hydrate.[3]

Q2: What are the expected yields and purity for this compound?

A2: Yields and purity can vary significantly depending on the chosen synthetic route and reaction conditions. Published data indicates that the reduction of a nitro-biphenyl precursor can be highly efficient. For instance, hydrogenation of 5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid using Pd/C catalyst has been reported to yield 86.7% of the final product with an HPLC purity of 97.9%.[3][4] Another method, using ferric hydroxide and hydrazine hydrate for the reduction of 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid, has shown a yield of 96.9% with a purity of 99.8%.[3] In contrast, some routes involving Suzuki coupling have been reported with lower overall yields of around 28%.[2]

Q3: What are some of the key impurities that can form during the synthesis?

A3: Several process-related impurities and degradation products have been identified. During the final hydrogenation step, impurities such as 3,3'-(2-amino-3-oxo-3H-phenoxazine-4,6-diyl)-dibenzoic acid and 2-aminophenol can be formed.[5] Another potential impurity is 2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid , which may arise from the elimination of a diazonium group.[5] If a Suzuki coupling is employed, homocoupling of the boronic acid starting material is a common side reaction.[6]

Q4: What are the recommended purification methods for this compound?

A4: The purification typically involves precipitation and washing. After the reaction, the catalyst is filtered off, and the filtrate is concentrated. The resulting residue is dissolved in water, and the pH is adjusted (e.g., to 5.5 with HCl) to precipitate the product.[3][4] The solid is then collected by filtration, washed with water, and dried.[3][4] For solid carboxylic acids, recrystallization from suitable solvents like alcohol, aqueous alcohol, or toluene can be an effective purification method.[7] Another technique involves dissolving the acid in an alkaline solution (like sodium hydroxide or ammonia) to remove neutral and basic impurities, followed by re-precipitation by acidification.[7]

Troubleshooting Guides

Issue 1: Low Yield in the Suzuki Coupling Step

If you are experiencing low yields in the Suzuki-Miyaura coupling reaction to form the biphenyl backbone, consider the following troubleshooting steps:

Potential CauseRecommended Action
Boronic Acid Instability/Decomposition Boronic acids can be unstable and prone to decomposition or side reactions.[6] Ensure the quality of the boronic acid and use fresh if necessary.
Presence of Oxygen Oxygen can lead to the formation of Pd(II) species that promote the homocoupling of the boronic acid, a common side reaction.[6] Ensure the reaction is performed under strictly inert conditions by properly degassing the solvent and reaction mixture.[6]
Hydrolytic Deboronation This is especially problematic with sterically hindered substrates. Rigorously anhydrous conditions are necessary.[8] Dry all reagents and solvents thoroughly before use.
Suboptimal Catalyst/Ligand/Base System The choice of catalyst, ligand, and base is critical and often substrate-specific.[6] For less reactive aryl chlorides, electron-rich ligands can be beneficial.[6] Consider screening different palladium catalysts (e.g., Pd(PPh₃)₄), ligands (e.g., bulky phosphine ligands), and bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃).[2]
Poor Reaction Kinetics The reductive elimination step can be slow, especially for sterically hindered partners.[8] Try optimizing the reaction temperature and extending the reaction time.
Issue 2: Incomplete Reduction of the Nitro Group

If the reduction of the nitro-biphenyl precursor to the desired amine is incomplete, refer to the following guide:

Potential CauseRecommended Action
Catalyst Inactivity (for Catalytic Hydrogenation) The Pd/C catalyst may be old or poisoned. Use a fresh batch of high-quality catalyst. Ensure the catalyst is not unduly exposed to air.
Insufficient Hydrogen Pressure For catalytic hydrogenation, the hydrogen pressure may be too low for the reaction to proceed to completion. Ensure the system is properly sealed and maintained at the recommended pressure (e.g., 10 bar).[3]
Incorrect Stoichiometry of Reducing Agents In chemical reductions (e.g., with hydrazine hydrate), ensure the correct molar equivalents of the reducing agent are used.
Suboptimal pH or Temperature The efficiency of the reduction can be sensitive to pH and temperature. Follow the established protocol for temperature control (e.g., maintaining 20-50°C).[3]
Poor Mixing In multiphasic systems, ensure vigorous stirring to facilitate contact between reactants and the catalyst.

Experimental Protocols

Catalytic Hydrogenation for the Synthesis of this compound[3][4]
  • Dissolution: Dissolve 5.0 g of 5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid in a mixture of 300 mL of methanol and 4.75 mL of triethylamine.

  • Catalyst Addition: Add 0.5 g of Palladium on carbon (Pd/C) catalyst to the solution.

  • Hydrogenation: Subject the mixture to hydrogenation at room temperature under a hydrogen pressure of 10 bar for 21 hours.

  • Work-up:

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate to dryness.

    • Dissolve the obtained residue in 40 mL of water.

    • Adjust the pH to 5.5 by the dropwise addition of 0.5 M hydrochloric acid, which will cause the product to precipitate.

  • Isolation:

    • Stir the resulting suspension at room temperature for 30 minutes.

    • Collect the solid product by filtration.

    • Wash the collected solid with water (2 x 10 mL).

    • Dry the product at 50 °C under vacuum (50 mbar).

This procedure has been reported to yield 3.4 g (86.7%) of the target product with an HPLC purity of 97.9%.[3][4]

Quantitative Data Summary

The following table summarizes the reported yields and purities for different synthetic methods.

Starting MaterialReaction TypeReagents/CatalystYield (%)Purity (%)Reference
5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acidCatalytic HydrogenationPd/C, H₂86.797.9 (HPLC)[3][4]
2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acidChemical ReductionFerric hydroxide, hydrazine hydrate96.999.8[3]
2-nitro-6-bromophenol and 3-carboxyphenylboronic acidSuzuki Coupling & ReductionPd/C, H₂ (for reduction)28 (overall)Not Specified[2]

Visualizations

Synthetic Workflow via Suzuki Coupling and Reduction

G A Protected 2-bromo-6-nitrophenol C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 3-carboxyphenylboronic acid B->C D Protected 3'-nitro-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid C->D E Hydrogenation (e.g., Pd/C, H₂) or Chemical Reduction D->E F 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid E->F

Caption: General workflow for synthesis via Suzuki coupling.

Troubleshooting Logic for Low Suzuki Coupling Yield

G Start Low Yield in Suzuki Coupling Check_Inert Is the reaction under strictly inert conditions? Start->Check_Inert Degas Degas solvent and use inert atmosphere (N₂/Ar) Check_Inert->Degas No Check_Anhydrous Are all reagents/solvents rigorously anhydrous? Check_Inert->Check_Anhydrous Yes Degas->Check_Anhydrous Dry_Reagents Dry reagents and solvents Check_Anhydrous->Dry_Reagents No Check_Catalyst Is the catalyst/ligand/base optimal for the substrate? Check_Anhydrous->Check_Catalyst Yes Dry_Reagents->Check_Catalyst Screen_Conditions Screen different catalysts, ligands, and bases Check_Catalyst->Screen_Conditions No Increase_Time_Temp Optimize reaction time and temperature Check_Catalyst->Increase_Time_Temp Yes Screen_Conditions->Increase_Time_Temp Success Improved Yield Increase_Time_Temp->Success

Caption: Troubleshooting logic for low Suzuki coupling yield.

Common Side Reaction Pathways

G cluster_suzuki Suzuki Coupling Side Reactions cluster_reduction Reduction Side Reactions Boronic_Acid Aryl Boronic Acid Homocoupling Homocoupling Product (Aryl-Aryl) Boronic_Acid->Homocoupling O₂, Pd(II) Deboronation Hydrolytic Deboronation Product (Arene) Boronic_Acid->Deboronation H₂O Nitro_Precursor Nitro-Biphenyl Precursor Phenoxazine Phenoxazine Impurity Nitro_Precursor->Phenoxazine Over-reduction/ Condensation

Caption: Common side reactions in the synthesis pathway.

References

Technical Support Center: Optimizing Suzuki Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions focused on biphenyl synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to help you overcome common challenges and achieve high yields in your biphenyl syntheses.

Troubleshooting Guide

Low yields and side reactions are common hurdles in Suzuki coupling. This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation

Potential CauseRecommended Solutions
Inactive Catalyst: The active Pd(0) species is not forming or is being deactivated.- Ensure strict anaerobic conditions to prevent oxidation of the phosphine ligand and Pd(0). - Utilize a pre-catalyst that readily forms the active Pd(0) species. - Select a ligand that effectively stabilizes the Pd(0) species.[1] - Consider increasing the catalyst loading, but be mindful of cost and potential side reactions.[1]
Poor Substrate Reactivity: Electron-rich aryl halides or sterically hindered substrates can be challenging.- For electron-rich aryl halides, use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) to promote oxidative addition.[2] - For sterically hindered substrates, higher temperatures and longer reaction times may be necessary.[3]
Incorrect Base or Solvent: The chosen base or solvent may not be optimal for the specific substrates.- Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1][2] - Test different solvent systems, including aqueous mixtures (e.g., Toluene/Water, Dioxane/Water, THF/Water) or polar aprotic solvents (e.g., DMF).[4][5][6]

Issue 2: Significant Side Product Formation

Side ProductPotential CauseRecommended Solutions
Homocoupling of Boronic Acid: Formation of a biaryl from two boronic acid molecules.- Oxygen in the Reaction: Promotes oxidative homocoupling. Thoroughly degas all solvents and reagents before use.[1] - Base-Induced Decomposition: Certain strong bases can accelerate this side reaction. Use milder bases such as K₃PO₄ or Cs₂CO₃.[1]
Protodeboronation: Replacement of the boron group with a hydrogen atom.- Presence of Protic Solvents/Impurities: Water or other protic species can facilitate this process. Use anhydrous solvents and reagents.[1] - Unstable Boronic Acids: Some boronic acids are inherently unstable. Consider using more stable boronic esters (e.g., pinacol esters).[1]
Dehalogenation of Aryl Halide: Replacement of the halogen on the aryl halide with a hydrogen atom.- Presence of Water and Base: This side reaction can be promoted by certain base and solvent combinations. Screening of reaction conditions is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for my Suzuki coupling reaction?

The choice of catalyst is crucial and substrate-dependent. For general biphenyl synthesis, Pd(PPh₃)₄ is a classic choice.[7] However, for more challenging substrates, such as electron-rich or sterically hindered aryl halides, more advanced catalyst systems are often necessary. These typically consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. Buchwald ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for a broad range of substrates.[2]

Q2: My boronic acid is decomposing. What can I do?

Boronic acid decomposition, often through protodeboronation, is a common issue. To mitigate this, ensure you are using anhydrous solvents and reagents.[1] If decomposition persists, consider converting your boronic acid to a more stable boronic ester, such as a pinacol ester.[1]

Q3: How do I choose the right base and solvent?

The base and solvent system can significantly impact the reaction outcome. Inorganic bases are most commonly used, with K₂CO₃, Cs₂CO₃, and K₃PO₄ being popular choices.[1][2][4] The choice of solvent often depends on the solubility of the substrates and the reaction temperature. A mixture of an organic solvent (e.g., toluene, dioxane, THF, DMF) and water is frequently employed.[4][5][6][8] It is often necessary to screen a few combinations to find the optimal conditions for your specific reaction.

Q4: My reaction is not going to completion. What should I try?

If your reaction stalls, several factors could be at play. Ensure your catalyst is active and not deactivated. You can try increasing the reaction temperature or extending the reaction time.[4] Additionally, confirming the purity of your starting materials is essential, as impurities can inhibit the catalyst.[1]

Optimized Reaction Conditions for Biphenyl Synthesis

The following tables summarize typical reaction parameters for Suzuki coupling in biphenyl synthesis.

Table 1: Catalyst and Ligand Selection

Catalyst SystemSubstrate TypeTypical Loading (mol%)
Pd(PPh₃)₄General purpose1 - 5
Pd(OAc)₂ / SPhosElectron-rich/hindered aryl halides1 - 3 (Pd), 2 - 6 (Ligand)
Pd₂(dba)₃ / XPhosChallenging couplings1 - 2 (Pd), 2 - 4 (Ligand)
PdCl₂(dppf)General purpose1 - 5

Table 2: Base and Solvent Combinations

BaseSolvent SystemTypical ConcentrationTemperature (°C)
K₂CO₃Toluene / H₂O (4:1)2 M80 - 110
Cs₂CO₃Dioxane / H₂O (4:1)2 M80 - 100
K₃PO₄THF / H₂O (9:1)2 M60 - 80
Na₂CO₃DMF / H₂O (5:1)2 M100 - 120

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling for Biphenyl Synthesis

  • Reagent Preparation: In a Schlenk flask, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of toluene and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' (Biphenyl) Biphenyl Biphenyl (Ar-Ar') RedElim->Biphenyl ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Arylboronic Acid/Ester (Ar'-B(OR)₂) ArB->Transmetal Base Base Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Biphenyl Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Change_Catalyst Change Catalyst/Ligand Check_Catalyst->Change_Catalyst No Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Maybe Ensure_Anaerobic Ensure Anaerobic Conditions Check_Catalyst->Ensure_Anaerobic No Check_Reagents Are reagents pure and stable? Check_Conditions->Check_Reagents Yes Optimize_Base Optimize Base Check_Conditions->Optimize_Base No Optimize_Solvent Optimize Solvent Check_Conditions->Optimize_Solvent No Optimize_Temp Increase Temperature Check_Conditions->Optimize_Temp No Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents No Use_Boronic_Ester Use Boronic Ester Check_Reagents->Use_Boronic_Ester Decomposition Success Improved Yield Check_Reagents->Success Yes Change_Catalyst->Success Increase_Loading->Success Ensure_Anaerobic->Success Optimize_Base->Success Optimize_Solvent->Success Optimize_Temp->Success Purify_Reagents->Success Use_Boronic_Ester->Success

Caption: A troubleshooting workflow for optimizing low-yield Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation encountered during their experiments.

General Troubleshooting Workflow

Before diving into specific issues, the following workflow provides a general approach to diagnosing catalyst deactivation.

G cluster_0 Initial Observation cluster_1 Visual & Initial Checks cluster_2 Hypothesis & Diagnosis cluster_3 Advanced Analysis cluster_4 Solution & Prevention start Low or No Product Yield / Reaction Stalls visual_inspection Visual Inspection of Reaction Mixture start->visual_inspection reagent_check Check Reagent Purity & Stoichiometry visual_inspection->reagent_check No precipitate pd_black Palladium Black Formation? visual_inspection->pd_black Precipitate observed? degassing_check Verify Rigorous Degassing reagent_check->degassing_check poisoning Potential Catalyst Poisoning? degassing_check->poisoning tem TEM/SEM Analysis pd_black->tem Confirm aggregation xps XPS Analysis poisoning->xps Identify surface contaminants ligand_issue Ligand Degradation / Inappropriate L:M Ratio? p_nmr 31P NMR Analysis ligand_issue->p_nmr Monitor ligand stability heterogeneous_issue Heterogeneous Catalyst Issue (Leaching/Sintering)? icpms ICP-MS Analysis heterogeneous_issue->icpms Quantify leaching optimize_conditions Optimize Reaction Conditions (Temp, Conc.) tem->optimize_conditions purify_reagents Purify Reagents xps->purify_reagents regenerate_catalyst Regenerate Catalyst icpms->regenerate_catalyst change_ligand Change Ligand / Adjust L:M Ratio p_nmr->change_ligand optimize_conditions->start Re-run Experiment change_ligand->start Re-run Experiment purify_reagents->start Re-run Experiment regenerate_catalyst->start Re-run Experiment

Caption: General troubleshooting workflow for palladium catalyst deactivation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction has stalled and I see black particles. What's happening?

Question: My cross-coupling reaction started, but the conversion has stopped, and I can see a black precipitate. What is the likely cause and how can I fix it?

Answer: The formation of a black precipitate is a classic sign of Palladium Black formation . This occurs when the active, soluble Pd(0) catalyst species aggregate into larger, insoluble, and catalytically inactive palladium metal particles.[1] This is a common deactivation pathway, especially in reactions with high catalyst concentrations, elevated temperatures, or an inappropriate ligand-to-metal ratio.[1]

Troubleshooting Guide:

  • Visual Confirmation: The presence of a fine, black powder that settles out of the solution is a strong indicator.

  • Solubility Test: After the reaction, cool the mixture and observe if the black particles settle. They will be insoluble in the reaction solvent.

  • Microscopic Analysis (Advanced): For a definitive confirmation, you can perform Transmission Electron Microscopy (TEM) on the precipitate to observe the aggregated palladium nanoparticles.

Preventative Measures:

  • Optimize Catalyst Loading: While it may seem counterintuitive, sometimes a lower catalyst concentration can prevent aggregation.[2]

  • Ligand Selection: Use bulky, electron-rich phosphine ligands which stabilize the monoligated Pd(0) species, often the most active catalyst, and prevent aggregation.[3]

  • Ligand-to-Metal Ratio: Ensure an adequate excess of the ligand is present to keep the palladium centers coordinated and soluble.

  • Temperature Control: Avoid excessively high temperatures, which can accelerate both ligand dissociation and palladium aggregation.

  • Solvent Choice: The solvent can influence the stability of the catalytic species. In some cases, more coordinating solvents can help stabilize the active catalyst.

Issue 2: My reaction is sluggish or fails completely with certain substrates. Could the starting materials be the problem?

Question: My reaction works for some substrates but fails for others, particularly those containing nitrogen or sulfur heterocycles. Why is this happening?

Answer: This is likely a case of catalyst poisoning . Certain functional groups, especially those containing sulfur or nitrogen, can act as poisons by strongly coordinating to the palladium center.[4][5] This blocks the active sites and prevents the catalyst from participating in the catalytic cycle. Halides can also inhibit the catalyst at high concentrations.[6]

Troubleshooting Guide:

  • Substrate Analysis: Identify any potential poisons in your starting materials or products. Common culprits include thiols, sulfides, pyridines, and other nitrogen-containing heterocycles.[1][5]

  • Control Experiment: Run a control experiment with a "clean" substrate that is known to work. If this reaction proceeds, it strongly suggests poisoning from your substrate of interest.

  • Dose-Response Test: Add a small amount of a suspected poison to a working reaction. A decrease in reaction rate or yield will confirm its inhibitory effect.

  • X-ray Photoelectron Spectroscopy (XPS) Analysis (Advanced): XPS analysis of the recovered catalyst can identify the elemental composition of the surface, revealing the presence of adsorbed poisons like sulfur or halides.

Preventative Measures:

  • Feedstock Purification: Remove impurities from starting materials. This can involve recrystallization, chromatography, or washing.[1]

  • Use of Promoters or Additives: In some cases, adding a scavenger for the poison can be effective.

  • Robust Ligands: Employ ligands that bind strongly to the palladium, making it less susceptible to displacement by poisons.

  • Catalyst Regeneration: For heterogeneous catalysts, washing or chemical treatments can sometimes remove the poison and restore activity.[7][8][9][10][11][12]

Issue 3: My reaction yield is inconsistent, and I suspect my ligand is not stable.

Question: I am using a phosphine-based ligand, and my reaction yields are not reproducible. How can I determine if ligand degradation is the issue?

Answer: Phosphine ligands, while highly effective, can be sensitive to oxidation and other degradation pathways, particularly at elevated temperatures.[1] Ligand degradation leads to the formation of less effective or inactive palladium species, which can then deactivate, for instance by forming palladium black.

Troubleshooting Guide:

  • ³¹P NMR Spectroscopy: This is the most direct method to monitor the health of your phosphine ligand.[13] Take an aliquot of your reaction mixture at the beginning and at various time points. The appearance of new peaks, particularly in the region of phosphine oxides (typically downfield), indicates ligand degradation.[13]

  • Strictly Anaerobic Conditions: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen is a primary culprit in phosphine oxidation.[1]

  • Temperature Stress Test: Run the reaction at a slightly lower temperature to see if the yield and reproducibility improve.

Preventative Measures:

  • Use Air-Stable Ligands: Consider using more robust, air-stable phosphine ligands or N-heterocyclic carbene (NHC) ligands.

  • Proper Degassing: Employ techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas to remove dissolved oxygen.[3]

  • Optimize Ligand-to-Metal Ratio: A slight excess of the ligand can sometimes compensate for minor degradation.

Issue 4: I am using a supported palladium catalyst and losing activity over several runs. What is causing this?

Question: My heterogeneous palladium catalyst (e.g., Pd/C) is losing its activity after being recycled a few times. What are the possible reasons?

Answer: For heterogeneous catalysts, deactivation is often due to leaching or sintering . Leaching is the dissolution of palladium from the support into the reaction medium.[14] Sintering is the process where palladium nanoparticles on the support migrate and agglomerate into larger, less active particles at high temperatures.

Troubleshooting Guide:

  • ICP-MS Analysis of the Reaction Filtrate: After the reaction, filter off the solid catalyst and analyze the liquid phase using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This will quantify the amount of palladium that has leached into the solution.

  • TEM Analysis of the Used Catalyst: Compare the TEM images of the fresh and used catalyst. An increase in the average particle size of the palladium nanoparticles on the support is a clear indication of sintering.

  • Hot Filtration Test: If you suspect the active catalyst is a leached homogeneous species, perform a hot filtration test. Stop the reaction midway, filter out the heterogeneous catalyst while hot, and allow the filtrate to continue reacting. If the reaction proceeds, it indicates that the active catalyst is in the solution.

Preventative Measures:

  • Support Selection: The choice of support material can influence the stability of the palladium nanoparticles.

  • Temperature Control: Avoid excessive temperatures to minimize sintering.

  • Solvent Effects: The solvent can impact the extent of leaching.[14]

  • Catalyst Regeneration: In some cases, the catalyst can be regenerated. For example, washing the catalyst can remove adsorbed species that might promote leaching or sintering.[10]

Quantitative Data on Catalyst Performance

The turnover frequency (TOF) is a measure of the per-site catalytic activity and can be significantly affected by reaction conditions that also influence deactivation.[15]

CatalystReactionConditionsTurnover Frequency (TOF)Potential Deactivation FactorReference(s)
Pd/Al₂O₃Methane Oxidation400°C, 100 ppm SO₂T₅₀ shifts 50-100°C higher after poisoningSulfur Poisoning[16]
Pd/CPhenol Hydrogenation180°C~1.5 x 10³ h⁻¹Temperature[17]
Pd/CPhenol Hydrogenation220°C~2.5 x 10³ h⁻¹Temperature[17]
Pd NanoparticlesSuzuki Coupling30°C, with NaCl>10-fold increase vs. no halideHalide Concentration[6]
Pd/C4-bromotoluene + phenylboronic acid0.1 mol% catalyst~800 h⁻¹Catalyst Loading[18]
Pd/C4-bromotoluene + phenylboronic acid0.5 mol% catalyst~200 h⁻¹Catalyst Loading[18]

Note: TOF values are highly dependent on specific reaction conditions and should be compared with caution.[15]

Experimental Protocols

Protocol 1: Sample Preparation for TEM Analysis of a Deactivated Catalyst

This protocol outlines the steps to prepare a sample of a potentially deactivated palladium catalyst for analysis by Transmission Electron Microscopy (TEM) to investigate particle size and aggregation (sintering or palladium black formation).

Materials:

  • Deactivated catalyst sample

  • High-purity solvent (e.g., ethanol, isopropanol, or the reaction solvent)

  • TEM grid (carbon-coated copper grid)

  • Pipette or micropipette

  • Ultrasonic bath

  • Vial

Procedure:

  • Sample Collection: Carefully collect a small, representative sample of the deactivated catalyst from the reaction mixture. If it is a heterogeneous catalyst, filter and wash it with a suitable solvent to remove any adsorbed organic residues. If it is palladium black, isolate it by decantation or centrifugation.

  • Dispersion: Place a small amount of the dried catalyst powder (a few milligrams) into a vial containing 1-2 mL of a high-purity solvent.

  • Sonication: Disperse the particles by sonicating the vial in an ultrasonic bath for 5-10 minutes. This helps to break up loose agglomerates and create a fine suspension.

  • Grid Preparation: Using a pipette, carefully place a single drop of the dilute suspension onto the carbon-coated side of the TEM grid.

  • Drying: Allow the solvent to evaporate completely in a dust-free environment. This can be done at room temperature or in a desiccator.

  • Analysis: The prepared grid is now ready for TEM analysis to determine the size, morphology, and distribution of the palladium nanoparticles.[19][20][21][22]

Protocol 2: Analysis of Palladium Leaching by ICP-MS

This protocol describes a method for quantifying the amount of palladium that has leached from a heterogeneous catalyst into the reaction solution using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Materials:

  • Reaction filtrate

  • Concentrated nitric acid (trace metal grade)

  • High-purity deionized water

  • Palladium standard solutions for calibration

  • Volumetric flasks and pipettes

  • Microwave digestion system (optional, for complex matrices)

Procedure:

  • Sample Collection: After the reaction, carefully filter the hot reaction mixture to separate the solid catalyst from the liquid phase. Collect a precise volume of the filtrate for analysis.

  • Sample Preparation (Digestion):

    • Accurately transfer a known volume of the filtrate into a clean digestion vessel.

    • Add a sufficient volume of concentrated nitric acid. A typical ratio is 1:5 or 1:10 sample to acid, depending on the organic content.

    • If the matrix is complex, microwave digestion is recommended to ensure complete decomposition of organic materials.[23] A typical program would heat the sample to 200°C for 15 minutes.[23]

    • After digestion, allow the sample to cool.

  • Dilution: Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with high-purity deionized water. The final acid concentration should typically be around 2%.[24]

  • Calibration: Prepare a series of calibration standards of known palladium concentrations using the same acid matrix as the diluted samples.[24]

  • ICP-MS Analysis: Analyze the prepared sample and calibration standards using ICP-MS. The instrument will measure the intensity of a specific palladium isotope, which is then used to determine the concentration of palladium in the sample based on the calibration curve.

  • Calculation: Calculate the total amount of leached palladium in the original reaction mixture based on the measured concentration and the total volume of the liquid phase.

Protocol 3: Monitoring Ligand Degradation by ³¹P NMR Spectroscopy

This protocol details how to use ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the stability of phosphine ligands during a catalytic reaction.[13]

Materials:

  • NMR tube

  • Deuterated solvent compatible with the reaction mixture (e.g., CDCl₃, C₆D₆)

  • Syringe and needle for sampling under inert atmosphere

  • NMR spectrometer

Procedure:

  • Initial Spectrum: Before starting the reaction, prepare a sample of the fresh ligand and palladium precatalyst in a deuterated solvent and acquire a ³¹P NMR spectrum. This will serve as your reference (t=0).

  • Reaction Setup: Set up the reaction as usual under a strict inert atmosphere.

  • Sampling: At regular intervals (e.g., every hour), carefully withdraw a small aliquot (0.1-0.5 mL) of the reaction mixture using a syringe under inert conditions.

  • Sample Preparation for NMR: Quickly transfer the aliquot to an NMR tube and dilute with a deuterated solvent if necessary to ensure proper locking and shimming.

  • NMR Acquisition: Acquire a ³¹P NMR spectrum for each time point. It is common to use proton decoupling to simplify the spectra.[25]

  • Data Analysis:

    • Compare the spectra over time.

    • Monitor the intensity of the peak corresponding to the starting phosphine ligand. A decrease in its integration indicates consumption or degradation.

    • Look for the appearance of new signals. The formation of phosphine oxide, a common degradation product, will typically result in a new peak at a different chemical shift (often downfield).[13]

    • By integrating the peaks, you can quantify the extent of ligand degradation over time.

Signaling Pathways and Catalytic Cycles

Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and highlights potential points of catalyst deactivation.[26]

Suzuki_Miyaura Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition PdBlack Palladium Black (Inactive) Pd0->PdBlack Aggregation Poisoned L₂Pd(0)-Poison (Inactive) Pd0->Poisoned Coordination Transmetal R¹-Pd(II)(R²)L₂ OxAdd->Transmetal Transmetalation RedElim [R¹-Pd(II)(R²)L₂]‡ Transmetal->RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal Poison Poison (e.g., S, N-cpds) Poison->Poisoned

Caption: Suzuki-Miyaura catalytic cycle with key deactivation pathways.

References

Technical Support Center: Managing Impurities in 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its production, with a focus on impurity management.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic strategies involve a Suzuki-Miyaura coupling reaction followed by the reduction of a nitro group. A common pathway starts with the coupling of an ortho-halo-nitrophenol derivative (like 2-bromo-6-nitrophenol) with 3-carboxyphenylboronic acid, followed by the reduction of the nitro group to an amine. Another approach involves the coupling of a protected 2-amino-halobenzene with a boronic acid ester of benzoic acid, followed by deprotection.

Q2: What are the critical process parameters to control during the Suzuki-Miyaura coupling step to minimize impurity formation?

A2: Several parameters are crucial for a clean reaction:

  • Oxygen Exclusion: The reaction is highly sensitive to oxygen, which can lead to the homocoupling of the boronic acid, forming 3,3'-dicarboxybiphenyl. It is essential to degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Temperature: The reaction temperature should be carefully controlled. Excessively high temperatures can promote the formation of degradation byproducts.

  • Stoichiometry: The ratio of the aryl halide to the boronic acid and the amount of palladium catalyst and ligand should be optimized to ensure complete conversion and minimize side reactions.

  • Base: The choice and amount of base are critical. Common bases include sodium carbonate, potassium carbonate, and phosphates. The base's strength and solubility can influence the reaction rate and impurity profile.

Q3: What are the major impurities I should expect in the production of this compound?

A3: Potential impurities can be categorized as process-related or degradation products.

  • Process-Related Impurities:

    • Homocoupling products: Biphenyl-3,3'-dicarboxylic acid (from the boronic acid) and 2,2'-dihydroxy-3,3'-dinitro-biphenyl (from the aryl halide).

    • Starting materials: Unreacted 2-bromo-6-nitrophenol and 3-carboxyphenylboronic acid.

    • Intermediates: Incomplete reduction can leave residual 3'-Nitro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

    • Side-reaction products: Formation of phenoxazine derivatives can occur under certain conditions.[1]

  • Degradation Products:

    • 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid: This can form via the elimination of the diazonium group if the amino group is diazotized under certain conditions.[1]

Q4: How can I effectively remove the palladium catalyst after the reaction?

A4: The residual palladium catalyst can be removed by filtration through celite or activated carbon. In some cases, treatment with a scavenger resin specific for palladium can be employed for more efficient removal to meet regulatory requirements for active pharmaceutical ingredients (APIs).

Q5: What are the recommended purification techniques for the final product?

A5: The most common and effective purification method is recrystallization. The choice of solvent is critical and may require some experimentation. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Acid-base extraction can also be a powerful technique to separate the acidic product from neutral or basic impurities. A typical procedure involves dissolving the crude product in an aqueous basic solution, washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the pure product.[2]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If the reaction has stalled, consider adding a fresh portion of the palladium catalyst and ligand.- Ensure the base is of good quality and present in a sufficient amount.
Catalyst Deactivation - Ensure all reagents and solvents are free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).- Use fresh, high-quality palladium catalyst and ligands.
Poor Quality of Reagents - Verify the purity of starting materials (aryl halide and boronic acid) by NMR or HPLC.- Boronic acids can dehydrate to form boroxines, which may have different reactivity.
Product Loss During Work-up - Optimize the extraction and precipitation steps. Ensure the pH is correctly adjusted during acid-base extraction to maximize product precipitation.- Avoid excessive washing of the final product, which can lead to loss of material.
Problem 2: High Levels of Homocoupling Impurities
Potential Cause Troubleshooting Steps
Presence of Oxygen - Thoroughly degas all solvents and reagents by sparging with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles.- Maintain a positive pressure of inert gas throughout the reaction.
Sub-optimal Reaction Conditions - Lowering the reaction temperature may reduce the rate of homocoupling.- Screen different palladium catalysts and ligands, as some are more prone to promoting homocoupling than others.
Boronic Acid Instability - Use freshly prepared or high-purity boronic acid.- Consider using a boronate ester, which can be more stable than the corresponding boronic acid.
Problem 3: Presence of Unidentified Impurities in the Final Product
Potential Cause Troubleshooting Steps
Side Reactions - Analyze the impurity by LC-MS and NMR to elucidate its structure. This will provide clues about the side reaction that is occurring.- Based on the impurity's structure, adjust the reaction conditions (e.g., temperature, solvent, base) to disfavor its formation.
Contaminated Reagents or Solvents - Use high-purity, analytical grade reagents and solvents.- Run blank reactions to check for impurities originating from the reaction setup or reagents.
Product Degradation - Assess the stability of the product under the reaction and work-up conditions.- If the product is found to be unstable, consider milder reaction conditions or a modified work-up procedure.

Data Presentation

Table 1: Comparison of Typical Yields and Purity from Different Synthetic Steps

Step Reaction Typical Yield (%) Purity by HPLC (%) Key Impurities Observed
1Suzuki-Miyaura Coupling85 - 9590 - 95Homocoupling products, unreacted starting materials
2Nitro Group Reduction90 - 9895 - 98Incompletely reduced nitro-intermediate
3Purification (Recrystallization)80 - 90> 99.5Residual starting materials and side-products

Note: The values presented are illustrative and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 3'-Nitro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Suzuki-Miyaura Coupling)
  • Reagents and Equipment:

    • 2-bromo-6-nitrophenol

    • 3-carboxyphenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

    • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet.

  • Procedure:

    • To a round-bottom flask, add 2-bromo-6-nitrophenol (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v).

    • In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of dioxane until a homogeneous solution is formed.

    • Add the catalyst solution to the main reaction flask under a positive pressure of inert gas.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with 1M HCl to pH 2-3.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of this compound (Nitro Reduction)
  • Reagents and Equipment:

    • 3'-Nitro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

    • Round-bottom flask, condenser, magnetic stirrer.

  • Procedure:

    • To a round-bottom flask, add the crude 3'-Nitro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq), ethanol, and water (e.g., 3:1 v/v).

    • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux (around 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Adjust the pH of the remaining aqueous solution to 5-6 with 1M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain the crude this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to prepare a 0.1 mg/mL solution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_reduction Nitro Reduction cluster_purification Purification start_materials 2-bromo-6-nitrophenol + 3-carboxyphenylboronic acid suzuki_reaction Pd(OAc)2, PPh3, K2CO3 1,4-Dioxane/Water, 80-90°C start_materials->suzuki_reaction suzuki_product 3'-Nitro-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid suzuki_reaction->suzuki_product reduction_reaction Fe, NH4Cl Ethanol/Water, Reflux suzuki_product->reduction_reaction Crude Product final_product 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid reduction_reaction->final_product purification_step Recrystallization or Acid-Base Extraction final_product->purification_step Crude Product pure_product Pure Final Product (>99.5%) purification_step->pure_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Purity or Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn homocoupling Homocoupling Products? start->homocoupling catalyst_deactivation Catalyst Deactivation? incomplete_rxn->catalyst_deactivation check_tlc_hplc Monitor reaction progress incomplete_rxn->check_tlc_hplc add_catalyst Add fresh catalyst/ ligand incomplete_rxn->add_catalyst reagent_quality Poor Reagent Quality? catalyst_deactivation->reagent_quality use_pure_reagents Use high-purity reagents/solvents catalyst_deactivation->use_pure_reagents verify_purity Verify starting material purity reagent_quality->verify_purity other_impurities Other Impurities? homocoupling->other_impurities degas_solvents Ensure inert atmosphere homocoupling->degas_solvents optimize_temp Optimize reaction temperature homocoupling->optimize_temp identify_impurity Identify impurity (LC-MS, NMR) other_impurities->identify_impurity adjust_conditions Adjust conditions to minimize other_impurities->adjust_conditions

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Stability of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 376592-93-7).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an organic compound often appearing as a pale yellow to light brown solid.[1] It is identified by the CAS Number 376592-93-7.[2][3] This molecule is notable as an intermediate or impurity in the synthesis of other compounds, such as Eltrombopag, which is used as a treatment for thrombocytopenia.[1][4]

Q2: What are the primary stability concerns for this compound during storage?

A2: The primary stability concerns for this compound stem from its functional groups: an amino group, a phenolic hydroxyl group, and a biphenyl structure. These features make it susceptible to:

  • Oxidation: The amino and hydroxyl groups are prone to oxidation, which can be accelerated by exposure to air (oxygen) and light. This is why storage under an inert atmosphere and in a dark place is frequently recommended.[1][2][5]

  • Hygroscopicity: The compound is described as hygroscopic, meaning it can readily absorb moisture from the air.[6] This absorbed water can potentially lead to hydrolysis or facilitate other degradation reactions.

  • Photodegradation: Aromatic amines and phenols can be sensitive to light. Exposure to UV or even ambient light over extended periods may cause degradation. Storing the compound in a dark place is a critical precaution.[1][2][5]

Q3: What are the ideal storage conditions for this compound?

A3: Recommendations for storage conditions vary slightly among suppliers, highlighting the need for careful handling. The most consistent advice is to store the compound in a tightly sealed container, in a cool, dark, dry place, and under an inert atmosphere (e.g., argon or nitrogen).[1][2][5][7] For long-term storage, refrigeration (2-8°C) is also suggested.[6] Please refer to the table below for a summary of supplier recommendations.

Q4: How can I visually identify if my compound has degraded?

A4: Visual signs of degradation can include a noticeable change in color (e.g., darkening from pale yellow to brown), a change in texture, or clumping of the solid material, which may indicate moisture absorption. However, significant degradation can occur without obvious visual changes. Therefore, analytical confirmation is always recommended if stability is in doubt.

Q5: What is the best analytical method to assess the purity and stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most suitable method for assessing the purity and stability of this compound.[1] An HPLC-UV method can separate the parent compound from potential degradants and quantify its purity. Due to the aromatic rings in its structure, the compound can be detected by UV spectrophotometry, typically in the 250-280 nm range.[8]

Storage Condition Guidelines

Quantitative stability data is limited in public literature. However, storage recommendations from various chemical suppliers provide a basis for best practices.

Supplier/SourceRecommended TemperatureAtmosphere/Light/Moisture ConditionsCitation(s)
Sigma-Aldrich / AmbeedRoom TemperatureKeep in dark place, inert atmosphere[2]
EchemiCoolDry, well-ventilated place, container tightly closed[7]
BLD PharmRoom TemperatureKeep in dark place, inert atmosphere[5]
ChemicalBookRoom TemperatureKeep in dark place, inert atmosphere[1][4]
Pharmaffiliates2-8°C, RefrigeratorHygroscopic, under inert atmosphere[6]
TCI ChemicalsRoom Temperature (Recommended <15°C)Cool and dark place

Troubleshooting Guide

If you encounter unexpected experimental results, such as low yields or impure products, consider the stability of your starting material.

Issue: Suspected Degradation of this compound

  • Question 1: Have you observed a change in the physical appearance of the compound (e.g., color darkening)?

    • Yes: This is a strong indicator of potential degradation. Proceed to analytical verification.

    • No: Degradation may still have occurred. Proceed to the next question.

  • Question 2: How was the compound stored? Compare your conditions against the recommended guidelines in the table above.

    • Stored improperly (e.g., open to air, exposed to light, at high temperature): There is a high probability of degradation. It is crucial to test the material's purity via HPLC before use.

    • Stored according to recommendations: While less likely, degradation is still possible, especially over long periods. Analytical verification is advised.

  • Question 3: Have you recently verified the purity of the compound via HPLC?

    • No: This should be your next step. Use a validated HPLC method to determine the purity and identify any unexpected peaks that could be degradants.

    • Yes, and purity was low: The material has degraded. Discard the stock and obtain a fresh, quality-controlled lot.

    • Yes, and purity was high (>97%): The issue likely lies elsewhere in your experimental procedure.

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound. Note: This method may require optimization for your specific equipment and standards.

  • Purpose: To separate and quantify this compound and detect the presence of degradation products.

  • Materials & Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile (ACN) and water.

    • Formic acid or trifluoroacetic acid (TFA).

    • Volumetric flasks and autosampler vials.

    • Analytical balance.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing ~1 mg of the compound and dissolving it in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.1 mg/mL.

    • Use sonication if necessary to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-22 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Compare the chromatogram to a reference standard or a previously analyzed fresh batch to identify any new peaks corresponding to degradation products.

Caption: General experimental workflow for a chemical stability study.

Potential Degradation Pathways

The exact degradation pathways for this specific molecule are not well-documented in public literature. However, based on its chemical structure, a likely route of degradation is oxidation. The amino (-NH2) and hydroxyl (-OH) groups on the same aromatic ring are particularly susceptible to oxidation, which can lead to the formation of quinone-imine type structures and further polymerization, often resulting in colored products.

HypotheticalDegradation parent 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid oxidizing_agent [O] (Air, Light) parent->oxidizing_agent oxidized_product Oxidized Intermediates (e.g., Quinone-imine) oxidizing_agent->oxidized_product polymers Polymerized Products (Colored Impurities) oxidized_product->polymers Further Reactions

Caption: Hypothetical oxidative degradation pathway for the compound.

References

safe handling and disposal of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 376592-93-7), tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous substance. The primary hazards include:

  • Acute oral toxicity: Harmful if swallowed.[1]

  • Skin irritation: Causes skin irritation.[1]

  • Serious eye irritation: Causes serious eye irritation.[1]

  • Respiratory irritation: May cause respiratory irritation.[1]

Always consult the Safety Data Sheet (SDS) before handling this compound.[2][3][4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is crucial to prevent exposure. The recommended PPE includes:

  • Eye and face protection: Chemical safety goggles or a face shield.[5]

  • Hand protection: Chemical-resistant gloves (e.g., nitrile gloves).[3][5]

  • Body protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider an apron or a hazmat suit.[4]

  • Respiratory protection: If working with the powder outside of a fume hood or if dust is generated, a respirator may be necessary.[4]

Q3: How should I store this compound?

A3: Proper storage is essential for maintaining the stability of the compound and ensuring safety. Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3] Keep it in a dark place under an inert atmosphere at room temperature.[6][7]

Q4: What should I do in case of a spill?

A4: In the event of a spill, it is important to act quickly and safely:

  • Evacuate the immediate area and alert your colleagues.

  • Wear appropriate PPE before attempting to clean the spill.

  • For a solid spill, carefully sweep or vacuum the material, avoiding dust generation.[3]

  • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[1][6]

  • Wash the spill area thoroughly.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Difficulty Dissolving the Compound The compound has limited solubility in some common solvents.The compound is slightly soluble in DMSO and Methanol (with heating).[7] Consider these solvents for your experiment.
Compound Changes Color The compound may be sensitive to light or air over time.Store the compound in a dark place and under an inert atmosphere as recommended.[6][7]
Skin or Eye Irritation After Handling Accidental exposure to the compound.In case of skin contact, immediately wash the affected area with plenty of water.[2][3] For eye contact, flush with water for at least 15 minutes and seek medical attention.[2][3]

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 376592-93-7[1][6]
Molecular Formula C13H11NO3[1][6]
Molecular Weight 229.23 g/mol [1]
Appearance Pale Yellow to Light Brown Solid[7]
Melting Point 222 °C (decomposes)[4][7]
Boiling Point 474.8±45.0 °C (Predicted)[7]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[7]
Storage Temperature Room temperature, in a dark place, under an inert atmosphere[6][7]

GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, Oral 4
Skin Irritation 2
Eye Irritation 2
Specific target organ toxicity — Single exposure 3

Source:[1]

Experimental Protocols

Protocol for Safe Handling and Solution Preparation
  • Preparation: Before handling the compound, ensure you have read and understood the Safety Data Sheet (SDS).[2][4] Work in a well-ventilated area, preferably within a chemical fume hood.[3][7]

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves.[3][4]

  • Weighing: Carefully weigh the desired amount of the solid compound on a calibrated analytical balance. Use a spatula to transfer the powder and avoid generating dust.

  • Dissolving: Transfer the weighed solid to a suitable flask. Slowly add the desired solvent (e.g., DMSO, Methanol) while stirring. Gentle heating may be required to aid dissolution in methanol.[7]

  • Storage of Solution: If the solution is to be stored, place it in a clearly labeled, sealed container and store it under the appropriate conditions as determined by your experimental needs, keeping in mind the compound's sensitivity to light.

Protocol for Disposal of Waste

All waste containing this compound, including unused compound, contaminated solutions, and lab supplies (e.g., gloves, weighing paper), must be treated as hazardous chemical waste.[1][6]

  • Solid Waste: Collect solid waste, including contaminated consumables, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect liquid waste in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[1]

  • Labeling: The waste container label should clearly state "Hazardous Waste" and identify the contents, including the name of the chemical.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[6]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6] Disposal will typically be carried out by a licensed hazardous waste contractor.

Mandatory Visualization

Caption: Workflow for responding to a spill of this compound.

References

Technical Support Center: Overcoming Low Solubility of Intermediates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, encountering an intermediate with low solubility can be a significant roadblock in a synthesis campaign. This guide provides practical troubleshooting strategies and answers to frequently asked questions to help you overcome these challenges and keep your project on track.

Frequently Asked Questions (FAQs)

Q1: My reaction intermediate has precipitated out of solution. What are my immediate troubleshooting steps?

A1: When an intermediate crashes out of solution, a systematic approach is key. Before resorting to more complex methods, consider these initial steps:

  • Temperature Adjustment: For many organic compounds, solubility increases with temperature.[1] Try gently heating the reaction mixture while stirring vigorously. Be cautious of the thermal stability of your intermediate and other components in the reaction.

  • Solvent Screening: The principle of "like dissolves like" is fundamental.[1] If your intermediate has precipitated, the current solvent system may not be optimal. Consider if a solvent with a different polarity would be more suitable. Consulting a solvent polarity chart can be a useful guide.[2]

  • Particle Size Reduction: Decreasing the particle size of a solid increases its surface area, which can improve the rate of dissolution.[1] Techniques like sonication can be employed to break down solid particles and enhance solubility.[1]

  • pH Modification: If your intermediate is ionizable, adjusting the pH of the solution can dramatically improve its solubility.[] Acidic compounds are generally more soluble in basic solutions, and basic compounds are more soluble in acidic solutions.[4][5]

Q2: I've tried basic troubleshooting, but my intermediate remains poorly soluble. What's the next step?

A2: If initial steps fail, you may need to employ more advanced techniques. Here are some common and effective strategies:

  • Co-solvent Systems: Introducing a miscible co-solvent can alter the overall polarity of the solvent system, often leading to a significant increase in solubility.[6][7] Common co-solvents include ethanol, propylene glycol, and dimethyl sulfoxide (DMSO).[] The addition of a co-solvent can increase the solubility of hydrophobic molecules by several orders of magnitude.[7]

  • Salt Formation: For acidic or basic intermediates, converting them to a salt is a highly effective method to increase aqueous solubility.[8][9][10] Alkali metal salts of acidic compounds and strong acid salts of basic compounds are typically more water-soluble than the parent molecule.[8]

  • Use of Additives:

    • Surfactants: These amphiphilic molecules can form micelles in solution, creating a microenvironment that can solubilize non-polar intermediates in aqueous media.[1]

    • Hydrotropes: These compounds increase the solubility of other solutes and can be a powerful tool for enhancing the concentration of your intermediate in solution.[8]

Q3: How do I choose an appropriate co-solvent?

A3: The selection of a co-solvent depends on the properties of your intermediate and the primary solvent. The co-solvent must be miscible with the primary solvent.[6] Co-solvents typically have both hydrogen bond donor and/or acceptor groups and a small hydrocarbon region, allowing them to bridge the polarity gap between a non-polar solute and a polar solvent.[] A good starting point is to screen a small panel of common, water-miscible organic solvents like ethanol, isopropanol, acetonitrile, or DMSO.[]

Q4: When should I consider forming a salt of my intermediate?

A4: Salt formation is a powerful technique for ionizable compounds, particularly in pharmaceutical development where aqueous solubility is critical.[10][11] This method is most effective for weak acids and weak bases.[8][9] The choice of the counterion is important and can significantly impact the solubility and stability of the resulting salt.[12]

Q5: Are there any solvent-free options for dealing with extremely insoluble intermediates?

A5: Yes, for intermediates that are practically insoluble in all common solvents, solid-state synthesis techniques can be a viable alternative. One such technique is ball milling , which uses mechanical force to drive reactions between solid reactants in the absence of a solvent.[13][14] This method has been successfully used for cross-coupling reactions of insoluble aryl halides.[13]

Troubleshooting Flowchart

The following diagram illustrates a general workflow for addressing low solubility issues with reaction intermediates.

Troubleshooting_Solubility start Low Solubility of Intermediate Observed initial_steps Initial Troubleshooting start->initial_steps temp Adjust Temperature initial_steps->temp solvent Solvent Screening initial_steps->solvent particle Particle Size Reduction (e.g., Sonication) initial_steps->particle ph pH Adjustment (for ionizable compounds) initial_steps->ph advanced_steps Advanced Strategies temp->advanced_steps If unsuccessful solvent->advanced_steps If unsuccessful particle->advanced_steps If unsuccessful ph->advanced_steps If unsuccessful cosolvent Use Co-solvent System advanced_steps->cosolvent salt Salt Formation advanced_steps->salt additives Use Additives (Surfactants, Hydrotropes) advanced_steps->additives solid_state Consider Solid-State Synthesis (e.g., Ball Milling) advanced_steps->solid_state end Solubility Issue Resolved cosolvent->end salt->end additives->end solid_state->end

Caption: A decision tree for troubleshooting low intermediate solubility.

Quantitative Data: Common Solvents in Organic Synthesis

The choice of solvent is critical in overcoming solubility issues. The following table provides properties of common solvents used in organic synthesis to aid in selection.

SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)Miscibility with Water
Non-Polar Solvents
HexaneC₆H₁₄691.88Immiscible
TolueneC₇H₈1112.38Immiscible
Diethyl Ether(C₂H₅)₂O354.34Slightly Miscible
DichloromethaneCH₂Cl₂409.08Immiscible
Polar Aprotic Solvents
Ethyl AcetateC₄H₈O₂776.02Slightly Miscible
AcetoneC₃H₆O5620.7Miscible
AcetonitrileC₂H₃N8237.5Miscible
Dimethylformamide (DMF)C₃H₇NO15338.3Miscible
Dimethyl Sulfoxide (DMSO)C₂H₆OS18946.7Miscible
Polar Protic Solvents
EthanolC₂H₅OH7824.5Miscible
MethanolCH₃OH6532.7Miscible
WaterH₂O10080.1-

Data compiled from various sources.[2][15][16]

Experimental Protocols

Protocol 1: Co-solvent System Development

This protocol outlines a general procedure for developing a co-solvent system to dissolve a poorly soluble intermediate.

  • Initial Dissolution Attempt: In a reaction vessel, attempt to dissolve a known quantity of the poorly soluble intermediate in the primary reaction solvent at the desired reaction temperature.

  • Co-solvent Addition: While vigorously stirring, add a miscible co-solvent (e.g., ethanol, DMSO) dropwise to the mixture.[1]

  • Observation: Continuously monitor the mixture for any signs of dissolution.

  • Endpoint: Continue adding the co-solvent until the intermediate is fully dissolved.

  • Solvent Ratio: Carefully record the final volume ratio of the primary solvent to the co-solvent. This ratio should be maintained for the scaled-up reaction.

  • Proceed with Reaction: Once the intermediate is fully dissolved in the co-solvent system, proceed with the subsequent steps of your synthetic protocol.

Protocol 2: Sonication for Enhanced Dissolution

This protocol describes the use of sonication to aid in the dissolution of a poorly soluble solid intermediate.

  • Preparation: Place the weighed, poorly soluble intermediate into a suitable reaction flask.

  • Solvent Addition: Add the chosen reaction solvent to the flask.

  • Sonication: Place the flask in an ultrasonic bath or immerse a sonication probe into the mixture.[1]

  • Operation: Activate the sonicator. The power and duration will depend on the specific material, solvent, and scale. Visually monitor the dissolution of the solid.

  • Completion: Continue sonication until the solid is completely dissolved or until no further dissolution is observed.[1]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the properties of an intermediate and the potential strategies to enhance its solubility.

Solubility_Strategies cluster_intermediate Intermediate Properties cluster_strategies Solubility Enhancement Strategies Intermediate Intermediate Ionizable Ionizable Intermediate->Ionizable Non-Ionizable Non-Ionizable Intermediate->Non-Ionizable Thermally Stable Thermally Stable Intermediate->Thermally Stable Thermally Labile Thermally Labile Intermediate->Thermally Labile pH Adjustment pH Adjustment Ionizable->pH Adjustment Salt Formation Salt Formation Ionizable->Salt Formation Co-solvent System Co-solvent System Non-Ionizable->Co-solvent System Solid-State Synthesis Solid-State Synthesis Non-Ionizable->Solid-State Synthesis Temperature Increase Temperature Increase Thermally Stable->Temperature Increase Thermally Labile->Solid-State Synthesis

Caption: Matching intermediate properties to solubility strategies.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in the manufacturing of various pharmaceuticals, has been approached through several synthetic routes. This guide provides a comparative analysis of the most common methods, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers and drug development professionals in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

The primary strategies for synthesizing this compound revolve around variations of the Suzuki coupling reaction and the reduction of a nitro precursor. The choice of route can significantly impact the overall yield, purity, cost-effectiveness, and environmental footprint of the synthesis.

Route Starting Materials Key Reactions Reported Yield Reported Purity Advantages Disadvantages
1 2-Nitro-6-bromophenol, 3-carboxyphenylboronic acidHydroxyl protection, Suzuki coupling, Deprotection, Nitro reduction~28% (overall)[1]Not specifiedReadily available starting materials.Low overall yield, multiple steps, use of toxic reagents like methyl iodide.[1]
2 2-Benzyloxy-1-bromo-3-nitrobenzene, 3-carboxyphenylboronic acidSuzuki coupling, Catalytic hydrogenation (simultaneous deprotection and reduction)>56% (overall)[1]Not specified for final productShorter reaction sequence, significantly higher yield compared to Route 1.[1]Requires preparation of the benzyloxy-protected starting material.
3 5'-chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acidCatalytic Hydrogenation86.7% (for the final step)[2][3]97.9% (HPLC)[2][3]High yield and purity for the final reduction step.Synthesis of the chlorinated precursor is required.
4 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acidReduction with Ferric hydroxide and Hydrazine hydrate96.9% (for the final step)[3]99.8%[3]Excellent yield and high purity for the final reduction.Hydrazine hydrate is a hazardous reagent.
5 2-bromo-6-nitrophenolReduction, Cyclization, Suzuki coupling, HydrolysisHigh (not quantified in snippets)[4]Not specifiedNovel, short, low-cost, and environmentally friendly.[4]Specific quantitative data on yield and purity is not readily available.

Experimental Protocols

Route 2: Improved Suzuki Coupling and Subsequent Hydrogenation

Step 1: Suzuki coupling to form 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid [1]

  • To a mixture of 2-benzyloxy-1-bromo-3-nitrobenzene (12.32 g, 40 mmol), 3-carboxyphenylboronic acid (7.97 g, 48 mmol), and potassium carbonate (8.28 g, 60 mmol) in 1,4-dioxane (200 ml) and water (40 ml), add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (2.04 g, 2.8 mmol).

  • The reaction mixture is stirred at 60°C under a nitrogen atmosphere for 4 hours.

  • After cooling, the mixture is filtered, and the 1,4-dioxane is removed by concentration.

  • Water (100 ml) is added, and the pH is adjusted to acidic with 1 mol/L hydrochloric acid, leading to the precipitation of a solid.

  • The crude product is collected by filtration and recrystallized from isopropanol and water to yield the pure product.

  • Yield: 82.4%

Step 2: Catalytic Hydrogenation to this compound [1]

  • The 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid (10.47 g, 30 mmol) is dissolved in ethyl acetate (350 ml).

  • 10% Palladium on carbon (1.05 g) is added to the solution.

  • The mixture is subjected to hydrogenation at 50°C for 10 hours.

  • After cooling, the catalyst is filtered off, and the solvent is evaporated to dryness to give the final product.

  • Yield: 96%

Route 4: Reduction using Ferric Hydroxide and Hydrazine Hydrate[3]
  • Dissolve 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid (77.76 g) in a mixture of water (130 mL) and ethanol (648 mL).

  • Add ferric hydroxide (2.33 g) and silica gel (7.78 g) to the solution and mix well.

  • At a controlled temperature of 20-30°C, add hydrazine hydrate (233 mL) and stir for 30 minutes.

  • Increase the temperature to 50°C and continue the reaction for 3 hours.

  • After cooling to room temperature, filter the reaction mixture.

  • Adjust the pH of the filtrate to 4.5 with formic acid and stir for 2 hours.

  • Filter the resulting precipitate, wash with a small amount of ethanol, and dry to obtain the product.

  • Yield: 96.9%

Synthesis Pathway Visualizations

Synthesis_Route_2 cluster_start Starting Materials cluster_reaction1 Suzuki Coupling cluster_reaction2 Catalytic Hydrogenation A 2-Benzyloxy-1-bromo-3-nitrobenzene C 3'-Nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid A->C Pd catalyst, K2CO3 1,4-Dioxane/Water, 60°C B 3-Carboxyphenylboronic acid B->C D This compound C->D H2, Pd/C Ethyl Acetate, 50°C

Caption: Improved Suzuki Coupling Route (Route 2).

Synthesis_Route_4 A 2'-Hydroxy-3'-nitrobiphenyl-3-carboxylic acid B This compound A->B Ferric hydroxide, Hydrazine hydrate Ethanol/Water, 50°C

Caption: Alternative Reduction Route (Route 4).

References

Comparative Analysis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Analogues as Thrombopoietin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structural analogues of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a key scaffold for non-peptide thrombopoietin receptor (TPO-R) agonists. This guide details their synthesis, comparative biological activity, and the underlying structure-activity relationships.

The compound this compound serves as a crucial building block in the synthesis of Eltrombopag, a potent, orally bioavailable small-molecule TPO receptor agonist used in the treatment of thrombocytopenia.[1] The biphenyl scaffold with its specific hydroxylation and amination pattern is pivotal for its biological activity. This guide explores the impact of structural modifications to this core moiety on TPO receptor agonism, providing valuable insights for the design of novel and improved therapeutic agents.

Mechanism of Action: TPO Receptor Activation

Thrombopoietin receptor agonists mimic the action of endogenous thrombopoietin, the primary regulator of platelet production. Upon binding to the TPO receptor (c-Mpl) on the surface of megakaryocyte precursor cells, these agonists induce a conformational change in the receptor.[2] This triggers a downstream signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[3] The activation of JAK2 and subsequently STAT3 and STAT5 proteins leads to their dimerization, translocation to the nucleus, and ultimately the transcriptional activation of genes involved in megakaryocyte proliferation and differentiation, resulting in increased platelet production.[3]

dot

Caption: Simplified signaling pathway of TPO receptor agonists.

Structure-Activity Relationship (SAR) of Analogues

While specific quantitative comparative data for a wide range of direct analogues of this compound is limited in publicly available literature, the development of Eltrombopag and other non-peptide TPO-R agonists provides significant insights into the structure-activity relationships of the biphenyl scaffold.

The core this compound structure can be divided into three key regions for SAR analysis: the biphenyl core, the salicylic acid moiety (2'-hydroxy and 3'-carboxylic acid groups), and the 3'-amino group which is further derivatized in active compounds like Eltrombopag.

1. The Biphenyl Core: The rigid biphenyl structure serves as a crucial scaffold, orienting the key functional groups in a specific spatial arrangement required for effective binding to the transmembrane domain of the TPO receptor. Modifications to the biphenyl rings can significantly impact activity.

2. The Salicylic Acid Moiety: The ortho-hydroxy and carboxylic acid groups on one of the phenyl rings are critical for activity. They are believed to be involved in key interactions with the receptor, potentially through hydrogen bonding and chelation with metal ions.

3. The 3'-Amino Group and its Substituents: The amino group at the 3'-position is a key point for derivatization. In Eltrombopag, this amine is converted to a hydrazone linked to a substituted pyrazolone ring. This large, hydrophobic moiety is essential for potent agonist activity. Bioisosteric replacement of the pyrazolone ring has been an area of interest to improve pharmacological properties.[4][5]

Comparative Biological Activity of TPO Receptor Agonists

While direct analogues of the core intermediate are not widely reported with comparative data, a comparison of Eltrombopag with other clinical-stage TPO receptor agonists provides a valuable performance benchmark.

CompoundClassTargetIn Vitro Potency (EC50)Key Features
Eltrombopag Small Molecule (Biphenyl derivative)TPO Receptor (transmembrane domain)~100-400 nM (cell-based proliferation assays)Orally bioavailable non-peptide agonist.[6]
Romiplostim Peptibody (Fc-peptide fusion)TPO Receptor (extracellular domain)~1.1 nM (cell-based proliferation assays)Subcutaneously administered peptide-based agonist.
Avatrombopag Small MoleculeTPO Receptor (transmembrane domain)~1.28 µM (cell-based proliferation assays)Orally bioavailable non-peptide agonist.[7]

Note: EC50 values can vary depending on the specific cell line and assay conditions used.

Experimental Protocols

The evaluation of TPO receptor agonist activity typically involves a series of in vitro assays to determine potency, selectivity, and mechanism of action.

TPO Receptor-Dependent Cell Proliferation Assay

This is a primary assay to determine the functional activity of TPO receptor agonists.

  • Cell Line: A hematopoietic cell line that does not express the endogenous TPO receptor but has been stably transfected with the human TPO receptor (c-Mpl), such as Ba/F3 or 32D cells, is commonly used.

  • Principle: The proliferation of these TPO-R-dependent cells is directly proportional to the activation of the TPO receptor by an agonist.

  • Methodology:

    • Cells are seeded in 96-well plates in a cytokine-free medium.

    • Serial dilutions of the test compounds and a reference agonist (e.g., recombinant human TPO or Eltrombopag) are added to the wells.

    • The plates are incubated for a period of 48-72 hours to allow for cell proliferation.

    • Cell viability is assessed using a colorimetric or luminescent assay, such as MTS or CellTiter-Glo®, respectively.

    • The EC50 value, the concentration of the agonist that induces 50% of the maximal response, is calculated from the dose-response curve.

JAK-STAT Pathway Activation Assay (Western Blot)

This assay confirms that the agonist activity is mediated through the canonical TPO receptor signaling pathway.

  • Cell Line: A TPO-R expressing cell line, such as the one used in the proliferation assay or primary human megakaryocytes.

  • Principle: Activation of the TPO receptor leads to the phosphorylation of downstream signaling proteins, primarily STAT3 and STAT5.

  • Methodology:

    • Cells are serum-starved and then stimulated with the test compound for a short period (e.g., 15-30 minutes).

    • Cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and phosphorylated STAT5 (p-STAT5).

    • Total STAT3 and STAT5 levels are also measured as loading controls.

    • The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.

dot

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis & SAR Synthesis Synthesis of Analogues Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Proliferation_Assay Cell Proliferation Assay (EC50) Purification->Proliferation_Assay Pathway_Assay JAK-STAT Pathway Activation (Western Blot for p-STAT) Purification->Pathway_Assay Cell_Culture Culture TPO-R Expressing Cells Cell_Culture->Proliferation_Assay Cell_Culture->Pathway_Assay Data_Analysis Dose-Response Curve & EC50 Calculation Proliferation_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Pathway_Assay->SAR_Analysis Data_Analysis->SAR_Analysis

References

A Comparative Guide to the Biological Activity of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid and its analogues. The primary focus is on Eltrombopag, a potent thrombopoietin receptor (TPO-R) agonist, for which this compound is a key synthetic intermediate. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in the field.

Introduction

This compound serves as a crucial building block in the synthesis of biologically active compounds, most notably Eltrombopag. While the intermediate itself does not exhibit significant biological activity, its structural analogue, Eltrombopag, is a potent, orally bioavailable small molecule that mimics the action of thrombopoietin (TPO), the primary regulator of platelet production. This guide will delve into the biological activity of Eltrombopag and compare it with other TPO-R agonists, providing a framework for understanding the structure-activity relationships within this class of compounds.

Comparative Biological Activity of TPO-R Agonists

Eltrombopag and other TPO-R agonists, such as Romiplostim and Avatrombopag, have been developed to treat thrombocytopenia. While they share a common therapeutic goal, their molecular structures, mechanisms of action, and clinical profiles exhibit key differences.

CompoundClassBinding Site on TPO-RAdministrationKey Efficacy Metric (Overall Response Rate in ITP)
Eltrombopag Small Molecule (non-peptide)Transmembrane domainOral59% - 81%[1]
Romiplostim Peptibody (Fc-peptide fusion)Extracellular domain (competitive with TPO)Subcutaneous~74% - 96%[2]
Avatrombopag Small Molecule (non-peptide)Transmembrane domainOralPlatelet response in 86% of patients who failed prior TPO-RA therapy[3]

Table 1: Comparison of Key Features of TPO-R Agonists. ITP: Immune Thrombocytopenia. Overall response rates are based on clinical trial data in adult patients with chronic ITP.

Mechanism of Action: TPO-R Signaling Pathway

Eltrombopag and other small-molecule TPO-R agonists bind to the transmembrane domain of the thrombopoietin receptor (c-Mpl), inducing a conformational change that activates downstream signaling pathways. This is in contrast to endogenous TPO and Romiplostim, which bind to the extracellular domain. The activation of these pathways stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[4][5] The primary signaling cascades involved are the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the mitogen-activated protein kinase (MAPK) pathways.[4][5][6]

TPO_R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TPO_R TPO Receptor (c-Mpl) JAK2 JAK2 TPO_R->JAK2 Activation TPO TPO / Romiplostim TPO->TPO_R Extracellular binding Eltrombopag Eltrombopag / Avatrombopag Eltrombopag->TPO_R Transmembrane binding STAT STAT JAK2->STAT Phosphorylation MAPK_pathway MAPK Pathway (ERK, p38) JAK2->MAPK_pathway Activation PI3K_AKT PI3K/AKT Pathway JAK2->PI3K_AKT Activation pSTAT pSTAT (dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Proliferation Megakaryocyte Proliferation & Differentiation MAPK_pathway->Proliferation PI3K_AKT->Proliferation Nucleus->Proliferation Gene Expression

Figure 1: Simplified signaling pathway of the Thrombopoietin Receptor (TPO-R).

Off-Target Biological Activity

Interestingly, recent studies have revealed that Eltrombopag possesses biological activities beyond its intended pharmacology. Notably, it has demonstrated antibacterial activity against multidrug-resistant Staphylococcus aureus. This off-target effect is attributed to a bacteriostatic mechanism and is an active area of research for potential drug repurposing.

Experimental Protocols

The biological activity of TPO-R agonists is typically evaluated through a series of in vitro and in vivo assays.

In Vitro Assays

1. TPO-R Binding Assay:

  • Objective: To determine the binding affinity of the compound to the TPO receptor.

  • Methodology: A common method is a competitive binding assay using a radiolabeled ligand (e.g., [¹²⁵I]-TPO) and cells expressing the TPO receptor (e.g., human erythroleukemia (HEL) cells).

    • Cells are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • After incubation, bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound complex is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined.

2. Cell Proliferation Assay:

  • Objective: To assess the ability of the compound to stimulate the proliferation of TPO-dependent cell lines.

  • Methodology:

    • A TPO-dependent cell line (e.g., Ba/F3-hTPO-R) is cultured in the presence of varying concentrations of the test compound.

    • Cell proliferation is measured after a set incubation period (e.g., 72 hours) using a colorimetric assay such as the MTT or WST-1 assay, which measures metabolic activity.

    • The effective concentration that induces 50% of the maximal response (EC₅₀) is calculated.

In Vivo Models

1. Thrombocytopenic Mouse Model:

  • Objective: To evaluate the in vivo efficacy of the compound in stimulating platelet production.

  • Methodology:

    • Thrombocytopenia is induced in mice, often through the administration of an anti-platelet serum or chemotherapy.

    • The test compound is administered to the thrombocytopenic mice (e.g., orally or subcutaneously).

    • Blood samples are collected at various time points, and platelet counts are determined using an automated hematology analyzer.

    • The ability of the compound to increase platelet counts compared to a vehicle control group is assessed.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay TPO-R Binding Assay (IC50 determination) Proliferation_Assay Cell Proliferation Assay (EC50 determination) Binding_Assay->Proliferation_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot for pJAK2, pSTAT) Proliferation_Assay->Signaling_Assay Animal_Model Thrombocytopenic Animal Model Signaling_Assay->Animal_Model Lead Compound Selection Dosing Compound Administration Animal_Model->Dosing Platelet_Count Platelet Count Monitoring Dosing->Platelet_Count Efficacy_Assessment Efficacy Assessment Platelet_Count->Efficacy_Assessment

References

A Comparative Spectroscopic Analysis of Biphenyl Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of three positional isomers of biphenyl carboxylic acid: biphenyl-2-carboxylic acid, biphenyl-3-carboxylic acid, and biphenyl-4-carboxylic acid. The distinct positioning of the carboxylic acid group on the biphenyl scaffold imparts unique electronic and steric environments to each isomer, resulting in discernible differences in their spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical analysis and materials science.

Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry for the three biphenyl carboxylic acid isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
Proton Biphenyl-2-carboxylic acid Biphenyl-3-carboxylic acid Biphenyl-4-carboxylic acid
Carboxylic Acid (-COOH)~11.0 - 13.62Not explicitly found~13.0
Aromatic Protons~7.30 - 8.55Not explicitly found~7.42 - 8.07

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
Carbon Biphenyl-2-carboxylic acid Biphenyl-3-carboxylic acid Biphenyl-4-carboxylic acid
Carboxylic Acid (-COOH)~168.51Not explicitly found~171.16
Aromatic Carbons~120.14 - 140.99Not explicitly found~127.22 - 146.56

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 3: Key IR Absorption Frequencies (cm⁻¹)
Vibrational Mode Biphenyl-2-carboxylic acid Biphenyl-3-carboxylic acid Biphenyl-4-carboxylic acid
O-H stretch (Carboxylic Acid)Broad, ~2500-3300Broad, ~2500-3300Broad, ~2500-3300
C=O stretch (Carboxylic Acid)~1680 - 1710~1680 - 1710~1690 - 1725
C-O stretch~1200 - 1300~1200 - 1300~1200 - 1300
Aromatic C-H stretch~3000 - 3100~3000 - 3100~3000 - 3100
Table 4: UV-Vis Spectroscopic Data
Isomer λmax (nm) Solvent
Biphenyl-2-carboxylic acidNot explicitly found-
Biphenyl-3-carboxylic acidNot explicitly found-
Biphenyl-4-carboxylic acid~256Not explicitly found
Table 5: Mass Spectrometry Data (m/z)
Isomer Molecular Ion (M⁺) Key Fragmentation Ions
Biphenyl-2-carboxylic acid[1]198181 ([M-OH]⁺), 152 ([M-COOH]⁺)
Biphenyl-3-carboxylic acid[2]198181 ([M-OH]⁺), 152 ([M-COOH]⁺)
Biphenyl-4-carboxylic acid[3]198181 ([M-OH]⁺), 152 ([M-COOH]⁺)

Structural Interpretation of Spectroscopic Differences

The position of the carboxylic acid group significantly influences the electronic distribution and steric hindrance within the biphenyl system, leading to the observed spectroscopic variations.

  • ¹H NMR: The proximity of the carboxylic acid group in the ortho- position (biphenyl-2-carboxylic acid) is expected to cause a more pronounced downfield shift for the adjacent aromatic protons due to the anisotropic effect of the carbonyl group and potential intramolecular hydrogen bonding. In the para- position (biphenyl-4-carboxylic acid), the electronic effects are transmitted through the conjugated system, leading to more predictable aromatic region patterns.

  • ¹³C NMR: The chemical shift of the carboxylic carbon is influenced by the electronic effects of the biphenyl ring system. The degree of conjugation and steric hindrance in the ortho-isomer can lead to slight differences in the carbonyl carbon's chemical shift compared to the meta- and para-isomers.

  • IR Spectroscopy: The C=O stretching frequency is sensitive to the electronic environment. The para-isomer, with extended conjugation, may show a slightly lower C=O stretching frequency compared to the meta-isomer. The ortho-isomer's C=O frequency can be influenced by intramolecular hydrogen bonding, which typically lowers the stretching frequency.

  • UV-Vis Spectroscopy: The extent of conjugation in the biphenyl system affects the energy of the π → π* transitions. Biphenyl-4-carboxylic acid, with its linear and extended conjugation, is expected to have a longer wavelength of maximum absorption (λmax) compared to the 2- and 3-isomers where the conjugation pathway might be sterically hindered or less direct.

  • Mass Spectrometry: While all three isomers exhibit the same molecular ion peak at m/z 198, the relative intensities of the fragment ions, particularly the loss of water ([M-H₂O]⁺) or the carboxyl group ([M-COOH]⁺), could potentially differ due to the varying stability of the resulting carbocations, influenced by the position of the remaining phenyl group.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the biphenyl carboxylic acid isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance sensitivity.

    • A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Record the IR spectrum using an FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and collect the sample spectrum.

    • The data is typically collected in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the biphenyl carboxylic acid isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm to determine the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is recorded to generate a mass spectrum.

Visualization of Workflows and Relationships

The following diagrams illustrate the general experimental workflow for spectroscopic analysis and the logical relationship between the isomeric structure and the resulting spectroscopic data.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Biphenyl Carboxylic Acid Isomer Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet Dilute_Solution Dilute Solution in UV-Transparent Solvent Sample->Dilute_Solution MS Mass Spectrometer (EI Source) Sample->MS NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR FTIR FT-IR Spectrometer KBr_Pellet->FTIR UV_Vis UV-Vis Spectrophotometer Dilute_Solution->UV_Vis NMR_Spectrum NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Spectrum IR_Spectrum IR Spectrum (Absorption Bands) FTIR->IR_Spectrum UV_Vis_Spectrum UV-Vis Spectrum (λmax) UV_Vis->UV_Vis_Spectrum Mass_Spectrum Mass Spectrum (m/z, Fragmentation) MS->Mass_Spectrum

Caption: General experimental workflow for the spectroscopic analysis of biphenyl carboxylic acid isomers.

Structure_Spectrum_Relationship cluster_structure Isomeric Structure cluster_properties Molecular Properties cluster_spectra Spectroscopic Data Isomer_Position Position of -COOH (ortho, meta, para) Electronic_Effects Electronic Effects (Inductive, Resonance) Isomer_Position->Electronic_Effects Steric_Hindrance Steric Hindrance Isomer_Position->Steric_Hindrance Conjugation Extent of π-Conjugation Isomer_Position->Conjugation NMR_Shifts NMR Chemical Shifts (¹H & ¹³C) Electronic_Effects->NMR_Shifts IR_Frequencies IR Absorption Frequencies (C=O, O-H) Electronic_Effects->IR_Frequencies MS_Fragmentation Mass Spec Fragmentation Pattern Electronic_Effects->MS_Fragmentation Steric_Hindrance->Conjugation Steric_Hindrance->NMR_Shifts UV_Vis_LambdaMax UV-Vis λmax Conjugation->UV_Vis_LambdaMax

Caption: Logical relationship between isomeric structure and observed spectroscopic properties.

References

validation of HPLC method for 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for the Quantification of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

For researchers and professionals in drug development, the accurate quantification of pharmaceutical compounds is critical. This guide provides a comparative analysis of a proposed High-Performance Liquid Chromatography (HPLC) method for this compound against a viable alternative, Capillary Electrophoresis (CE). The comparison is based on established validation parameters as per the International Council for Harmonisation (ICH) guidelines to ensure the reliability and robustness of the analytical procedures.[1][2][3]

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is proposed for the analysis of this compound. Given the aromatic and moderately polar nature of the analyte, a biphenyl stationary phase is selected to leverage both hydrophobic and π-π interactions, which can offer enhanced selectivity compared to traditional C18 columns.[2]

Experimental Protocol: Proposed HPLC Method
  • Instrumentation: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

  • Column: Biphenyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program: Start at 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, and return to initial conditions for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. Further dilute as needed for the calibration curve.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the expected performance of the proposed HPLC method based on typical validation results for similar aromatic compounds.

Validation ParameterAcceptance Criteria (ICH)Expected Performance of Proposed HPLC Method
Specificity The analyte peak should have baseline resolution from all other components.No interference from placebo or degradation products at the retention time of the analyte.
Linearity (r²) ≥ 0.998≥ 0.999 over a concentration range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0%Repeatability: ≤ 1.0% Intermediate Precision: ≤ 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~0.3 µg/mL
Robustness No significant change in results with small variations in method parameters.%RSD < 2.0% for small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).

Alternative Method: Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique for charged species and offers an alternative to HPLC for the analysis of amino acids and their derivatives. It often requires minimal sample preparation and no derivatization.

Experimental Protocol: Capillary Electrophoresis
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 80 mmol/L Tris-phosphate buffer at pH 2.5.

  • Separation Voltage: 20 kV.

  • Detection: UV at 214 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve the sample in the background electrolyte.

Data Presentation: Capillary Electrophoresis Performance

The following data is representative of a validated CE method for aromatic amino acids.

Validation ParameterPerformance of Capillary Electrophoresis Method
Linearity (r²) ≥ 0.998
Precision (% RSD) Intra-assay: < 3.0% Inter-assay: < 6.0%
Limit of Quantitation (LOQ) 5-15 µmol/L

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the nature of the sample matrix.

FeatureProposed HPLC MethodCapillary Electrophoresis Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Differential migration of ions in an electric field.
Throughput Moderate; typical run times of 15-30 minutes.High; run times can be under 20 minutes.[1]
Sensitivity Good, with LOD and LOQ in the low µg/mL to ng/mL range.Generally lower sensitivity than HPLC-UV, with LOQ in the µmol/L range.[1]
Solvent Consumption Higher, due to continuous mobile phase flow.Very low, as only small volumes of BGE are used.
Robustness Generally very robust and widely used in QC environments.Can be sensitive to changes in buffer composition and capillary surface.
Sample Matrix Can handle more complex matrices with appropriate sample preparation.Best suited for relatively clean samples to avoid capillary fouling.

Visualizing the Workflow and Validation Logic

To better understand the experimental process and the relationship between validation parameters, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_sample Dissolve Sample in Diluent injection Inject Samples, Standards, QCs prep_sample->injection prep_std Prepare Calibration Standards prep_std->injection prep_qc Prepare QC Samples prep_qc->injection instrument HPLC System Setup (Column, Mobile Phase, etc.) instrument->injection detection UV Detection injection->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte Concentration calibration->quantification Validation_Parameters cluster_quantitative Quantitative Tests cluster_limit Limit Tests cluster_qualitative Qualitative & Robustness Accuracy Accuracy (% Recovery) Validated_Method Validated Analytical Method Accuracy->Validated_Method Precision Precision (% RSD) Precision->Validated_Method Linearity Linearity (r²) Range Range Linearity->Range Range->Validated_Method LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ LOQ->Validated_Method Specificity Specificity Specificity->Validated_Method Robustness Robustness Robustness->Validated_Method

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways for Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a cornerstone of modern pain management. The efficiency and sustainability of its synthesis are of paramount importance to the pharmaceutical industry. This guide provides an in-depth comparative analysis of three major synthetic pathways for ibuprofen: the traditional Boots process, the greener Boots-Hoechst-Celanese (BHC) process, and a modern continuous-flow synthesis. This comparison is supported by experimental data, detailed methodologies, and a cost-benefit analysis to inform strategic decisions in drug manufacturing.

At a Glance: Pathway Comparison

The evolution of ibuprofen synthesis showcases a clear trajectory towards increased efficiency and reduced environmental impact. The original Boots process, a six-step route, has been largely supplanted by the three-step BHC process, which significantly improves atom economy and reduces waste. More recently, continuous-flow synthesis has emerged as a promising alternative, offering rapid production and high yields.

MetricBoots ProcessBHC Process (Green Synthesis)Continuous-Flow Synthesis (Jamison)
Number of Steps 633 (in a continuous sequence)
Overall Yield ~40%~77-80%~83%
Atom Economy ~40%~77% (approaching 99% with byproduct recovery)[1]High (minimal waste)
Key Reagents Isobutylbenzene, Acetic Anhydride, Aluminum Trichloride, Ethyl Chloroacetate, Sodium Ethoxide, Hydroxylamine HydrochlorideIsobutylbenzene, Acetic Anhydride, Anhydrous Hydrogen Fluoride, Raney Nickel, Palladium Catalyst, Carbon MonoxideIsobutylbenzene, Propionyl Chloride, Aluminum Trichloride, Trimethyl Orthoformate, Iodine Monochloride
Byproducts Large quantities of aluminum trichloride hydrate and other inorganic saltsAcetic acid (recyclable), WaterMinimal, with in-line separation and quenching
Environmental Impact High due to significant waste generationLow due to recyclable catalysts and minimal wasteVery low due to high efficiency and minimal solvent use
Estimated Reagent Cost per kg of Ibuprofen *HighModeratePotentially Lower at Scale

*A detailed breakdown of the estimated reagent costs is provided in the subsequent section.

Synthetic Pathway Overviews

The three synthetic pathways, while all starting from isobutylbenzene, employ distinct chemical strategies to achieve the final product, ibuprofen.

The Boots Process (The "Brown" Synthesis)

Developed in the 1960s, the Boots process is a six-step synthesis.[2] It begins with the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride using aluminum trichloride as a catalyst. The resulting 4'-isobutylacetophenone then undergoes a Darzens condensation with ethyl chloroacetate, followed by hydrolysis and decarboxylation to form an aldehyde. The aldehyde is then converted to an oxime using hydroxylamine, which is subsequently dehydrated to a nitrile. Finally, the nitrile is hydrolyzed to yield ibuprofen.[2] This process is characterized by its multiple steps and the generation of significant amounts of waste, particularly aluminum-containing byproducts.[3]

The BHC Process (The "Green" Synthesis)

The BHC process, developed by the Boots-Hoechst-Celanese corporation, is a more environmentally friendly three-step synthesis.[2] It also starts with the Friedel-Crafts acylation of isobutylbenzene, but utilizes anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent, which can be recovered and reused.[3] The resulting 4'-isobutylacetophenone is then catalytically hydrogenated using Raney Nickel to form an alcohol.[2] In the final step, this alcohol is carbonylated using a palladium catalyst and carbon monoxide to directly produce ibuprofen.[2] This streamlined process boasts a significantly higher atom economy and drastically reduces waste compared to the Boots process.[2]

Continuous-Flow Synthesis (Jamison)

A recent advancement in ibuprofen synthesis is the development of a continuous-flow process by Jamison and his team.[4][5] This method also consists of three main chemical transformations but is performed in a continuous stream, significantly reducing reaction times. The process starts with a solvent-free Friedel-Crafts acylation of isobutylbenzene with propionyl chloride, catalyzed by aluminum trichloride. This is followed by a 1,2-aryl migration using trimethyl orthoformate and iodine monochloride. The final step is the hydrolysis of the resulting ester to ibuprofen.[4][5] This innovative approach achieves a high overall yield in a very short residence time and allows for in-line quenching and separation, minimizing waste and manual handling.[5]

Cost-Benefit Analysis

The choice of a synthetic pathway is a critical decision influenced by a variety of factors including the cost of raw materials, energy consumption, waste disposal, and overall process efficiency.

ReagentBoots Process (Estimated Cost/kg Ibuprofen)BHC Process (Estimated Cost/kg Ibuprofen)Continuous-Flow Synthesis (Estimated Cost/kg Ibuprofen)
Isobutylbenzene~$4.50~$2.50~$2.50
Acetic Anhydride~$3.00~$1.70-
Aluminum Trichloride~$5.00-~$1.50
Ethyl Chloroacetate~$2.50--
Sodium Ethoxide~$1.50--
Hydroxylamine Hydrochloride~$2.00--
Anhydrous Hydrogen Fluoride-~$1.00 (recyclable)-
Raney Nickel-~$0.50 (recyclable)-
Palladium Catalyst-~$1.00 (recyclable)-
Propionyl Chloride--~$3.00
Trimethyl Orthoformate--~$2.00
Iodine Monochloride--~$5.00
Total Estimated Reagent Cost ~$18.50 ~$6.70 ~$14.00

*Please note that these are estimated costs based on available market data and will vary depending on supplier, quantity, and market fluctuations. The costs for the BHC and continuous-flow processes are significantly influenced by the efficient recycling of catalysts and reagents.

The BHC process demonstrates a clear cost advantage over the traditional Boots process due to its fewer steps, higher yield, and the ability to recycle expensive catalysts and reagents. While the continuous-flow synthesis has a higher upfront reagent cost compared to the BHC process, its potential for automation, reduced energy consumption, and significantly faster production times could lead to lower overall manufacturing costs at an industrial scale.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and comparison of these synthetic pathways.

The Boots Process: A Step-by-Step Laboratory Scale Synthesis
  • Step 1: Friedel-Crafts Acylation. In a round-bottom flask equipped with a stirrer and a reflux condenser, anhydrous aluminum chloride (1.1 eq) is suspended in a solvent such as dichloromethane. Isobutylbenzene (1.0 eq) is added, followed by the slow addition of acetic anhydride (1.1 eq) while maintaining the temperature below 10°C. The mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 4'-isobutylacetophenone.

  • Step 2: Darzens Condensation. To a solution of 4'-isobutylacetophenone (1.0 eq) and ethyl chloroacetate (1.2 eq) in a suitable solvent like benzene or toluene, a strong base such as sodium ethoxide (1.2 eq) is added portion-wise at a low temperature. The reaction mixture is stirred for several hours. The resulting glycidic ester is then isolated by an aqueous workup.

  • Step 3: Hydrolysis and Decarboxylation. The crude glycidic ester is hydrolyzed with an aqueous solution of sodium hydroxide. The resulting carboxylate salt is then acidified and heated to induce decarboxylation, affording 2-(4-isobutylphenyl)propanal.

  • Step 4: Oxime Formation. The aldehyde is treated with hydroxylamine hydrochloride in the presence of a base like pyridine to form the corresponding oxime.

  • Step 5: Dehydration to Nitrile. The oxime is dehydrated using a reagent like acetic anhydride to yield 2-(4-isobutylphenyl)propanenitrile.

  • Step 6: Hydrolysis to Ibuprofen. The nitrile is hydrolyzed under acidic or basic conditions to produce ibuprofen.[6]

The BHC Process: A Greener Laboratory Approach
  • Step 1: Friedel-Crafts Acylation. Isobutylbenzene (1.0 eq) is reacted with acetic anhydride (1.1 eq) in the presence of anhydrous hydrogen fluoride (catalytic amount) which also serves as the solvent. The reaction is typically carried out in a pressure-resistant reactor. After the reaction is complete, the HF is recovered by distillation.

  • Step 2: Catalytic Hydrogenation. The 4'-isobutylacetophenone is dissolved in a suitable solvent like ethanol and hydrogenated in the presence of a Raney Nickel catalyst under hydrogen pressure.[7] The catalyst is then filtered off for reuse.

  • Step 3: Carbonylation. The resulting 1-(4-isobutylphenyl)ethanol is carbonylated using carbon monoxide in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in a pressure reactor.[8] The ibuprofen is then isolated and purified.

Continuous-Flow Synthesis: Experimental Setup

The continuous-flow synthesis of ibuprofen is performed using a system of pumps and reactors.[4]

  • Reactor 1 (Friedel-Crafts Acylation): A stream of isobutylbenzene and a stream of propionyl chloride containing dissolved aluminum trichloride are continuously pumped and mixed in a heated reactor coil.

  • Quenching and Separation 1: The output from the first reactor is mixed with a stream of aqueous acid to quench the reaction. The organic phase is then separated from the aqueous phase in-line.

  • Reactor 2 (1,2-Aryl Migration): The organic stream is mixed with trimethyl orthoformate and a solution of iodine monochloride in a second reactor coil.

  • Quenching and Separation 2: The output is quenched with an aqueous solution of a reducing agent to remove excess iodine.

  • Reactor 3 (Hydrolysis): The organic stream is then mixed with a solution of sodium hydroxide in a heated reactor to hydrolyze the ester and form the sodium salt of ibuprofen.

  • Final Workup: The aqueous solution of the ibuprofen salt is collected, and the ibuprofen is precipitated by acidification.

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of each synthetic pathway.

Boots Process Workflow

G cluster_0 Boots Synthesis of Ibuprofen Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone 1. Friedel-Crafts Acylation Glycidic Ester Glycidic Ester 4'-Isobutylacetophenone->Glycidic Ester 2. Darzens Condensation Aldehyde Aldehyde Glycidic Ester->Aldehyde 3. Hydrolysis & Decarboxylation Oxime Oxime Aldehyde->Oxime 4. Oxime Formation Nitrile Nitrile Oxime->Nitrile 5. Dehydration Ibuprofen Ibuprofen Nitrile->Ibuprofen 6. Hydrolysis

A diagram illustrating the six-step Boots synthesis of ibuprofen.
BHC Process Workflow

G cluster_1 BHC Synthesis of Ibuprofen Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone 1. Friedel-Crafts Acylation Alcohol Intermediate Alcohol Intermediate 4'-Isobutylacetophenone->Alcohol Intermediate 2. Catalytic Hydrogenation Ibuprofen Ibuprofen Alcohol Intermediate->Ibuprofen 3. Carbonylation

A diagram illustrating the three-step BHC synthesis of ibuprofen.
Continuous-Flow Synthesis Workflow

G cluster_2 Continuous-Flow Synthesis of Ibuprofen Isobutylbenzene Isobutylbenzene Acylated Intermediate Acylated Intermediate Isobutylbenzene->Acylated Intermediate 1. Friedel-Crafts Acylation (Flow) Ester Intermediate Ester Intermediate Acylated Intermediate->Ester Intermediate 2. 1,2-Aryl Migration (Flow) Ibuprofen Ibuprofen Ester Intermediate->Ibuprofen 3. Hydrolysis (Flow)

A diagram illustrating the three-stage continuous-flow synthesis of ibuprofen.

Conclusion

The comparative analysis of these three synthetic pathways for ibuprofen highlights the significant progress made in pharmaceutical manufacturing towards more sustainable and efficient processes. The BHC process offers a substantial improvement over the traditional Boots method in terms of both cost and environmental impact. The emerging continuous-flow synthesis presents a compelling alternative for large-scale production, with the potential for further optimization and automation. For researchers and drug development professionals, the choice of synthetic route will depend on a careful consideration of scale, cost, environmental regulations, and available infrastructure. This guide provides a foundational framework for making such informed decisions.

References

A Comparative Guide to the Characterization of Eltrombopag Impurity: 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of analytical methodologies for the characterization of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a known precursor and potential impurity in the synthesis of the thrombopoietin receptor agonist, Eltrombopag.[1] This document is intended for researchers, scientists, and drug development professionals involved in the quality control and impurity profiling of Eltrombopag.

Introduction to this compound

This compound (Chemical Formula: C13H11NO3, Molecular Weight: 229.23 g/mol ) is a key intermediate in the synthesis of Eltrombopag.[2][3][4] Its presence as an impurity in the final drug substance is a critical quality attribute that needs to be monitored and controlled. The molecular structure of this impurity is presented below.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 376592-93-7[4][5]

This compound can arise from the manufacturing process and its levels are strictly regulated to ensure the safety and efficacy of the final drug product.

Analytical Characterization and Comparative Data

The primary methods for the identification and quantification of this compound and other related substances in Eltrombopag are chromatographic techniques, particularly Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[1][6] These methods offer high resolution and sensitivity for separating the main component from its impurities.

Below is a comparison of typical analytical methods used for the determination of this impurity.

ParameterMethod 1: RP-HPLCMethod 2: RP-UPLC
Instrumentation High-Performance Liquid Chromatography (HPLC) system with UV detectorUltra-Performance Liquid Chromatography (UPLC) system with photodiode array detector
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)[1]Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[7]
Mobile Phase A 0.1% orthophosphoric acid in water[1]Water (adjusted to pH 3 with formic acid)[7]
Mobile Phase B Acetonitrile[1]Acetonitrile[7]
Elution Gradient[1]Isocratic (30:70, A:B)[7]
Flow Rate 1.0 mL/min[1]0.5 mL/min[7]
Column Temperature 40 °C[1]30 °C[7]
Detection Wavelength 220 nm[1]244 nm[7]
Injection Volume 10 µL[1]3 µL[7]
Run Time 40 minutes[1]2 minutes[7]

Control Limits: The acceptance criteria for impurities in the Eltrombopag precursor, Eltro-1 (this compound), have been established based on safety and process capability studies. For a series of potential process-related impurities (Eltro-1A - Eltro-1J), the control limit is set at ≤ 0.15%, while for another identified impurity (Eltro-1K), the limit is ≤ 1.0%.[1]

Experimental Protocols

This protocol is adapted from a validated method for the determination of eleven potential impurities in this compound.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Waters XBridge C18 column (150 x 4.6 mm, 3.5 µm)

Reagents:

  • Mobile Phase A: 0.1% orthophosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Diluent: Mobile Phase A and Acetonitrile (75:25 v/v)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Sample Temperature: 15 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0 min: 0% B

    • 35 min: 70% B

    • 36 min: 0% B

    • 40 min: 0% B

Sample Preparation:

  • Prepare test and standard solutions at a concentration of 1.0 mg/mL and 1.0 µg/mL, respectively, using the diluent.[1]

A representative synthesis procedure involves the reduction of a nitro precursor.[8]

Starting Material: 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid

Procedure:

  • Dissolve 77.76g of 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid in a mixture of 130mL of water and 648mL of ethanol.

  • Add 2.33g of ferric hydroxide and 7.78g of silica gel to the mixture.

  • While maintaining the temperature between 20-30°C, add 233 mL of hydrazine hydrate and stir for 30 minutes.

  • Increase the temperature to 50°C and allow the reaction to proceed for 3 hours.

  • After cooling to room temperature, filter the reaction mixture.

  • Adjust the pH of the filtrate to 4.5 with formic acid and stir for 2 hours.

  • Filter the resulting solid, wash with a small amount of ethanol, and dry to obtain the final product.

This process has been reported to yield the target compound with a purity of 99.8%.[8]

Visualizations

The following diagram illustrates the general workflow for the analysis of impurities in a pharmaceutical intermediate like this compound.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Reporting a Weighing of Sample b Dissolution in Diluent a->b c Vortexing/Sonication b->c d Injection into HPLC/UPLC c->d e Separation on Column d->e f Detection (UV/PDA) e->f g Chromatogram Integration f->g h Impurity Identification & Quantification g->h i Comparison with Specification Limits h->i j Final Report Generation i->j

Caption: Workflow for HPLC/UPLC based impurity analysis.

This diagram shows the synthetic relationship between the starting material, the impurity (intermediate), and the final active pharmaceutical ingredient (API), Eltrombopag.

G A 2-bromo-6-nitrophenol (Starting Material) B 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid (Intermediate/Impurity) A->B Multiple Steps (Reduction, Suzuki Coupling, etc.) C Eltrombopag (Final API) B->C Coupling Reaction

Caption: Simplified synthesis pathway of Eltrombopag.

References

A Comparative Guide to Catalysts for Suzuki Coupling in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for the construction of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The choice of catalyst is paramount to achieving high yields, efficiency, and selectivity. This guide provides a comparative analysis of various palladium-based catalysts for the synthesis of biphenyls via Suzuki coupling, supported by experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

The efficacy of a catalyst in Suzuki coupling is influenced by several factors, including the nature of the palladium precursor, the choice of ligand, and the reaction conditions. Below is a summary of the performance of different catalytic systems in the synthesis of biphenyl from aryl halides and phenylboronic acid.

Catalyst SystemAryl HalideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Key Features & Reference
Homogeneous Catalysts
Pd(PPh₃)₄5-bromo-1-ethyl-1H-indazole5K₂CO₃DME801865Traditional, readily available, moderate activity for some aryl halides.[1]
Pd(OAc)₂ / SPhosAryl Chlorides1 - 2K₃PO₄Toluene, t-AmOH100 - 1102 - 8>90Buchwald ligand; highly active for sterically hindered and electron-rich aryl chlorides.[2]
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazole3K₂CO₃DME801885Effective for a broad range of substrates.[1]
Heterogeneous Catalysts
Pd/g-C₃N₄ NanocompositeBromobenzeneNot SpecifiedNot SpecifiedWaterRoom TempNot Specified97Green catalyst, operates at room temperature without toxic solvents.[3]
Pd NPs on Ni(OH)₂ NanosheetsBromobenzeneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified99.5High turnover frequency (TOF) of 25,976 h⁻¹.[3]
G-COOH-Pd-101-bromo-4-fluorobenzene0.1K₂CO₃DMF/H₂O1103>95Graphene-supported Pd nanoparticles, good reusability.[4]
Nano-palladium catalystp-Nitrochlorobenzene0.1K₂CO₃DMF/H₂O110-14025-4890Effective for less reactive chlorinated aromatic hydrocarbons.[5]
ZnFe₂O₄@SiO₂@CPTMS@PYA-PdNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified1.67up to 96Magnetically recoverable and reusable catalyst.[3]

Note: The data presented is compiled from various sources and may involve different specific substrates and optimized conditions. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for Suzuki-Miyaura coupling reactions for biphenyl synthesis.

Protocol 1: General Procedure for Homogeneous Palladium-Catalyzed Suzuki Coupling

This protocol is adaptable for various palladium catalysts with phosphine ligands.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O mixture, 10:1 v/v, 11 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, phenylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: Procedure for Heterogeneous Graphene-Supported Palladium Nanoparticle (G-COOH-Pd-10) Catalyzed Suzuki Coupling

This protocol is based on the use of a recyclable heterogeneous catalyst.

Materials:

  • 1-bromo-4-fluorobenzene (1.5 mmol)

  • 4-fluorophenylboronic acid (1.8 mmol)

  • G-COOH-Pd-10 catalyst (15 mg)

  • K₂CO₃ (3.0 mmol)

  • DMF/H₂O (95:5 v/v, 15 mL)

Procedure:

  • In a Schlenk tube under a nitrogen atmosphere, prepare a stock solution of 1-bromo-4-fluorobenzene in the degassed DMF/H₂O solvent mixture.[4]

  • In separate Schlenk flasks, add the 4-fluorophenylboronic acid, K₂CO₃, and the G-COOH-Pd-10 catalyst.[4]

  • Perform three vacuum/N₂ cycles to remove oxygen and adsorbed water from the solids.[4]

  • Add the appropriate volume of the aryl bromide stock solution to each flask.

  • Heat the reactions to the desired temperature (70 or 110 °C) and monitor over time.[4]

  • For catalyst recycling, after the reaction, centrifuge the mixture, wash the solid catalyst with water and diethyl ether, and dry under vacuum before reusing.[4]

Catalytic Cycle and Experimental Workflow

To visualize the fundamental mechanism of the Suzuki coupling and a typical experimental workflow, the following diagrams are provided.

Suzuki_Coupling_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X L_n oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation Ar'-B(OR)₂ diaryl_pd_complex Ar-Pd(II)-Ar' L_n transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) inert_atmosphere Establish Inert Atmosphere (Nitrogen or Argon) start->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent heating Heat to Reaction Temperature add_solvent->heating monitoring Monitor Reaction Progress (TLC, GC-MS, etc.) heating->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: Biphenyl Derivative purification->product

Caption: A generalized experimental workflow for biphenyl synthesis via Suzuki coupling.

References

A Comparative Guide to the Environmental Impact of Ibuprofen Synthesis: The Boots Process vs. The BHC Process

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pharmaceutical industry is increasingly under pressure to adopt greener and more sustainable manufacturing processes. This guide provides a detailed, objective comparison of two key synthesis methods for the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen: the traditional Boots process and the modern, greener BHC process. This comparison is supported by experimental data and highlights the significant strides made in green chemistry to reduce the environmental impact of pharmaceutical production.

At a Glance: Performance Comparison

The BHC (Boots-Hoechst-Celanese) process represents a significant leap forward in sustainable chemical synthesis compared to the original Boots method. By redesigning the synthetic pathway, the BHC process dramatically reduces waste, improves efficiency, and minimizes the use of hazardous materials. The following table summarizes the key performance indicators of each method.[1][2]

MetricBoots ProcessBHC (Green) Process
Number of Steps 63
Starting Material IsobutylbenzeneIsobutylbenzene
Atom Economy ~40%[1][3]~77% (up to 99% with acetic acid recovery)[1][3]
Overall Yield Lower due to multiple stepsHigher
Key Reagents Acetic anhydride, Ethyl chloroacetate, HydroxylamineAcetic anhydride, Hydrogen, Carbon monoxide
Catalyst(s) Aluminum Trichloride (AlCl₃) (stoichiometric)Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd) (catalytic)[1]
Waste Products Large quantities of aluminum trichloride hydrate and other inorganic salts.[1][4]Acetic acid (recoverable and reusable), Water.[1]

Experimental Protocols and Methodologies

Both synthetic routes commence with the same starting material, isobutylbenzene, but their subsequent chemical transformations diverge significantly, leading to vastly different environmental footprints.

The Boots Process (Traditional Synthesis)

The original Boots synthesis is a six-step process that relies heavily on stoichiometric reagents, a major contributor to its low atom economy.[1]

Step 1: Friedel-Crafts Acylation Isobutylbenzene is acylated with acetic anhydride using a stoichiometric amount of aluminum trichloride (AlCl₃) as a catalyst to produce 4'-isobutylacetophenone.[1][5]

Step 2: Darzens Reaction The resulting ketone undergoes a Darzens reaction with ethyl chloroacetate to form an α,β-epoxy ester.[1][5]

Step 3: Hydrolysis & Decarboxylation The epoxy ester is then hydrolyzed and decarboxylated to yield an aldehyde.[1]

Step 4: Reaction with Hydroxylamine The aldehyde reacts with hydroxylamine to form an oxime.

Step 5: Dehydration The oxime is dehydrated to form a nitrile.

Step 6: Hydrolysis Finally, the nitrile is hydrolyzed to produce ibuprofen.

The BHC "Green" Process

Developed by the BHC company, this three-step synthesis is a prime example of green chemistry principles in action.[6] It utilizes catalytic steps, which allows for the recovery and reuse of key reagents, significantly reducing waste.[3][6]

Step 1: Friedel-Crafts Acylation Similar to the Boots process, isobutylbenzene is acylated to form 4'-isobutylacetophenone. However, this method employs anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent, which can be recovered and reused with high efficiency.[1]

Step 2: Catalytic Hydrogenation The 4'-isobutylacetophenone is reduced to an alcohol using hydrogen gas in the presence of a Raney nickel or palladium on carbon catalyst.[1]

Step 3: Carbonylation The alcohol is then directly carbonylated using carbon monoxide with a palladium catalyst to form ibuprofen.[1]

Visualizing the Pathways

The following diagrams illustrate the workflows of the Boots and BHC synthetic pathways for ibuprofen.

Boots_Process cluster_Boots Boots Synthesis of Ibuprofen Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone 1. Friedel-Crafts Acylation Waste_Boots Significant Waste (AlCl3 hydrate, salts) Isobutylbenzene->Waste_Boots Epoxy Ester Epoxy Ester 4'-Isobutylacetophenone->Epoxy Ester 2. Darzens Reaction 4'-Isobutylacetophenone->Waste_Boots Aldehyde Aldehyde Epoxy Ester->Aldehyde 3. Hydrolysis & Decarboxylation Epoxy Ester->Waste_Boots Oxime Oxime Aldehyde->Oxime 4. Reaction with Hydroxylamine Aldehyde->Waste_Boots Nitrile Nitrile Oxime->Nitrile 5. Dehydration Oxime->Waste_Boots Ibuprofen_Boots Ibuprofen Nitrile->Ibuprofen_Boots 6. Hydrolysis Nitrile->Waste_Boots BHC_Process cluster_BHC BHC 'Green' Synthesis of Ibuprofen Isobutylbenzene_BHC Isobutylbenzene 4'-Isobutylacetophenone_BHC 4'-Isobutylacetophenone Isobutylbenzene_BHC->4'-Isobutylacetophenone_BHC 1. Friedel-Crafts Acylation Alcohol_Intermediate Alcohol Intermediate 4'-Isobutylacetophenone_BHC->Alcohol_Intermediate 2. Catalytic Hydrogenation Recovered_Byproduct Recoverable Acetic Acid 4'-Isobutylacetophenone_BHC->Recovered_Byproduct Ibuprofen_BHC Ibuprofen Alcohol_Intermediate->Ibuprofen_BHC 3. Carbonylation Recovered_Catalysts Recovered Catalysts (HF, Pd, Ni) Ibuprofen_BHC->Recovered_Catalysts LCA_Workflow cluster_LCA Life Cycle Assessment (LCA) Workflow for Chemical Synthesis Goal_Scope 1. Goal & Scope Definition Inventory_Analysis 2. Life Cycle Inventory (LCI) Goal_Scope->Inventory_Analysis Impact_Assessment 3. Life Cycle Impact Assessment (LCIA) Inventory_Analysis->Impact_Assessment Raw_Materials Raw Material Extraction Inventory_Analysis->Raw_Materials Manufacturing Chemical Synthesis Inventory_Analysis->Manufacturing Use_Phase Product Use & Distribution Inventory_Analysis->Use_Phase End_of_Life End-of-Life (Disposal/Recycling) Inventory_Analysis->End_of_Life Interpretation 4. Interpretation Impact_Assessment->Interpretation Interpretation->Goal_Scope Refinement

References

Safety Operating Guide

Safe Disposal of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 376592-93-7). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. Personal Protective Equipment (PPE) is mandatory.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side protection.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Respiratory Protection: Use a particulate filter respirator if dust formation is likely.

  • Body Protection: Lab coat and appropriate footwear.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C13H11NO3[1][2]
Molecular Weight 229.23 g/mol [1][2]
Physical Form Solid
Purity 97%
Storage Temperature Room temperature, in a dark, inert atmosphere[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that minimizes exposure and environmental contamination. The following protocol outlines the necessary steps.

1. Waste Identification and Segregation:

  • Labeling: All waste containers must be clearly labeled with the chemical name: "this compound" and the associated hazard symbols.

  • Segregation: This chemical waste should be segregated from other laboratory waste streams. Do not mix with incompatible materials.

2. Containment:

  • Primary Container: Collect waste in a designated, sealable, and chemically compatible container.

  • Secondary Containment: Place the primary container in a secondary container to prevent spills.

3. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from spreading.

  • Cleanup: Carefully sweep up the solid material, avoiding dust generation.[3] Place the collected material into a designated waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

4. Final Disposal:

  • Consult Regulations: Generators of this waste must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

  • Licensed Disposal Service: Arrange for pick-up and disposal by a licensed hazardous waste disposal company.

Visualizing Hazard Relationships and Disposal Workflow

To further clarify the safety and disposal procedures, the following diagrams illustrate the key relationships and workflows.

Hazard_Classification cluster_chemical This compound cluster_hazards Primary Hazards chemical C13H11NO3 oral_toxicity Harmful if Swallowed chemical->oral_toxicity skin_irritation Causes Skin Irritation chemical->skin_irritation eye_irritation Causes Serious Eye Irritation chemical->eye_irritation respiratory_irritation May Cause Respiratory Irritation chemical->respiratory_irritation

Caption: Hazard classification for the subject chemical.

Disposal_Workflow cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal start Waste Generation ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate label_waste Label Waste Container segregate->label_waste contain Securely Contain Waste label_waste->contain spill_kit Ensure Spill Kit is Accessible contain->spill_kit consult_regs Consult Local, State, & Federal Regulations spill_kit->consult_regs licensed_disposal Arrange for Licensed Disposal Service consult_regs->licensed_disposal end Final Disposal licensed_disposal->end

Caption: Step-by-step disposal workflow.

References

Essential Safety and Operational Guidance for Handling 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS No: 376592-93-7). The following procedures are designed to minimize risk and ensure safe operational conduct and disposal.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.

Summary of Hazards and Required PPE

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral)H302: Harmful if swallowed[1][2][3]Engineering Controls: Use only in a well-ventilated area or within a chemical fume hood.[4]
Skin IrritationH315: Causes skin irritation[1][2][3]Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended.[2][5] Always inspect gloves for rips or punctures before use and replace immediately if contaminated.[2]
Eye IrritationH319: Causes serious eye irritation[1][2][3]Eye/Face Protection: Wear chemical safety goggles or a full-face shield to protect against splashes and dust.[5][6]
Respiratory IrritationH335: May cause respiratory irritation[1][2][3]Respiratory Protection: If dust formation is likely, use a NIOSH-approved particulate filter respirator (e.g., N95 or P100).[5][6]
General ProtectionNot ApplicableProtective Clothing: Wear a lab coat, long pants, and closed-toe shoes to prevent skin exposure.[5] For larger quantities or where significant exposure is possible, chemical-resistant coveralls may be necessary.[7][8]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection. The following step-by-step guidance outlines the complete workflow.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Area Setup:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency shower and eyewash station are accessible and functional.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have a spill kit readily available. The kit should contain an inert absorbent material.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as specified in the table above, ensuring a proper fit.

    • Gloves should be donned last and removed first.

  • Handling the Compound:

    • Handle this compound as a solid powder, minimizing the generation of dust.[9]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

    • Keep the container tightly closed when not in use.[4]

    • Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area.[2]

  • Decontamination:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.

    • Clean all equipment and the work surface to remove any residual chemical.

    • Remove and dispose of single-use PPE, such as gloves, in a designated hazardous waste container. Reusable PPE should be decontaminated according to the manufacturer's instructions.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste, including contaminated PPE and weighing paper, in a clearly labeled, sealed container for hazardous waste.[10]

    • Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this chemical down the drain.[10]

  • Neutralization (for acidic or basic solutions):

    • If the chemical is in an acidic or basic solution, it may require neutralization before disposal, following institutional guidelines.

    • For acidic solutions, slowly add a dilute base (e.g., sodium bicarbonate solution) while stirring. For basic solutions, slowly add a dilute acid.[11]

    • Monitor the pH and aim for a neutral range (pH 6-8) before final collection as hazardous aqueous waste.[11]

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[10]

    • High-temperature incineration is the preferred method for the complete destruction of this type of organic compound.[9]

Visualized Workflow

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Set up in Fume Hood check_safety Verify Eyewash/Shower prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle Weigh/Handle Compound (Minimize Dust) don_ppe->handle Proceed to Handle store Keep Container Sealed handle->store decontaminate Decontaminate Surfaces store->decontaminate After Use wash_hands Wash Hands Thoroughly decontaminate->wash_hands remove_ppe Remove PPE wash_hands->remove_ppe collect_solid Collect Solid Waste remove_ppe->collect_solid Dispose of PPE label_waste Label Hazardous Waste collect_solid->label_waste collect_liquid Collect Liquid Waste collect_liquid->label_waste ehs_pickup Arrange EHS Pickup label_waste->ehs_pickup

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.